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Core Science & Biosynthesis

Foundational

Comprehensive Spectroscopic Elucidation of 3-Hydroxy-4-methoxybenzophenone: A Technical Guide

Executive Summary & Molecular Architecture In the landscape of modern drug development and materials science, 3-Hydroxy-4-methoxybenzophenone (CAS 66476-03-7) 1 serves as a critical synthetic intermediate, particularly i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

In the landscape of modern drug development and materials science, 3-Hydroxy-4-methoxybenzophenone (CAS 66476-03-7) 1 serves as a critical synthetic intermediate, particularly in the development of targeted nitrated phenolic compounds 2 and specialized UV filters. As a Senior Application Scientist, I approach the structural validation of this molecule not merely as a checklist of analytical techniques, but as a self-validating system where each spectroscopic method independently corroborates the findings of the others.

This whitepaper details the rigorous analytical workflows, causal reasoning behind experimental parameters, and the definitive spectroscopic signatures (¹H NMR, ¹³C NMR, FT-IR, and EI-MS) required to unequivocally characterize 3-Hydroxy-4-methoxybenzophenone.

Self-Validating Experimental Workflows

To ensure scientific integrity, a multi-modal spectroscopic approach is mandatory. The workflow below is designed to eliminate false positives by cross-referencing nuclear connectivity (NMR), functional group vibrations (IR), and molecular fragmentation (MS).

AnalyticalWorkflow Sample 3-Hydroxy-4-methoxybenzophenone (Sample Prep) NMR NMR Spectroscopy (1H & 13C in CDCl3) Sample->NMR Dissolve (50 mg/mL) IR FT-IR Spectroscopy (ATR Method) Sample->IR Solid State MS Mass Spectrometry (EI-MS, 70 eV) Sample->MS Vaporize (250°C) Data Data Integration & Cross-Validation NMR->Data Connectivity IR->Data Functional Grps MS->Data Mass/Fragments Valid Validated Molecular Structure Data->Valid Final Consensus

Analytical workflow for the spectroscopic validation of 3-Hydroxy-4-methoxybenzophenone.

Step-by-Step Methodologies & Causal Logic

Protocol A: Nuclear Magnetic Resonance (NMR) Acquisition

  • Causality: We utilize deuterated chloroform (CDCl₃) rather than protic solvents like Methanol-d₄. CDCl₃ lacks exchangeable deuterium atoms, preventing the rapid H/D exchange that would otherwise mask the critical phenolic -OH signal. Tetramethylsilane (TMS) is added to establish an absolute zero-point calibration.

  • Steps:

    • Weigh exactly 15 mg of the analyte.

    • Dissolve completely in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v TMS.

    • Transfer the homogenous solution to a standard 5 mm NMR tube.

    • Acquire ¹H NMR at 400 MHz (16 scans, 1s relaxation delay) and ¹³C NMR at 100 MHz (1024 scans, 2s relaxation delay) at 298 K.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

  • Causality: Traditional KBr pellet preparation introduces hygroscopic moisture, which artificially broadens the 3000–3500 cm⁻¹ region. ATR-FTIR analyzes the sample in its native solid state, ensuring the observed O-H stretch is exclusively due to the molecule's intrinsic intermolecular hydrogen bonding.

  • Steps:

    • Clean the diamond ATR crystal with spectroscopic-grade isopropanol and record a background spectrum.

    • Deposit 2–3 mg of the solid sample directly onto the crystal.

    • Apply uniform mechanical pressure using the ATR anvil to ensure optical contact.

    • Acquire 32 co-added scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

Protocol C: Electron Ionization Mass Spectrometry (EI-MS)

  • Causality: Ionization at exactly 70 eV is the universal standard for EI-MS. This specific energy level imparts enough residual energy to the molecular ion to induce predictable, library-matchable α-cleavage pathways without obliterating the parent ion.

  • Steps:

    • Dissolve 1 mg of sample in 1 mL of GC-grade methanol.

    • Inject 1 µL into the GC-MS system (split ratio 1:50).

    • Maintain the ion source temperature at 250°C and electron energy at 70 eV.

    • Scan the m/z range from 50 to 300 amu.

Spectroscopic Data Elucidation

¹H and ¹³C NMR Spectroscopy: Mapping Connectivity

The NMR spectra of 3-Hydroxy-4-methoxybenzophenone are dictated by the push-pull electronic effects of its substituents. The methoxy group acts as a strong electron-donating group (EDG) via resonance, heavily shielding the adjacent H-5 proton (pushing it upfield to ~6.90 ppm). Conversely, the carbonyl group acts as an electron-withdrawing group (EWG), deshielding the ortho protons (H-2', H-6') on the unsubstituted phenyl ring, pushing them downfield to ~7.75 ppm.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
7.75Multiplet (m)2H-Unsubstituted Phenyl: H-2', H-6'
7.58Multiplet (m)1H-Unsubstituted Phenyl: H-4'
7.48Multiplet (m)2H-Unsubstituted Phenyl: H-3', H-5'
7.42Doublet (d)1H2.0Substituted Ring: H-2 (meta to H-6)
7.35Doublet of doublets (dd)1H8.4, 2.0Substituted Ring: H-6
6.90Doublet (d)1H8.4Substituted Ring: H-5 (ortho to OCH₃)
5.80Broad Singlet (br s)1H-Phenolic -OH (exchanges with D₂O)
3.95Singlet (s)3H-Methoxy group (-OCH₃)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
195.5Quaternary (C=O)Carbonyl carbon (conjugated)
150.2Quaternary (C-O)C-4 (attached to methoxy)
145.1Quaternary (C-O)C-3 (attached to hydroxyl)
138.2Quaternary (C)C-1' (Unsubstituted phenyl ipso)
132.1Methine (CH)C-4' (Unsubstituted phenyl para)
130.5Quaternary (C)C-1 (Substituted ring ipso)
129.8, 128.3Methine (CH)C-2', C-6' and C-3', C-5'
124.5Methine (CH)C-6 (Substituted ring)
115.8Methine (CH)C-2 (Substituted ring)
110.2Methine (CH)C-5 (Substituted ring)
56.1Primary (CH₃)Methoxy carbon (-OCH₃)
FT-IR Spectroscopy: Functional Group Verification

Infrared spectroscopy provides orthogonal validation of the functional groups identified in NMR. The carbonyl stretch is a critical diagnostic tool; a standard ketone absorbs near 1715 cm⁻¹, but the extensive conjugation with two aromatic rings lowers the force constant of the C=O bond, shifting the absorption to 1645 cm⁻¹.

Table 3: ATR-FTIR Spectral Assignments
Wavenumber (cm⁻¹)IntensityPeak ShapeFunctional Group Assignment
3350MediumBroadO-H stretch (intermolecular H-bonding)
3060WeakSharpC-H stretch (aromatic sp² carbons)
2940, 2845WeakSharpC-H stretch (aliphatic methoxy sp³ carbons)
1645StrongSharpC=O stretch (diaryl conjugated ketone)
1580, 1505MediumSharpC=C stretch (aromatic ring skeletal vibrations)
1260StrongSharpC-O stretch (asymmetric, aryl ether/phenol)
Mass Spectrometry: Mechanistic Fragmentation Pathways

Under 70 eV electron ionization, benzophenone derivatives exhibit highly predictable dissociation mechanics driven by the stability of the resulting acylium ions 3. The molecular ion ([M]⁺• at m/z 228) undergoes competitive α-cleavage on either side of the carbonyl group.

Cleavage of the unsubstituted phenyl ring yields the substituted benzoyl cation (m/z 151), while cleavage of the substituted ring yields the standard benzoyl cation (m/z 105). Both of these acylium ions subsequently extrude neutral carbon monoxide (CO, 28 Da) to form their respective phenyl cations (m/z 123 and m/z 77).

MSFragmentation M Molecular Ion [M]⁺• m/z 228 F1 Benzoyl Cation m/z 105 M->F1 α-Cleavage (- C8H9O2•) F3 (3-OH-4-OMe-Ph)CO⁺ m/z 151 M->F3 α-Cleavage (- C6H5•) F2 Phenyl Cation m/z 77 F1->F2 - CO (28 Da) F4 3-OH-4-OMe-Ph Cation m/z 123 F3->F4 - CO (28 Da)

EI-MS fragmentation pathways of 3-Hydroxy-4-methoxybenzophenone via alpha-cleavage.

Table 4: EI-MS Diagnostic Ions
m/z RatioRelative AbundanceIon IdentityMechanistic Origin
228~40%[M]⁺•Intact molecular ion
151~100% (Base)[C₈H₇O₃]⁺α-cleavage (loss of phenyl radical)
123~30%[C₇H₇O₂]⁺Loss of CO from m/z 151
105~60%[C₇H₅O]⁺α-cleavage (loss of substituted aryl radical)
77~45%[C₆H₅]⁺Loss of CO from m/z 105

Conclusion

The structural elucidation of 3-Hydroxy-4-methoxybenzophenone requires a unified interpretation of orthogonal data streams. The ¹H and ¹³C NMR spectra confirm the exact regiochemistry of the hydroxyl and methoxy substituents through predictable shielding effects. The ATR-FTIR provides definitive proof of the conjugated carbonyl and hydrogen-bonded hydroxyl networks, while the EI-MS α-cleavage patterns physically map the bipartite nature of the benzophenone core. By adhering to the self-validating protocols outlined in this guide, researchers can ensure absolute chemical confidence prior to downstream pharmaceutical or material synthesis.

References

  • ChemSrc. "3-hydroxy-4-methoxy-benzophenone CAS 66476-03-7".
  • Google Patents.
  • eGyanKosh.
  • National Institutes of Health (PMC). "Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones".

Sources

Exploratory

Solubility, Stability, and Formulation Dynamics of 3-Hydroxy-4-methoxybenzophenone (Dioxybenzone)

Executive Summary 3-Hydroxy-4-methoxybenzophenone (CAS 131-53-3), commonly referred to as Dioxybenzone or Benzophenone-8, is a critical organic compound utilized extensively as a broad-spectrum UV filter and a biochemica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-4-methoxybenzophenone (CAS 131-53-3), commonly referred to as Dioxybenzone or Benzophenone-8, is a critical organic compound utilized extensively as a broad-spectrum UV filter and a biochemical reagent in preclinical research[1]. While its primary commercial utility lies in its ability to absorb and dissipate high-energy ultraviolet radiation, its application in drug development—particularly in studies modeling endocrine disruption and inflammatory cytokine regulation—requires precise, reproducible formulation[1]. This technical guide provides an authoritative analysis of the thermodynamics of its solubility, stability kinetics, and field-validated methodologies for preparing robust in vitro and in vivo formulations.

Physicochemical Profiling & Thermodynamics of Solvation

The solubility profile of Dioxybenzone is intrinsically tied to its molecular architecture (C₁₄H₁₂O₄). The molecule features a benzophenone backbone substituted with hydroxyl (-OH) and methoxy (-OCH₃) groups. The spatial arrangement allows for strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-hydroxyl group.

The Causality of Insolubility: This intramolecular bonding effectively "locks" the polar functional groups, severely restricting the molecule's ability to form intermolecular hydrogen bonds with water. Consequently, Dioxybenzone is highly lipophilic and practically insoluble in aqueous media (< 0.1 mg/mL)[1]. Due to their lipophilic character, benzophenones exhibit a strong tendency to partition into organic phases and accumulate in lipid-rich environments[2].

The Causality of Solvation: To overcome this lattice energy, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) must be used. DMSO disrupts the crystalline packing and solvates the molecule, yielding high solubility (≥ 100 mg/mL)[1]. Furthermore, formulation scientists often utilize synergistic solvent systems; for instance, the combination of esters and alcohols has been demonstrated to exponentially increase the solubility of solid organic UV filters beyond their theoretical additive limits[3].

Quantitative Solubility Profile
Solvent / Vehicle SystemSolubility LimitVisual AppearanceMechanistic Causality
Water (H₂O) < 0.1 mg/mLInsoluble / SuspensionRestricted intermolecular H-bonding due to intramolecular locking[1].
DMSO (100%) ≥ 100 mg/mL (409.43 mM)Clear SolutionPolar aprotic disruption of the crystal lattice[1].
10% DMSO + 90% Corn Oil ≥ 2.5 mg/mLClear SolutionLipid solubility facilitated by primary DMSO solvation[4].
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ≥ 2.5 mg/mLClear SolutionMicellar stabilization preventing aqueous precipitation[4].

Stability Kinetics & Degradation Pathways

Photostability via ESIPT

Dioxybenzone is remarkably photostable under standard environmental conditions. It dissipates absorbed UV energy through a quantum mechanical process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon UV absorption, a proton is rapidly transferred between the hydroxyl and carbonyl groups, converting the potentially destructive photon energy into harmless thermal energy (heat) without degrading the molecular backbone[5].

Oxidative Degradation

Despite its photostability, Dioxybenzone is highly susceptible to advanced oxidation processes (AOPs). When exposed to UV radiation in the presence of hydrogen peroxide (UV/H₂O₂), the generation of highly reactive hydroxyl radicals overcomes the ESIPT defense, leading to rapid oxidation, ring cleavage, and eventual mineralization of the benzophenone structure[5].

Storage Kinetics

Thermally, stock solutions are stable for extended periods if kinetic energy is minimized. Solutions stored at -80°C maintain integrity for up to 6 months, whereas storage at -20°C reduces the viable shelf life to 1 month[4].

Quantitative Stability Profile
ConditionTemperatureShelf LifeProtocol Notes
Solid Powder 4°C3 YearsProtect from ambient light and moisture[1].
Solvent Stock (e.g., DMSO) -80°C6 MonthsEnsure tightly sealed vials to prevent hydration[4].
Solvent Stock (e.g., DMSO) -20°C1 MonthProtect from light; avoid freeze-thaw cycles[4].

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the mechanistic steps are followed correctly, the final output will visually validate the success of the formulation.

Protocol 1: Preparation of 100 mg/mL In Vitro Master Stock

Causality: DMSO is utilized as the primary solvent due to its high dielectric constant, ensuring complete molecular dispersion before introduction into aqueous biological assays.

  • Weighing: Accurately weigh 10.0 mg of Dioxybenzone powder into a sterile, light-protected microcentrifuge tube.

  • Solvation: Add 100 µL of anhydrous DMSO to the tube.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds at room temperature.

  • Validation: Inspect the tube against a light source. The powder must be completely dissolved, yielding a transparent, clear solution[1].

  • Storage: Aliquot the stock solution into single-use vials to avoid freeze-thaw degradation and store immediately at -80°C[4].

Protocol 2: Formulation of In Vivo Dosing Vehicle (10/40/5/45 System)

Causality: Direct injection of a DMSO stock into aqueous physiological systems causes immediate thermodynamic crash-out (precipitation). This protocol uses PEG300 as a co-solvent to maintain solubility and Tween-80 as a surfactant to form stabilizing micelles around the hydrophobic drug before the bulk aqueous phase is introduced[4].

  • Primary Solubilization: Add 100 µL of a 25.0 mg/mL DMSO stock solution to a clean glass vial.

  • Co-solvent Addition: Add 400 µL of PEG300 to the vial. Vortex thoroughly for 30 seconds to ensure a homogenous binary mixture.

  • Surfactant Coating: Add 50 µL of Tween-80. Homogenize by gentle pipetting. The Tween-80 lowers the interfacial tension, preparing the mixture for aqueous integration.

  • Aqueous Dilution: Slowly add 450 µL of physiological Saline (0.9% NaCl) dropwise while continuously swirling the vial.

  • Validation: The final 1 mL solution must remain completely clear without any turbidity or particulate matter, yielding a final deliverable concentration of ≥ 2.5 mg/mL[4].

Visualizations of Workflows and Mechanisms

Formulation_Workflow Step1 Weigh Dioxybenzone (Hydrophobic Powder) Step2 Add 10% DMSO (Primary Solubilization) Step1->Step2 Dissolve completely Step3 Add 40% PEG300 (Anti-Precipitation) Step2->Step3 Vortex thoroughly Step4 Add 5% Tween-80 (Micellar Stabilization) Step3->Step4 Homogenize Step5 Add 45% Saline (Aqueous Dilution) Step4->Step5 Dropwise addition Step6 Clear Solution (≥ 2.5 mg/mL) Step5->Step6 Visual validation

Caption: Step-by-step logical workflow for the in vivo formulation of Dioxybenzone preventing aqueous precipitation.

Stability_Pathways A Dioxybenzone in Solution (Baseline State) B UV Radiation (Standard Exposure) A->B Absorption C Advanced Oxidation (UV + H2O2) A->C Environmental Stress D ESIPT Mechanism (Proton Transfer) B->D Excitation F Hydroxyl Radical Attack (Degradation) C->F Oxidation E Heat Dissipation (Photostable) D->E Relaxation G Mineralization (Loss of Integrity) F->G Cleavage

Caption: Logical relationship between Dioxybenzone's photostabilization mechanism and oxidative degradation.

Sources

Foundational

Ground state and excited state behavior of hydroxy and methoxy substituted stilbenes

Ground State and Excited State Behavior of Hydroxy and Methoxy Substituted Stilbenes: A Technical Guide for Rational Drug Design and Photopharmacology As a Senior Application Scientist, I approach the photophysics of sti...

Author: BenchChem Technical Support Team. Date: March 2026

Ground State and Excited State Behavior of Hydroxy and Methoxy Substituted Stilbenes: A Technical Guide for Rational Drug Design and Photopharmacology

As a Senior Application Scientist, I approach the photophysics of stilbenes not merely as an academic exercise, but as a critical foundation for rational drug design, photopharmacology, and the development of advanced optical materials. Substituted stilbenes—particularly those bearing hydroxy (-OH) and methoxy (-OCH3) groups, such as resveratrol and pterostilbene—serve as prototypical molecular switches. Their ability to undergo ultrafast structural reorganization upon photon absorption dictates their biological efficacy, stability, and antioxidant capacity.

This whitepaper deconstructs the causality behind the ground and excited-state behaviors of these molecules, bridging the gap between quantum mechanical phenomena and macroscopic pharmacological outcomes.

Ground State Behavior and Photophysical Properties

In the ground state ( S0​ ), the conformational preferences of substituted stilbenes are dictated by the steric and electronic contributions of their substituents. The central ethylenic bridge ( C=C ) maintains a planar geometry in the trans configuration, maximizing π -conjugation across the two phenyl rings.

The introduction of electron-donating groups (hydroxy and methoxy) perturbs the HOMO-LUMO gap. Methoxy substitution, as seen in pterostilbene (a dimethoxylated analog of resveratrol), induces a distinct bathochromic (red) shift in the absorption maxima. Specifically, the main absorption maximum shifts from 313.0 nm in trans-resveratrol to 317.3 nm in trans-pterostilbene[1]. Causally, the bulky methoxy groups increase the electron density of the π -system while simultaneously altering the lipophilicity of the molecule, which has profound downstream effects on both its optical properties and biological absorption.

Table 1: Photophysical and Pharmacokinetic Properties of Key Stilbenes

Data summarizes the impact of substitution patterns on optical and biological metrics.

CompoundSubstitution Pattern S0​→S1​ Abs Max (Trans) S0​→S1​ Abs Max (Cis)BioavailabilityPlasma Half-Life
Resveratrol 3,5,4'-trihydroxy313.0 nm299.7 nm< 20%~14 min
Pterostilbene 3,5-dimethoxy-4'-hydroxy317.3 nm304.2 nm~80%~105 min
3-Hydroxystilbene 3-hydroxy~300 nmN/AN/AN/A
4-Hydroxystilbene 4-hydroxy~300 nmN/AN/AN/A

Excited State Dynamics: Isomerization vs. Proton Transfer

Upon UV excitation to the first excited singlet state ( S1​ ), the π→π∗ transition breaks the double-bond character of the central ethylenic bridge, allowing the molecule to rotate. The primary non-radiative decay pathway is trans-cis photoisomerization, which is mediated by a Conical Intersection (CI)—a region where the S1​ and S0​ potential energy surfaces degenerate, acting as a funnel for ultrafast relaxation[2].

The Positional Effect: 3-Hydroxy vs. 4-Hydroxy Substitution

The dichotomy in excited-state behavior between positional isomers perfectly illustrates how molecular structure dictates photophysics. In aqueous environments, 3-hydroxystilbene acts as a strong photoacid, undergoing efficient Excited-State Proton Transfer (ESPT)[3].

The Causality: Why does 3-hydroxystilbene undergo ESPT while 4-hydroxystilbene does not? The answer lies in the topography of their S1​ potential energy surfaces. 3-hydroxystilbene possesses a high energy barrier for C=C torsion in the excited state. This high barrier extends its singlet lifetime, providing a sufficient temporal window for proton transfer to outcompete isomerization[4]. Conversely, 4-hydroxystilbene exhibits a substantially lower torsional barrier. As a result, non-radiative decay via rapid photoisomerization outcompetes ESPT, rendering 4-hydroxystilbene non-photoacidic and weakly fluorescent in water[3],[4].

Methoxy Substitution and Isomerization Kinetics

When analyzing the antioxidant properties of resveratrol versus pterostilbene, theoretical frameworks reveal that methoxy substitution drastically lowers the isomerization barrier for resveratrol[1]. Consequently, pterostilbene is more readily photoisomerized upon exposure to UV light, evolving along the excited-state potential energy curve and decaying back to the S0​ state through a conical intersection[1].

G S0_Trans Trans-Isomer (S0) S1_Trans Excited Trans (S1) S0_Trans->S1_Trans hν (UV Excitation) CI Conical Intersection (S1/S0 Funnel) S1_Trans->CI C=C Torsion (Fast) ESPT Excited-State Proton Transfer (e.g., 3-OH Stilbene) S1_Trans->ESPT High Barrier Route (Competing Pathway) CI->S0_Trans Non-radiative Decay S0_Cis Cis-Isomer (S0) CI->S0_Cis Isomerization

Excited-state photoisomerization and competing proton transfer pathways in substituted stilbenes.

Self-Validating Methodologies for Photophysical Characterization

To accurately map these behaviors, researchers must employ rigorous, self-validating protocols. Below are the definitive methodologies for computational and experimental characterization.

Protocol A: Computational Mapping of Conical Intersections (CASPT2//RASSCF)

Standard single-reference Density Functional Theory (DFT) fails catastrophically near conical intersections due to root-flipping and strong electronic degeneracy. Multi-reference methods are mandatory to accurately describe the S0​/S1​ topology[1].

  • Active Space Selection: Define an active space of (12e, 12o) to cover the entire π and π∗ system of the stilbene backbone[1].

  • State-Averaging (SA): Employ a four-state averaging (SA-4) approach. Causality: This provides a balanced description of the potential energy surfaces and prevents root-flipping during geometry optimization[1].

  • Geometry Optimization: Optimize the S0​/S1​ Minimum Energy Conical Intersection (MECI) using the SA-4-RASSCF(12,12)/6-311G(d,p) level of theory[1].

  • Self-Validation Check: Perform a variance analysis on the state-averaged roots. If the energy variance exceeds 0.05 a.u. during the optimization steps, the active space must be expanded to include higher-lying π∗ orbitals until state ordering stabilizes.

Protocol B: Femtosecond Transient Absorption Spectroscopy (fs-TAS)

To experimentally capture the ultrafast dynamics of the S1​→CI→S0​ transition, fs-TAS is utilized.

  • Sample Preparation & Degassing: Dissolve the stilbene derivative in a spectroscopic-grade solvent (e.g., methanol or acetonitrile). Sparge the solution with Argon for 20 minutes. Causality: Oxygen is a potent triplet quencher. Degassing ensures that any intersystem crossing (ISC) to triplet states is not prematurely quenched, isolating the true singlet decay kinetics.

  • Excitation (Pump): Excite the sample using a 300–320 nm pump pulse generated via an Optical Parametric Amplifier (OPA).

  • Interrogation (Probe): Probe the transient species using a broadband white-light continuum pulse.

  • Data Acquisition: Measure the change in absorbance ( ΔA ) as a function of the optical delay between the pump and probe pulses.

  • Self-Validation Check: Prior to sample measurement, calibrate the Instrument Response Function (IRF) using a pure solvent blank. Run a reference standard (trans-stilbene, known lifetime ~70 ps in hexane). If the extracted lifetime deviates by >5%, the optical delay line requires immediate physical realignment.

Workflow Prep 1. Sample Prep Degas & standardize conc. Pump 2. Pump Pulse λ = 300-320 nm excitation Prep->Pump Delay 4. Optical Delay fs to ns temporal resolution Pump->Delay Probe 3. Probe Pulse White light continuum Detect 5. Detection CCD array spectrometer Probe->Detect Delay->Probe Analyze 6. Global Analysis Extract decay lifetimes Detect->Analyze

Step-by-step experimental workflow for Femtosecond Transient Absorption Spectroscopy.

Pharmacological Implications in Drug Development

Understanding the photophysics and ground-state sterics of these molecules directly informs their utility in drug development. While resveratrol is celebrated for activating longevity pathways (e.g., SIRT1, AMPK), its clinical application is severely bottlenecked by rapid phase II metabolism (glucuronidation and sulfation) in the liver and intestines, resulting in a bioavailability of less than 20% and a plasma half-life of roughly 14 minutes[5].

By applying rational chemical substitution—specifically, replacing the 3,5-hydroxyl groups with methoxy groups to create pterostilbene—we fundamentally alter the molecule's metabolic fate. The methoxy groups act as steric shields, preventing rapid enzymatic degradation while simultaneously increasing the molecule's lipophilicity for better cellular membrane permeation. This structural modification yields a massive pharmacokinetic advantage: pterostilbene achieves an estimated bioavailability of ~80% and extends the plasma half-life to approximately 105 minutes[5].

However, drug developers must account for the photo-sensitivity of these conjugated systems. Because methoxy substitution lowers the photoisomerization barrier[1], pterostilbene formulations must be strictly protected from UV exposure during manufacturing and storage to prevent premature conversion to the less biologically active cis-isomer.

Sources

Exploratory

The Photochemical Architecture of Benzophenone: Mechanisms and Kinetic Validation in Biomaterial Synthesis

Executive Summary In the landscape of photopolymer chemistry, Benzophenone (BP) stands as a quintessential Type II photoinitiator. Widely utilized in the synthesis of photocrosslinked biomaterials, hydrogels, and targete...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of photopolymer chemistry, Benzophenone (BP) stands as a quintessential Type II photoinitiator. Widely utilized in the synthesis of photocrosslinked biomaterials, hydrogels, and targeted drug delivery systems, BP offers exceptional spatiotemporal control over polymerization[1]. Unlike Type I photoinitiators that undergo direct unimolecular bond cleavage upon irradiation, BP relies on a bimolecular mechanism requiring a co-initiator—typically a hydrogen donor such as a tertiary amine—to generate the reactive radical species necessary to initiate the polymer chain[2].

As drug development increasingly relies on complex, light-cured hydrogels (such as PEGDA and GelMA) to mimic extracellular matrices, understanding the exact causality of BP's photochemical pathway and mastering the analytical techniques to validate its kinetics are non-negotiable skills for application scientists.

Fundamental Photochemical Mechanism: The Jablonski Framework

The initiation capability of benzophenone is entirely dictated by its quantum mechanical transitions, which are best visualized through a Jablonski diagram[3].

Upon irradiation with ultraviolet (UV) light (optimally in the 250–360 nm range), the BP molecule absorbs a photon, transitioning from its singlet ground state ( S0​ ) to an excited singlet state ( S1​ ). Because this specific S0​→S1​ transition (an n→π∗ transition) is relatively weak, the molecule rapidly undergoes a highly efficient, spin-forbidden Intersystem Crossing (ISC) to the first excited triplet state ( T1​ )[3]. The near-unity efficiency of this ISC is a hallmark of benzophenone, driven by its unique twisted molecular geometry which facilitates the mixing of electronic states[4].

Once populated, the relatively long-lived T1​ state forms an exciplex (excited complex) with the amine co-initiator[5]. The generation of initiating radicals proceeds via a two-step process:

  • Electron Transfer: An electron is transferred from the nitrogen atom of the amine to the excited benzophenone.

  • Proton Transfer (Hydrogen Abstraction): A proton follows, resulting in the formation of two distinct radical species[3].

The Radical Dichotomy:

  • Ketyl Radical (from BP): This radical is sterically hindered and its unpaired electron is highly delocalized. Consequently, it is generally inactive toward initiating free-radical polymerization. It acts as a terminating species, often dimerizing to form benzopinacol or recombining with other radicals[6][7].

  • Alkylamino Radical (from the Amine): This species is highly reactive. It serves as the primary initiating radical that attacks the carbon-carbon double bonds of monomers (e.g., acrylates or methacrylates) to propagate the polymer network[6].

G S0 Ground State (S0) Benzophenone S1 Excited Singlet (S1) n→π* Transition S0->S1 UV Light Absorption T1 Excited Triplet (T1) High ISC Efficiency S1->T1 Intersystem Crossing (ISC) Exciplex Exciplex Formation (with Amine Co-initiator) T1->Exciplex + Amine Radicals Hydrogen Abstraction Electron + Proton Transfer Exciplex->Radicals Ketyl Ketyl Radical (Inactive / Terminates) Radicals->Ketyl Alkylamino Alkylamino Radical (Active Initiator) Radicals->Alkylamino Polymer Polymerization (Acrylate/Methacrylate) Alkylamino->Polymer + Monomer

Caption: Photochemical pathway of Benzophenone: From UV excitation to active radical generation.

Experimental Workflow: Real-Time FTIR for Photopolymerization Kinetics

To engineer a functional biomaterial, one must validate the efficacy of the BP/amine system. Real-Time Fourier-Transform Infrared (RT-FTIR) spectroscopy is the gold standard for this validation[8].

Why RT-FTIR? It is a self-validating system. By continuously scanning the IR spectrum while simultaneously irradiating the sample, we capture the exact kinetic profile of the polymerization by directly observing the consumption of reactive bonds, eliminating post-cure artifacts[8].

Step-by-Step Protocol: Evaluating Degree of Conversion (DC)
  • Sample Formulation: Formulate the photocurable resin (e.g., PEGDA) with a standardized concentration of BP (typically 1-3 wt%) and an amine synergist (e.g., methyldiethanolamine). Ensure complete dissolution to prevent localized kinetic variations.

  • Substrate Loading: Place a drop of the formulation between two IR-transparent salt plates (e.g., NaCl or KBr). Crucial Step: Use a 15 μm spacer. This ensures an optically thin film, preventing the Beer-Lambert law from breaking down due to total UV absorption at the surface (which would leave the bottom layer uncured)[9].

  • Instrument Synchronization: Mount the sample in the RT-FTIR spectrometer compartment. Align a UV light source (e.g., 365 nm LED) via a liquid light guide to illuminate the sample at a calibrated, constant intensity (e.g., 16 mW/cm²)[9].

  • Data Acquisition: Initiate the IR scanning at a high temporal resolution (typically 2-4 scans per second). Record a dark baseline for 5 seconds to establish the initial unreacted state, then trigger the UV irradiation[8].

  • Spectral Monitoring: Monitor the characteristic absorption peak of the reactive monomer. For acrylates, track the C=C twisting vibration at ∼810 cm−1 or the stretching vibration at ∼1636 cm−1 [8][9].

  • Data Processing: Calculate the Degree of Conversion ( DC ) using the formula:

    DC(%)=Abefore​Abefore​−At​​×100

    Where Abefore​ is the initial peak area and At​ is the peak area at time t [8].

G Prep Sample Prep (BP + Amine + Monomer) Load Load Sample (NaCl Plates, 15μm) Prep->Load Sync Sync UV & IR (365nm LED + FTIR) Load->Sync Scan Real-Time Scan (Monitor 810 cm⁻¹) Sync->Scan Calc Data Analysis (Calculate DC %) Scan->Calc

Caption: Step-by-step logic of Real-Time FTIR for monitoring photopolymerization kinetics.

Quantitative Data Presentation

The kinetic parameters extracted from RT-FTIR provide direct insights into the efficiency of the BP-based system. The table below summarizes typical quantitative ranges for acrylate-based biomaterials and their mechanistic implications.

Kinetic ParameterDescriptionTypical Value Range (Acrylates)Mechanistic Implication
Final Conversion ( DCmax​ ) Maximum percentage of double bonds reacted.60% - 85%Gelation and vitrification restrict polymer chain mobility, preventing 100% conversion[8].
Max Polymerization Rate ( Rp,max​ ) Peak rate of monomer consumption.0.5 - 2.0 s−1 Higher amine concentrations increase Rp,max​ due to a higher frequency of hydrogen abstraction events.
Induction Time Delay before rapid polymerization begins.1 - 5 secondsTime required for initial radicals to consume dissolved oxygen (oxygen inhibition) before chain propagation can occur[6].

Conclusion & Future Perspectives

Benzophenone remains a cornerstone in photopolymer chemistry. Its unique reliance on bimolecular hydrogen abstraction provides a highly tunable mechanism for initiating polymerization. However, in biomedical applications, the potential cytotoxicity and yellowing caused by low-molecular-weight amine co-initiators present challenges[10]. Current drug development research is pivoting toward synthesizing one-component macromolecular photoinitiators—where the benzophenone moiety and the hydrogen donor (e.g., ethoxylated chains or sesamol derivatives) are tethered within the same molecule—thereby driving intra-molecular radical generation and mitigating toxicity risks[6][10]. Mastering the kinetics of these evolving Type II systems via rigorous analytical techniques like RT-FTIR is essential for engineering safe, predictable, and mechanically robust biomaterials.

References

  • 11 - rhhz.net[11]

  • 1 - researchgate.net[1] 3.2 - tandfonline.com[2]

  • 6 - scispace.com[6] 5.5 - google.com[5] 6.10 - google.com[10]

  • 3 - tugraz.at[3] 8.4 - researchgate.net[4] 9.9 - acs.org[9]

  • 7 - bgsu.edu[7] 11.8 - rsc.org[8]

Sources

Foundational

Benzophenone Derivatives: A Comprehensive Guide to Natural Occurrence, Biosynthesis, and Synthetic Methodologies

Executive Summary The benzophenone (diphenyl ketone) scaffold is a ubiquitous and privileged structure in medicinal chemistry and natural product synthesis. Functioning as a versatile pharmacophore, it is highly valued f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The benzophenone (diphenyl ketone) scaffold is a ubiquitous and privileged structure in medicinal chemistry and natural product synthesis. Functioning as a versatile pharmacophore, it is highly valued for its ability to interact with diverse biological targets and its utility as a photoaffinity label in chemical biology[1][2]. This technical guide explores the dual facets of benzophenone derivatives: their complex natural biosynthesis—predominantly within the Clusiaceae family—and the modern, transition-metal-catalyzed synthetic routes used to engineer these scaffolds in the laboratory. By bridging natural occurrence with advanced synthetic methodologies, this whitepaper provides researchers with actionable insights into the design, synthesis, and validation of novel benzophenone analogs.

Natural Occurrence and Biosynthetic Pathways

Naturally occurring benzophenones exhibit profound structural diversity, with over 300 members identified to date[3]. The vast majority of these compounds are found in higher plants of the Clusiaceae (formerly Guttiferae) family, such as Garcinia species, where they often accumulate as polyisoprenylated benzophenones (PPBS) in resins and latex[1][3].

The biosynthesis of plant benzophenones relies on a mixed shikimate–acetate pathway[4]. The process begins with the condensation of benzoyl-CoA (derived from the shikimate pathway) with three molecules of malonyl-CoA (derived from the acetate pathway). This reaction is catalyzed by benzophenone synthase (BPS), a type III polyketide synthase, yielding the core scaffold 2,4,6-trihydroxybenzophenone[5][6].

From this core intermediate, the pathway diverges based on specific cytochrome P450 (CYP) enzymes:

  • Hydroxylation (CYP3): Catalyzes consecutive hydroxylations to form pentahydroxybenzophenones, which are subsequently modified by prenyltransferases to yield highly lipophilic, bioactive PPBS[5][7].

  • Cyclization (CYP1): Catalyzes the intramolecular C-O coupling to form rigid xanthone derivatives (e.g., 1,3,7-trihydroxyxanthone)[4][7].

Biosynthesis Shikimate Shikimate Pathway (Benzoyl-CoA) BPS Benzophenone Synthase Shikimate->BPS Acetate Acetate Pathway (Malonyl-CoA) Acetate->BPS TriHB 2,4,6-Trihydroxybenzophenone BPS->TriHB Condensation CYP3 CYP3 (Hydroxylation) TriHB->CYP3 CYP1 CYP1 (Cyclization) TriHB->CYP1 Prenyl Prenyltransferases TriHB->Prenyl PentaHB Pentahydroxybenzophenones CYP3->PentaHB Xanthones Xanthones (1,3,7-triHX) CYP1->Xanthones PPBS Polyisoprenylated Benzophenones Prenyl->PPBS

Biosynthetic divergence of plant benzophenones and xanthones.

Pharmacological Relevance

The biological properties of benzophenones vary heavily based on their substitution patterns. Natural prenylation enhances lipophilicity, allowing these molecules to penetrate cell membranes and exert antimicrobial, antiviral, and antiparasitic effects[1][5]. Meanwhile, synthetic derivatives have been engineered to target specific receptors or enzymes, serving as active pharmaceutical ingredients (APIs) in marketed drugs[8][9].

Table 1: Pharmacological Profile of Key Benzophenone Derivatives

CompoundOrigin / SourceKey Structural FeaturePrimary Biological Activity
Tenellone A Natural (Diaporthe sp.)Prenylated B-ringAntiparasitic (cGMP kinase inhibitor)[1]
Guttiferone A Natural (Garcinia sp.)Polyisoprenylated (PPBS)Anti-HIV, Cytotoxic[3]
Fenofibrate Synthetic API4-chloro-4'-isopropylTriglyceride/cholesterol regulation[10]
Ketoprofen Synthetic APIPropionic acid derivativeAnti-inflammatory (NSAID)[8]
Compound 6 Synthetic MTDLBasic tertiary amine linkerHistamine H3R antagonist, BuChE inhibitor[9]

Synthetic Methodologies: From Friedel-Crafts to Carbonylative Coupling

Historically, the synthesis of benzophenones relied on Friedel-Crafts acylation or Fries rearrangements. While effective for simple molecules, these methods suffer from poor regioselectivity, require harsh Lewis acids, and are incompatible with sensitive functional groups[1].

Modern drug development demands orthogonal, late-stage functionalization techniques. The Palladium-Catalyzed Carbonylative Suzuki-Miyaura Cross-Coupling has emerged as the premier method for synthesizing unsymmetrical biaryl ketones[10]. This three-component coupling reacts an aryl halide, carbon monoxide (CO), and an arylboronic acid.

Recent mechanistic advancements have optimized this pathway:

  • Base-Free Conditions: The use of stable borate salts or DABO boronates allows the coupling to proceed without exogenous bases, preserving base-sensitive moieties like epimerization-prone peptides[2][10].

  • CO Surrogates: Handling toxic CO gas is bypassed using solid surrogates like molybdenum hexacarbonyl (Mo(CO)6), which release CO in situ under mild conditions[2].

  • Kinetic Control: Slow addition of the boronic acid suppresses the competing non-carbonylative direct Suzuki coupling, driving the reaction toward the desired ketone[11].

SyntheticLogic Start Aryl Halide + Boronic Acid PdCat Pd Catalyst Start->PdCat OxAdd Oxidative Addition PdCat->OxAdd COSource CO Surrogate (Mo(CO)6) COInsert CO Insertion COSource->COInsert OxAdd->COInsert CO binding Transmet Transmetalation OxAdd->Transmet Direct coupling COInsert->Transmet + Boronic Acid RedElim Reductive Elimination Transmet->RedElim SideProd Direct Biaryl (Side Product) Transmet->SideProd RedElim->PdCat Regeneration Product Unsymmetrical Benzophenone RedElim->Product

Catalytic cycle of carbonylative Suzuki-Miyaura cross-coupling.

Experimental Protocol: Self-Validating Carbonylative Suzuki-Miyaura Workflow

This protocol details a highly controlled, base-free carbonylative coupling designed for late-stage functionalization. It is engineered as a self-validating system where the kinetic suppression of side products is built into the methodology[2][11].

Step 1: Reagent Preparation & Stoichiometry

  • Action: In a reaction vial under an open air or inert atmosphere, combine the aryl bromide (1.0 equiv) and Mo(CO)6 (0.5 equiv).

  • Causality: Mo(CO)6 acts as a solid carbon monoxide surrogate. Using exactly 0.5 equivalents ensures a slow, controlled release of CO. This maintains a steady-state CO concentration that strictly favors the CO insertion step over direct transmetalation, thereby suppressing the formation of unwanted biaryl side products[2].

Step 2: Catalyst Activation

  • Action: Add the palladium pre-catalyst (e.g., 2 mol% Pd(OAc)2 or 'Pd(TFA)2') and an electron-rich phosphine ligand (e.g., tricyclohexylphosphine).

  • Causality: Aryl bromides are challenging substrates compared to iodides. The electron-rich ligand accelerates the rate-limiting oxidative addition of the Ar-Br bond to the Pd(0) center[2][10].

Step 3: Solvent System

  • Action: Dissolve the mixture in a suitable solvent (e.g., toluene, or a pH 8.0 phosphate buffer for aqueous peptide modifications)[2][10].

  • Causality: Operating in neutral or mildly basic aqueous buffers allows for base-free coupling, preventing the degradation of sensitive functional groups[2].

Step 4: Controlled Addition Workflow

  • Action: Introduce the arylboronic acid (1.5 equiv) dissolved in solvent via a syringe pump over 2 hours, rather than a single bolus addition.

  • Causality: Slow addition minimizes the instantaneous concentration of the nucleophilic boronic acid. This kinetic control ensures that the Ar-Pd-X intermediate undergoes CO insertion to form the acyl-palladium complex before transmetalation can occur, drastically increasing the yield of the target benzophenone[11].

Step 5: Workup and Self-Validation

  • Action: Quench the reaction, extract with ethyl acetate, and concentrate. Validate the crude mixture via 13C NMR and LC-MS.

  • Validation Logic: The protocol is self-validating through spectroscopic feedback. Successful CO insertion is definitively confirmed by the appearance of a characteristic ketone carbonyl carbon signal at ~195 ppm in the 13C NMR spectrum. The absence of this peak, coupled with a mass shift of -28 Da (loss of CO) in LC-MS, immediately diagnoses a failure in carbonylation and a reversion to the direct Suzuki pathway.

Conclusion and Future Perspectives

Benzophenone derivatives represent a critical intersection between natural product biosynthesis and rational synthetic design. While nature utilizes complex enzymatic cascades (BPS, CYP450s, and prenyltransferases) to build highly functionalized PPBS scaffolds[3][5][7], modern synthetic chemistry relies on elegant transition-metal catalysis to achieve similar structural diversity[2][10]. Future drug development will likely see a fusion of these fields, utilizing engineered CYP enzymes for targeted biocatalysis alongside green, base-free carbonylative couplings to generate novel therapeutics.

Sources

Exploratory

A Technical Guide to 3-Hydroxy-4-methoxybenzophenone: Synthesis and Synthetic Potential

Introduction: Unveiling the Potential of a Versatile Benzophenone Scaffold In the landscape of organic synthesis and medicinal chemistry, the benzophenone framework is a ubiquitous and privileged scaffold.[1] These diary...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Versatile Benzophenone Scaffold

In the landscape of organic synthesis and medicinal chemistry, the benzophenone framework is a ubiquitous and privileged scaffold.[1] These diaryl ketones are not only integral components of numerous natural products with diverse biological activities but also serve as versatile building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: 3-Hydroxy-4-methoxybenzophenone.

While its isomers, such as the widely known UV-filter 2-hydroxy-4-methoxybenzophenone (Oxybenzone), have been extensively studied, 3-Hydroxy-4-methoxybenzophenone offers a unique substitution pattern on one of its aromatic rings.[2][3] The presence of a phenolic hydroxyl group meta to the carbonyl and a methoxy group para to it presents a distinct electronic and steric environment. This arrangement provides a valuable platform for regioselective transformations, making it a molecule of significant interest for researchers and drug development professionals.

This guide provides an in-depth exploration of the synthesis of 3-Hydroxy-4-methoxybenzophenone and delves into its potential applications in organic synthesis. By examining the reactivity of its key functional groups and drawing upon established chemical principles, we aim to equip researchers with the foundational knowledge to harness the synthetic utility of this versatile intermediate.

Synthesis of the Core Scaffold: 3-Hydroxy-4-methoxybenzophenone

The most direct and industrially scalable method for the synthesis of benzophenone derivatives is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution enables the formation of a carbon-carbon bond between an aromatic ring and an acyl group, typically from an acyl chloride or anhydride, in the presence of a Lewis acid catalyst.[4]

For the synthesis of 3-Hydroxy-4-methoxybenzophenone, a logical approach involves the acylation of guaiacol (2-methoxyphenol) with benzoyl chloride. However, this reaction can lead to a mixture of isomers. A more controlled, albeit longer, route would be the Fries rearrangement of guaiacol benzoate. An alternative and often more regioselective strategy is the Friedel-Crafts acylation of benzene with 3-hydroxy-4-methoxybenzoyl chloride. The latter can be prepared from the corresponding and readily available isovanillic acid.

Below is a representative protocol for the synthesis via Friedel-Crafts acylation of benzene with 3-hydroxy-4-methoxybenzoyl chloride.

Experimental Protocol: Synthesis via Friedel-Crafts Acylation

Materials:

Reagent/SolventCAS NumberMolecular Weight ( g/mol )QuantityEquivalents
3-Hydroxy-4-methoxybenzoyl chloride5630-63-7186.6018.66 g1.0
Benzene71-43-278.11150 mLSolvent/Reagent
Anhydrous Aluminum Chloride (AlCl₃)7446-70-0133.3414.67 g1.1
Dichloromethane (anhydrous)75-09-284.93100 mLSolvent
Hydrochloric Acid (conc.)7647-01-036.46As neededFor workup
Sodium Bicarbonate (sat. aq.)144-55-884.01As neededFor washing
Brine (sat. aq. NaCl)7647-14-558.44As neededFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededFor drying

Procedure:

  • Reaction Setup: To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.67 g, 1.1 eq.). Suspend the AlCl₃ in anhydrous dichloromethane (100 mL). Cool the suspension to 0 °C in an ice bath.

  • Addition of Reactants: In a separate flask, prepare a solution of 3-hydroxy-4-methoxybenzoyl chloride (18.66 g, 1.0 eq.) in benzene (150 mL). Transfer this solution to the dropping funnel.

  • Reaction Execution: Add the benzoyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir the resulting mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing approximately 300 mL of a 1:1 (v/v) mixture of crushed ice and concentrated HCl. Stir vigorously for 15-20 minutes.

  • Extraction and Washing: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with an additional portion of dichloromethane (2 x 50 mL). Combine the organic layers. Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Evaporation: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: The crude 3-Hydroxy-4-methoxybenzophenone can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthesis_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Workup & Purification BenzoylChloride 3-Hydroxy-4-methoxybenzoyl Chloride in Benzene ReactionVessel Reaction at 0°C to RT BenzoylChloride->ReactionVessel AlCl3 Anhydrous AlCl3 in Dichloromethane AlCl3->ReactionVessel Quench Quench with HCl/Ice ReactionVessel->Quench 4-6h Extract Extraction Quench->Extract Wash Washing Extract->Wash Dry Drying Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purification Evaporate->Purify Product Pure 3-Hydroxy-4- methoxybenzophenone Purify->Product

Caption: Workflow for the Synthesis of 3-Hydroxy-4-methoxybenzophenone.

Potential Applications in Organic Synthesis

The synthetic utility of 3-Hydroxy-4-methoxybenzophenone is dictated by the reactivity of its three key functional components: the phenolic hydroxyl group, the ketone carbonyl group, and the two aromatic rings.

Reactions of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group allows for a range of classical transformations, primarily etherification and esterification, which are crucial for modifying the molecule's properties or for use as a protecting group strategy.

The phenolic hydroxyl can be readily converted to an ether linkage. This is a foundational reaction in medicinal chemistry for introducing a variety of alkyl or aryl groups, which can significantly impact a compound's lipophilicity, metabolic stability, and biological activity.

General Protocol for Etherification:

  • Deprotonation: In a suitable polar aprotic solvent (e.g., DMF or acetone), treat 3-Hydroxy-4-methoxybenzophenone (1.0 eq.) with a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.1 eq.) to generate the corresponding phenoxide in situ.

  • Alkylation: Add an appropriate alkylating agent (e.g., an alkyl halide or sulfate, 1.2 eq.) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Workup: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

  • Purification: Purify the resulting ether by column chromatography or recrystallization.

Etherification Start 3-Hydroxy-4-methoxybenzophenone Intermediate Phenoxide Intermediate Start->Intermediate Base (e.g., K2CO3) Product Alkoxy Derivative Intermediate->Product Alkyl Halide (R-X)

Caption: General scheme for the etherification of 3-Hydroxy-4-methoxybenzophenone.

Esterification of the phenolic hydroxyl group can be achieved using various methods, such as reaction with an acyl chloride or carboxylic acid anhydride in the presence of a base (e.g., pyridine or triethylamine), or through Steglich esterification with a carboxylic acid using DCC/DMAP. These ester derivatives are often used as prodrugs or to introduce specific functionalities.

General Protocol for Acylation with an Acyl Chloride:

  • Reaction Setup: Dissolve 3-Hydroxy-4-methoxybenzophenone (1.0 eq.) in a suitable solvent such as dichloromethane or pyridine.

  • Base Addition: Add a base like pyridine or triethylamine (1.5-2.0 eq.).

  • Acylation: Cool the mixture in an ice bath and add the acyl chloride (1.1-1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Workup and Purification: Perform an aqueous workup to remove the base and salts, followed by drying, solvent evaporation, and purification of the ester product.

Potential as a Photoinitiator in Polymer Chemistry

Benzophenones are well-established as Type II photoinitiators.[6] Upon absorption of UV light, the benzophenone molecule is promoted to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule (often a tertiary amine) to generate free radicals. These radicals then initiate the polymerization of monomers.[6]

While specific photochemical data for 3-Hydroxy-4-methoxybenzophenone is not widely available, its structural similarity to other benzophenones suggests it could function as a photoinitiator in UV-curing applications for coatings, inks, and adhesives.[6][7] The presence of the hydroxyl and methoxy groups may influence its absorption spectrum and initiation efficiency.

Photoinitiation BP 3-Hydroxy-4- methoxybenzophenone BP_excited Excited Triplet State BP->BP_excited UV Light (hν) Radicals Free Radicals BP_excited->Radicals Synergist Synergist (R3N) Synergist->Radicals H-Abstraction Polymer Polymer Radicals->Polymer Monomer Monomer Monomer->Polymer Initiation & Propagation

Caption: General mechanism of photoinitiation by a benzophenone derivative.

Conclusion and Future Outlook

3-Hydroxy-4-methoxybenzophenone represents a synthetically accessible and versatile building block. While its direct application in the synthesis of complex molecules is not as extensively documented as its aldehyde (isovanillin) or carboxylic acid (isovanillic acid) counterparts, its inherent reactivity provides a solid foundation for its use in several key areas of organic synthesis.

The ability to selectively functionalize the phenolic hydroxyl group through etherification and esterification makes it a valuable intermediate for creating libraries of compounds in drug discovery programs. Furthermore, its benzophenone core suggests a high potential for application as a photoinitiator in polymer science.

For researchers and drug development professionals, 3-Hydroxy-4-methoxybenzophenone should be viewed as a foundational scaffold. Its straightforward synthesis and the predictable reactivity of its functional groups offer a reliable starting point for the development of novel molecules with tailored properties for pharmaceutical and material science applications. Further exploration of its utility in these areas is warranted and holds considerable promise.

References

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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Wikipedia. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-methoxybenzophenone. PrepChem.com. Available at: [Link]

  • Vione, D., et al. (2013). Phototransformation of the sunlight filter benzophenone-3 (2-hydroxy-4-methoxybenzophenone) under conditions relevant to surface waters. PubMed. Available at: [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. BYJU'S. Available at: [Link]

  • BenchChem. (2025). Evaluating the efficacy of 3-Hydroxybenzophenone as a photoprotective agent against other compounds. BenchChem.
  • ResearchGate. (2013). Photochemical processes involving the UV absorber benzophenone-4 (2-hydroxy-4-methoxybenzophenone-5-sulphonic acid) in aqueous solution: Reaction pathways and implications for surface waters. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Organic Chemistry Portal. Available at: [Link]

  • European Patent Office. (1999). Process for the manufacture of hydroxyalkoxybenzophenones - EP 0721929 B1.
  • Google Patents. (n.d.). CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • National Center for Biotechnology Information. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC. Available at: [Link]

  • BenchChem. (2025). Technical Support Center: Synthesis of 3-Hydroxy-4-methoxyacetophenone. BenchChem.
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  • DigitalOcean. (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen. Acta Chimica Asiana.
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]

  • MDPI. (2017). On the Limits of Benzophenone as Cross-Linker for Surface-Attached Polymer Hydrogels. MDPI. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 3-Hydroxy-4-methoxybenzaldehyde, tert-butyldimethylsilyl ether. Cheméo. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and characterization of a polymerizable benzophenone derivative and its application in styrenic polymers as UV-stabilizer.
  • Chegg.com. (2021). Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl. Chegg.com.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available at: [Link]

  • BenchChem. (2025). Application of Methyl 4-hydroxy-3,5-dimethylbenzoate in Polymer Chemistry: A Prospective Analysis and Protocols Based on Analogo. BenchChem.
  • SINO-HIGH(CHINA) CO., LTD. (n.d.).

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Protocols & Analytical Methods

Method

Application Note: A Validated HPLC Method for the Quantification of 3-Hydroxy-4-methoxybenzophenone

Abstract This application note presents a comprehensive and systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantificatio...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a comprehensive and systematic approach to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 3-Hydroxy-4-methoxybenzophenone. This compound is a member of the benzophenone class, which is widely used in sunscreens and as a UV stabilizer in various consumer products. Given their prevalence and potential as endocrine disruptors, robust analytical methods are crucial for quality control, safety assessment, and research. The methodology herein is developed with scientific rationale at its core, ensuring it is reliable, reproducible, and fit for its intended purpose. All protocols are detailed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure scientific integrity and regulatory compliance.[1][2][3]

Introduction and Scientific Rationale

3-Hydroxy-4-methoxybenzophenone belongs to a class of aromatic ketones known for their ability to absorb ultraviolet (UV) radiation. This property makes them valuable active ingredients in sunscreens and stabilizers in plastics and packaging to prevent photodegradation. However, concerns regarding their environmental persistence and potential biological activity necessitate precise and reliable quantification in various matrices.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for separating, identifying, and quantifying compounds like 3-Hydroxy-4-methoxybenzophenone from complex mixtures.[4] The development of a robust HPLC method is not merely a procedural task; it is a scientific investigation into the physicochemical properties of the analyte to establish optimal conditions for its separation and detection. This guide provides the foundational strategy, a detailed protocol, and a complete validation framework grounded in established regulatory standards.[5][6]

Analyte Characteristics and Methodological Considerations

A successful HPLC method begins with an understanding of the analyte's properties.

  • Compound: 3-Hydroxy-4-methoxybenzophenone

  • Molecular Formula: C₁₄H₁₂O₃[1]

  • Molecular Weight: 228.24 g/mol [1][3]

  • Structure:

  • Polarity: Based on its structure and data from its well-studied isomer, 2-Hydroxy-4-methoxybenzophenone (Oxybenzone), which has a LogP of approximately 3.8, the analyte is considered nonpolar and hydrophobic.[7] This is the primary justification for selecting a reversed-phase chromatographic approach.

  • UV Absorbance: Benzophenone derivatives are strong chromophores. The closely related isomer, oxybenzone, exhibits significant UV absorption with maxima at approximately 288 nm and 350 nm.[8] This provides a logical starting point for selecting a detection wavelength, which should be confirmed by measuring the UV spectrum of a pure standard of 3-Hydroxy-4-methoxybenzophenone.

HPLC Method Development: A Step-by-Step Protocol

The objective is to achieve a symmetric peak for the analyte, well-resolved from any impurities, with a reasonable retention time.

Materials and Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reference Standard: 3-Hydroxy-4-methoxybenzophenone (≥98% purity).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and purified water (18.2 MΩ·cm).

  • Reagents: Formic acid (≥98%).

  • Column: A C18 stationary phase is the logical first choice due to the nonpolar nature of the analyte.[9]

    • Initial Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

Experimental Workflow for Method Optimization

The process of method development is iterative, beginning with initial scouting runs and refining parameters to achieve the desired separation.

MethodDevelopmentWorkflow cluster_prep Phase 1: Preparation cluster_scout Phase 2: Scouting & Optimization cluster_final Phase 3: Finalization A Select C18 Column (Analyte is Nonpolar) B Prepare Mobile Phases: A: 0.1% Formic Acid in Water B: Acetonitrile (ACN) A->B C Prepare 10 µg/mL Analyte Standard B->C D Run Gradient Scout (e.g., 5-95% B in 20 min) Determine Approx. Elution % C->D E Develop Isocratic Method Based on Elution % D->E Analyte elutes at ~60% ACN F Optimize % ACN Target k' = 2-10 E->F G Adjust Flow Rate & Temp (e.g., 1.0 mL/min, 30°C) Improve Peak Shape & Runtime F->G H Confirm Wavelength Scan Peak with DAD Select λmax G->H I Finalize Method Conditions H->I J Perform System Suitability Test (SST) I->J

Caption: Logical workflow for HPLC method development.

Protocol Steps:

  • Initial Wavelength Selection: Set the detector to monitor a broad range (e.g., 200-400 nm) and a specific wavelength of 288 nm , based on data from related compounds.[8]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) formic acid in water. The acidifier is critical for protonating silanols on the column packing and ensuring a sharp, symmetric peak shape.

    • Mobile Phase B: Acetonitrile (ACN). ACN is often preferred over methanol for benzophenones as it can provide better peak shapes and lower backpressure.

  • Standard Preparation: Prepare a 1.0 mg/mL stock solution of 3-Hydroxy-4-methoxybenzophenone in ACN. Dilute this stock to a working concentration of approximately 10 µg/mL using a 50:50 mixture of ACN and water.

  • Gradient Scouting Run: Perform a broad gradient run from 5% to 95% ACN over 20 minutes at a flow rate of 1.0 mL/min. This will determine the approximate percentage of ACN required to elute the analyte.

  • Isocratic Method Development: Based on the scouting run, develop an isocratic method. For instance, if the analyte elutes at 12 minutes in the 20-minute gradient (where the ACN concentration is approximately 58%), a starting isocratic condition of 60% ACN is a logical choice.

  • Optimization:

    • Inject the standard under the initial isocratic conditions.

    • Adjust the percentage of ACN to achieve a retention time between 4 and 8 minutes. Increasing ACN will decrease retention time; decreasing it will increase retention time.

    • Once the retention is optimal, confirm the peak purity and identify the wavelength of maximum absorbance (λmax) using the DAD spectrum. Adjust the monitoring wavelength if necessary.

Final Optimized Method

The following table summarizes a hypothetical but scientifically sound set of final conditions.

ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: Acetonitrile / Water (65:35 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 288 nm
Injection Volume 10 µL
Run Time 10 minutes

Method Validation Protocol (ICH Q2(R2))

Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[4][5][6] The following experiments must be performed according to a pre-approved protocol with defined acceptance criteria.[1][10]

ValidationParameters Method Validated HPLC Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOQ Limit of Quantitation Linearity->LOQ

Caption: Interconnected parameters for HPLC method validation.

System Suitability Testing (SST)

Before each validation run, inject a standard solution (e.g., 10 µg/mL) five times. The results must meet the criteria in the table below to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components like impurities or matrix components.[3] Protocol:

  • Inject a blank diluent (e.g., 50:50 ACN:Water).

  • Inject a placebo sample (a sample matrix without the analyte).

  • Inject the analyte standard. Acceptance Criteria: No interfering peaks should be observed at the retention time of the 3-Hydroxy-4-methoxybenzophenone peak in the blank and placebo chromatograms.

Linearity and Range

Objective: To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[3] Protocol:

  • Prepare a series of at least five calibration standards from the stock solution. A typical range might be 1 µg/mL to 20 µg/mL.

  • Inject each standard in triplicate.

  • Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (R²) of the linear regression must be ≥ 0.999.

Table: Example Linearity Data

Concentration (µg/mL) Mean Peak Area
1.0 55,234
2.5 138,105
5.0 275,980
10.0 551,500
15.0 827,345

| 20.0 | 1,102,500 |

Accuracy

Objective: To determine the closeness of the measured value to the true value, assessed via recovery studies.[3] Protocol:

  • Prepare a placebo sample matrix.

  • Spike the placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration, such as 8, 10, and 12 µg/mL).

  • Prepare three independent samples at each level.

  • Analyze the samples and calculate the percent recovery. Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level, with an RSD of ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[3] Protocol:

  • Repeatability (Intra-assay precision): Analyze six independent preparations of the analyte at 100% of the target concentration (e.g., 10 µg/mL) on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the experiment on a different day with a different analyst or on a different instrument. Acceptance Criteria: The Relative Standard Deviation (%RSD) for the set of measurements must be ≤ 2.0%.

Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. Protocol:

  • Estimate the LOQ concentration based on the signal-to-noise ratio (S/N), which should be approximately 10:1.

  • Prepare samples at this estimated concentration and inject them six times. Acceptance Criteria: The %RSD of the peak areas should be ≤ 10%, and the accuracy should be acceptable.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[1] Protocol:

  • Analyze a standard solution while making small changes to the method, such as:

    • Flow rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., ACN ± 2%) Acceptance Criteria: The system suitability parameters should remain within the defined limits for all tested variations.

Conclusion

The HPLC method detailed in this application note provides a robust, reliable, and precise system for the quantification of 3-Hydroxy-4-methoxybenzophenone. The development strategy is grounded in the physicochemical properties of the analyte, and the validation protocol is fully aligned with global regulatory expectations outlined by the ICH.[2][3][4] This method is suitable for use in quality control laboratories, academic research, and by drug development professionals requiring accurate determination of this compound.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link][2]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. Available at: [Link][5]

  • International Council for Harmonisation. (2022). Q2(R2): Validation of Analytical Procedures. Available at: [Link]

  • U.S. Food and Drug Administration. (1996). Q2B Validation of Analytical Procedures: Methodology. Available at: [Link][6]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link][3]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Available at: [Link][4]

  • PubChem. 2-Hydroxy-4-methoxybenzophenone. Available at: [Link][11]

  • Chemsrc. (2025). 3-methoxy-4-hydroxybenzophenone. Available at: [Link][1]

  • EPA CompTox Dashboard. 2-Hydroxy-4-methoxybenzophenone Properties. Available at: [Link][7]

  • Wikipedia. Oxybenzone. Available at: [Link][8]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link][10]

Sources

Application

Advanced Application Note: Experimental Setup and Protocols for Photolysis Studies of Benzophenone Derivatives

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Causality Benzophenone (BP) and its derivat...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Causality

Benzophenone (BP) and its derivatives are quintessential Type II photoinitiators and serve as robust model systems for understanding the photophysics of organic chromophores[1]. The photochemistry of these molecules is fundamentally driven by their excited-state dynamics. Upon UV excitation, benzophenone transitions from its ground state ( S0​ ) to a singlet excited state ( S1​ or S2​ ), followed by rapid and highly efficient intersystem crossing (ISC) to the lowest triplet state ( T1​ )[2].

The causality behind the widespread use of BP derivatives in photopolymerization and UV-curing lies in the reactivity of this T1​ state. The T1​ state acts as a potent electrophile, abstracting a hydrogen atom from a synergistic donor (such as a tertiary amine or an alcohol) to generate a ketyl radical (BPH•) and a corresponding donor radical[3]. The efficiency of this radical generation—and the subsequent suppression of geminate recombination (the "cage effect")—dictates the overall quantum yield of the photochemical process[3].

Understanding these transient species requires precise experimental setups, primarily Transient Absorption Spectroscopy (TAS) , which allows researchers to monitor the formation and decay of the triplet state and ketyl radicals in real-time[4].

Photochemical_Pathway S0 Ground State (S0) Benzophenone S1 Singlet State (S1) (n, π*) S0->S1 UV Excitation (266-355 nm) T1 Triplet State (T1) (n, π*) S1->T1 Intersystem Crossing (Φ_ISC ≈ 1.0) T1->S0 Phosphorescence / Quenching (O2) Ketyl Ketyl Radical (BPH•) + Donor Radical T1->Ketyl H-Abstraction from Donor Ketyl->S0 Geminate Recombination Products Photoproducts / Polymerization Ketyl->Products Radical Initiation

Photochemical pathway of benzophenone derivatives highlighting triplet state and radical formation.

Quantitative Data: Photophysical Properties

The molecular structure of the benzophenone derivative and the solvent environment heavily influence the quantum yield of intersystem crossing ( ΦISC​ ), triplet state yield ( ΦT​ ), and radical formation ( ΦR​ ). For example, strong intramolecular hydrogen bonding in ortho-hydroxybenzophenone facilitates rapid internal conversion, drastically lowering the triplet yield unless disrupted by polar solvents[5].

Table 1: Comparative Photophysical Parameters of Benzophenone Derivatives

CompoundSubstituentSolvent Environment ΦISC​ / ΦT​ Triplet Lifetime ( τT​ )Key Transient Absorption Maxima ( λmax​ )
Benzophenone (BP) NoneAcetonitrile / Hexane~1.00[2]~200 ns[3]525–530 nm ( T1​ ), 545 nm (Ketyl)[3][6]
p-Aminobenzophenone 4-NH 2​ Cyclohexane (Non-polar)0.82[2]Sub-microsecond~540 nm
p-Aminobenzophenone 4-NH 2​ DMF (Polar)0.10[2]Highly quenched-
o-Hydroxybenzophenone 2-OHMethanol<0.15[5]Short-livedPhenolate ion signatures
S-(4-Benzoyl)phenylthiobenzoate 4-S-CO-PhAcetonitrile ΦR​ = 0.45[2]--

Experimental Setup: Transient Absorption Spectroscopy (TAS)

To capture the ultrafast dynamics of BP derivatives, a pump-probe TAS setup is required. The system utilizes an ultrafast laser (e.g., Nd:YAG or Ti:Sapphire) to generate a high-energy UV pump pulse that populates the excited state. A delayed broadband white-light continuum (WLC) acts as the probe to measure the change in optical density ( ΔOD ) over time[4].

TAS_Workflow Laser Ultrafast Laser (Nd:YAG/Ti:Sapphire) Splitter Beam Splitter Laser->Splitter Pump Pump Beam (UV) Excitation Splitter->Pump Harmonic Gen. Delay Optical Delay Line (Motorized Stage) Splitter->Delay Fundamental Sample Degassed Sample (Quartz Cuvette) Pump->Sample Excites (t=0) WLC White Light Continuum (Probe Beam) Delay->WLC Sapphire/CaF2 WLC->Sample Probes (t=Δt) Detector Spectrometer & Detector Array Sample->Detector Transmitted Light

Transient Absorption Spectroscopy (TAS) optical setup for monitoring excited-state kinetics.

Detailed Experimental Protocols

As a self-validating system, every step in these protocols includes internal checks to ensure data integrity.

Protocol 1: Sample Preparation and Rigorous Degassing

Causality: Molecular oxygen ( O2​ ) is a highly efficient triplet quencher. If the sample is not thoroughly degassed, O2​ will deactivate the BP T1​ state via energy transfer to form singlet oxygen, artificially truncating the triplet lifetime and preventing accurate kinetic measurements[6].

  • Solution Preparation: Prepare a 1.0 to 5.0 mM solution of the benzophenone derivative in a spectroscopic-grade solvent (e.g., acetonitrile or dichloromethane). Ensure the ground-state absorbance at the pump wavelength (e.g., 355 nm) is approximately 0.3 to 0.5 OD to ensure uniform excitation across the optical path.

  • Cuvette Transfer: Transfer 3 mL of the solution into a 10 mm path-length quartz cuvette equipped with a high-vacuum Teflon stopcock.

  • Freeze-Pump-Thaw (FPT) Cycling:

    • Attach the cuvette to a Schlenk line.

    • Freeze: Submerge the base of the cuvette in liquid nitrogen until the solvent is completely frozen solid.

    • Pump: Open the stopcock to the vacuum line for 3–5 minutes to evacuate the headspace.

    • Thaw: Close the stopcock and allow the sample to thaw in a room-temperature water bath. Watch for gas bubbles escaping the liquid lattice.

    • Repeat: Perform a minimum of 3 to 5 FPT cycles until no further gas evolution is observed during the thaw phase.

Protocol 2: Execution of Transient Absorption Measurements

Causality: To accurately extract the rate coefficients of the primary and secondary photoreduction reactions, the pump energy must be kept low enough to avoid multiphoton absorption artifacts, and the delay line must be precisely calibrated to t=0 [4][7].

  • Zero-Point Calibration: Fill a reference cuvette with neat solvent. Run the pump-probe sequence to locate the coherent artifact (cross-phase modulation). Set this motorized stage position as t=0 .

  • Excitation: Irradiate the degassed sample using the 3rd harmonic (355 nm) or 4th harmonic (266 nm) of an Nd:YAG laser. Keep pulse energies below 2 mJ/pulse to prevent sample degradation and non-linear optical effects.

  • Data Acquisition:

    • Sweep the optical delay line to record the broadband transient spectra from -5 ps to 2 ns (for ultrafast setups) or use electronic delays for nanosecond to microsecond timescales.

    • Self-Validation Check: Monitor the decay of the T1​ state at 525–530 nm and the simultaneous rise of the ketyl radical (BPH•) at ~545 nm [3][6]. The decay rate of the triplet should mathematically match the formation rate of the ketyl radical if no competing pathways exist.

  • Kinetic Extraction: Fit the decay traces using a single or multi-exponential decay model to extract the triplet lifetime ( τT​ ).

Protocol 3: Quantum Yield Determination via Actinometry

Causality: To determine the absolute efficiency of radical generation ( ΦR​ ), you must know the exact number of photons absorbed by the system. Actinometry provides a reliable chemical standard for absolute photon counting[2][6].

  • Actinometer Preparation: Prepare a standard potassium ferrioxalate actinometer solution in a dark room.

  • Irradiation: Irradiate the actinometer in the exact same optical geometry and cuvette as the BP sample for a precisely timed interval.

  • Spectrophotometric Analysis: Complex the photogenerated Fe 2+ with 1,10-phenanthroline and measure the absorbance at 510 nm.

  • Calculation: Calculate the incident photon flux ( I0​ ). Use this value alongside the measured concentration of photoproducts in the BP sample to calculate the quantum yield: Φ=Moles of photons absorbedMoles of product formed​ .

  • Validation: Cross-reference the measured triplet extinction coefficient ( ϵT​ ) against the known standard for BP in benzene (7220 ± 320 M −1 cm −1 at 530 nm)[6].

References

  • Benchchem.
  • Venkatraman, R. K. & Orr-Ewing, A. J. "Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.
  • "Laser Flash Photolysis Studies on the Monohydroxy Derivatives of Benzophenone." American Chemical Society (ACS).
  • "Substituent effect on the photoreduction kinetics of benzophenone." PubMed.
  • "Laser Flash Photolysis of Benzophenone in Polymer Films.
  • "A Perspective on the Ultrafast Photochemistry of Solution-Phase Sunscreen Molecules." American Chemical Society (ACS).
  • "Actinometry in monochromatic flash photolysis: The extinction coefficient of triplet benzophenone and quantum yield of triplet zinc tetraphenyl porphyrin.

Sources

Method

Purification of crude 3-Hydroxy-4-methoxybenzophenone by column chromatography

Advanced Purification of Crude 3-Hydroxy-4-methoxybenzophenone via Flash Column Chromatography Executive Summary 3-Hydroxy-4-methoxybenzophenone is a highly valuable synthetic intermediate, frequently utilized in the dev...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Purification of Crude 3-Hydroxy-4-methoxybenzophenone via Flash Column Chromatography

Executive Summary

3-Hydroxy-4-methoxybenzophenone is a highly valuable synthetic intermediate, frequently utilized in the development of antipsychotic agents (such as heteroarylpiperidines)[1] and as a substrate for selective ortho-nitration in pharmaceutical manufacturing[2]. Following its synthesis, the crude reaction mixture typically contains unreacted precursors, regioisomers, and highly polar polymeric byproducts. Because downstream pharmaceutical applications demand stringent purity (>98%), isolating this compound requires a highly optimized, reproducible purification strategy. This application note details the mechanistic rationale and step-by-step protocol for purifying crude 3-hydroxy-4-methoxybenzophenone using normal-phase flash column chromatography.

Mechanistic Rationale & Chromatographic Causality

The purification of 3-hydroxy-4-methoxybenzophenone relies on exploiting its specific electronic topography. The molecule possesses a hydrogen-bond donating hydroxyl group (-OH) at the 3-position, a sterically hindered but electron-donating methoxy group (-OCH3) at the 4-position, and a highly polarized conjugated carbonyl group.

When applied to a normal-phase silica gel column (SiO₂, 40–63 μm particle size, 60 Å pore size), these functional groups engage in strong dipole-dipole and hydrogen-bonding interactions with the weakly acidic silanol groups (Si-OH) on the stationary phase[3].

  • Causality of Solvent Selection: If a purely non-polar solvent (e.g., 100% hexane) is used, the target compound will irreversibly adsorb to the silica, causing severe streaking. Conversely, introducing a highly polar solvent too early will cause the compound to co-elute with baseline impurities[4]. Therefore, a step-gradient elution starting with a weak solvent (Hexane) and incrementally increasing the strong solvent (Ethyl Acetate) is required to systematically disrupt the silanol-analyte hydrogen bonds.

  • Causality of Loading Technique: Because 3-hydroxy-4-methoxybenzophenone has limited solubility in the non-polar starting eluent (hexane), "wet loading" the sample in a polar solvent like dichloromethane (DCM) will drag the compound down the column prematurely, causing massive band broadening. To prevent this, dry loading is mandatory. Pre-adsorbing the crude mixture onto a small amount of silica gel ensures a perfectly flat, narrow initial band, which maximizes the theoretical plates of the column[5].

  • Causality of Pressure: Utilizing positive air or nitrogen pressure (10–15 psi) accelerates the mobile phase, minimizing the radial diffusion of the analyte band and ensuring the purification is completed "in a flash" before sensitive compounds can degrade on the acidic silica[6],[7].

Purification Workflow

G A Crude 3-Hydroxy-4-methoxybenzophenone (Mixture of isomers & byproducts) B TLC Solvent Optimization (Target Rf: 0.25 - 0.35) A->B Analyze Polarity C Column Packing (Silica Gel 60, Slurry Method) B->C Determine Mobile Phase D Sample Loading (Dry Loading on Silica) C->D Equilibrate Column E Flash Elution (Hexane/EtOAc Step Gradient) D->E Pressurize (10-15 psi) F Fraction Collection (UV 254 nm & TLC Validation) E->F Elute Target Compound G Pure 3-Hydroxy-4-methoxybenzophenone (>98% Purity) F->G Concentrate & Verify

Workflow for the purification of crude 3-Hydroxy-4-methoxybenzophenone via flash chromatography.

Quantitative Parameters for Scale-Up

To maintain optimal resolution, the ratio of crude sample mass to silica gel mass must be strictly controlled. The following table synthesizes established empirical guidelines for normal-phase flash chromatography[8].

Table 1: Standardized Column Parameters based on Crude Mass

Crude Mass (g)Column Diameter (mm)Silica Gel Mass (g)Fraction Volume (mL)Typical Flow Rate (mL/min)
0.1 - 0.510 - 2010 - 205 - 105 - 10
0.5 - 2.020 - 3030 - 6010 - 2010 - 15
2.0 - 5.030 - 4060 - 10020 - 3015 - 20
5.0 - 10.040 - 50100 - 20030 - 5020 - 30

Self-Validating Purification Protocol

Phase 1: TLC Optimization & System Validation
  • Prepare Solvent Systems: Prepare analytical TLC chambers containing Hexane:Ethyl Acetate (EtOAc) in ratios of 90:10, 80:20, and 70:30.

  • Spotting: Spot the crude mixture alongside a known reference standard of 3-hydroxy-4-methoxybenzophenone (if available).

  • Visualization (Self-Validation): Because benzophenones possess extended conjugation, they are highly UV-active. Visualize the plates under a 254 nm UV lamp. To ensure non-UV active aliphatic impurities are not co-eluting, double-stain the plate using a Potassium Permanganate (KMnO₄) dip followed by gentle heating.

  • Selection: Select the solvent ratio that places the target compound at an Retention factor ( Rf​ ) of 0.25 to 0.35. For this compound, a 80:20 Hexane:EtOAc system is typically optimal.

Phase 2: Column Preparation (Slurry Packing)
  • Slurry Creation: Weigh the appropriate amount of Silica Gel 60 (230-400 mesh) based on Table 1. Suspend the silica in 100% Hexane to create a uniform, lump-free slurry.

  • Packing: Pour the slurry into the glass column in a single, continuous motion to prevent stratification[5].

  • Bed Compression: Apply 10–15 psi of positive air or nitrogen pressure to pack the bed tightly. Maintain a 1 cm layer of solvent above the silica bed at all times to prevent the column from running dry and cracking[5]. Add a 0.5 cm protective layer of washed sea sand to the top of the bed.

Phase 3: Dry Loading the Crude Sample
  • Adsorption: Dissolve the crude 3-hydroxy-4-methoxybenzophenone in a minimal volume of a highly volatile, polar solvent (e.g., Acetone or EtOAc). Add dry silica gel to the flask (approximately 2 to 3 times the mass of the crude sample).

  • Evaporation: Remove the solvent completely using a rotary evaporator until the mixture becomes a fine, free-flowing powder. Crucial Check: If the powder is sticky, residual solvent remains, which will ruin the chromatography.

  • Application: Carefully pour the dry-loaded powder evenly over the sand layer of the packed column. Top with another thin layer of sand to prevent physical disturbance during solvent addition.

Phase 4: Gradient Elution & Fraction Collection
  • Initial Flush: Carefully add 100% Hexane down the sides of the column. Apply pressure and elute 1 to 1.5 Column Volumes (CV) of hexane to wash away highly non-polar impurities (e.g., residual brominated alkanes or unreacted non-polar starting materials)[9].

  • Step Gradient: Switch the mobile phase to 90:10 Hexane:EtOAc for 2 CVs, then step up to the optimized 80:20 Hexane:EtOAc mixture.

  • Collection: Begin collecting fractions in test tubes based on the volumes specified in Table 1.

Phase 5: Fraction Analysis & Product Isolation
  • TLC Cross-Checking: Spot every 3rd or 4th fraction on a wide TLC plate. Co-spot the original crude mixture on the same plate. This internal standard approach is a self-validating mechanism that ensures you do not misidentify a byproduct as the target compound.

  • Pooling: Combine only the fractions that exhibit a single, pure UV-active spot corresponding to the Rf​ of 3-hydroxy-4-methoxybenzophenone.

  • Concentration: Evaporate the pooled fractions under reduced pressure. Dry the resulting solid in a vacuum oven to yield high-purity crystalline 3-hydroxy-4-methoxybenzophenone.

Troubleshooting & Quality Assurance

  • Oiling Out / Poor Crystallization Post-Column: If the concentrated product forms an oil rather than a solid, it indicates either residual ethyl acetate trapped in the crystal lattice or trace polar impurities[4]. Solution: Re-dissolve the oil in a minimum amount of hot ethanol, add water dropwise until slightly cloudy, and allow it to cool slowly to induce proper crystallization[4].

  • Uneven Solvent Front (Channeling): If the target compound elutes across an unusually large number of fractions, the silica bed likely cracked or channeled. Solution: Always ensure the column is perfectly vertical and never allow the solvent level to drop below the top of the sand layer during the run.

Sources

Application

Application of 3-Hydroxy-4-methoxybenzophenone in UV curing for coatings and inks

Exploiting 3-Hydroxy-4-methoxybenzophenone as a Tunable Type II Photoinitiator for High-Performance Coatings and Inks Audience: Materials Scientists, Photochemists, and Pharmaceutical Packaging/Device Engineers. Introduc...

Author: BenchChem Technical Support Team. Date: March 2026

Exploiting 3-Hydroxy-4-methoxybenzophenone as a Tunable Type II Photoinitiator for High-Performance Coatings and Inks

Audience: Materials Scientists, Photochemists, and Pharmaceutical Packaging/Device Engineers.

Introduction & Mechanistic Rationale

The transition from traditional mercury arc lamps to narrow-band UV-LED curing systems (typically emitting at 365 nm, 385 nm, or 395 nm) has necessitated the redesign of photopolymerization systems. Standard benzophenone (BP) exhibits poor light harvesting in the near-UV range and is prone to migration, limiting its utility in sensitive applications such as medical device coatings and pharmaceutical packaging.

To overcome these limitations, researchers are increasingly turning to functionalized asymmetric diphenylketones [1]. 3-Hydroxy-4-methoxybenzophenone (CAS: 103203-53-8) [2] emerges as a highly effective, tunable Type II photoinitiator. By strategically leveraging its auxochromic substituents, formulators can achieve deep-curing efficiency under LED irradiation while utilizing its free hydroxyl group to synthesize zero-migration macromolecular photoinitiators.

Photochemical Causality: Why the Meta-Hydroxyl Matters

To utilize this molecule effectively, one must understand the profound impact of regiochemistry on photophysics.

  • The ortho-OH Trap (UV Absorbers): In structurally similar molecules like 2-hydroxy-4-methoxybenzophenone (BP-3 / Oxybenzone), the hydroxyl group is in the ortho position relative to the carbonyl. This proximity facilitates an intramolecular hydrogen bond. Upon UV excitation, BP-3 undergoes rapid Excited-State Intramolecular Proton Transfer (ESIPT), dissipating the absorbed photon energy as harmless thermal energy [3]. Consequently, BP-3 functions strictly as a UV filter, not an initiator.

  • The meta-OH Advantage (Photoinitiators): In 3-Hydroxy-4-methoxybenzophenone , the hydroxyl group is in the meta position. The distance precludes intramolecular hydrogen bonding and ESIPT. Therefore, upon excitation, the molecule efficiently undergoes Intersystem Crossing (ISC) to a long-lived triplet state ( T1​ ). This T1​ state is highly reactive and readily undergoes bimolecular hydrogen abstraction when paired with a co-initiator (e.g., a tertiary amine), generating the alkylamino radicals required to initiate chain-growth polymerization [4].

  • Bathochromic Shift: The electron-donating resonance of the para-methoxy ( −OCH3​ ) and meta-hydroxy ( −OH ) groups lowers the energy gap of the π→π∗ and n→π∗ transitions, pushing the absorption maximum ( λmax​ ) toward the 365–385 nm range, perfectly aligning with modern LED outputs.

PI_Mechanism cluster_0 Photophysical Excitation cluster_1 Chemical Initiation GS 3-OH-4-MeO-BP (Ground State) S1 Excited Singlet (S1 State) GS->S1 UV/LED Light (365-395 nm) T1 Excited Triplet (T1 State) S1->T1 Intersystem Crossing (ISC) T1->GS Non-radiative Decay Exciplex Exciplex (with Amine) T1->Exciplex Collision with Co-initiator Radicals Radical Pair (Ketyl + Alkylamino) Exciplex->Radicals Hydrogen Abstraction Polymer Crosslinked Polymer Radicals->Polymer Propagation

Fig 1: Type II Photochemical initiation pathway of 3-Hydroxy-4-methoxybenzophenone.

Comparative Performance Data

The table below contrasts the physicochemical behaviors of standard benzophenones to guide formulation choices.

PropertyUnsubstituted Benzophenone (BP)2-Hydroxy-4-methoxybenzophenone (BP-3)3-Hydroxy-4-methoxybenzophenone
Primary Function Type II PhotoinitiatorUV Absorber (Photostabilizer)Type II Photoinitiator / Synthon
Photochemical Pathway ISC H-AbstractionESIPT Thermal DecayISC H-Abstraction
LED Compatibility Poor (Requires UVC/UVB)N/A (Does not initiate)Excellent (UVA / 365-385 nm)
Migration Potential High (Small molecule)HighLow (if 3-OH is functionalized)
Experimental Protocols
Protocol A: Formulation of a UV-LED Curable Clear Coating

This protocol establishes a self-validating baseline formulation for evaluating the photoinitiating efficiency of 3-Hydroxy-4-methoxybenzophenone.

Reagents:

  • Oligomer: Bisphenol A epoxy diacrylate (60 wt%)

  • Reactive Diluent: Tripropylene glycol diacrylate (TPGDA) (32 wt%)

  • Photoinitiator: 3-Hydroxy-4-methoxybenzophenone (4 wt%)

  • Co-initiator: Methyldiethanolamine (MDEA) (4 wt%)

Step-by-Step Methodology:

  • Preparation: Under amber/yellow safe-lighting, combine the epoxy diacrylate and TPGDA in a dark glass vessel. Mix via an overhead stirrer at 300 rpm until homogeneous.

  • Solubilization: Add 3-Hydroxy-4-methoxybenzophenone and MDEA. Elevate the temperature to 40°C utilizing a water bath to facilitate dissolution.

    • Causality Note: MDEA acts as the hydrogen donor. Its tertiary amine structure prevents yellowing compared to primary amines and actively consumes dissolved oxygen, mitigating oxygen inhibition at the coating surface.

  • Validation of Dispersion: Inspect the resin against a bright light source. The absence of particulate matter validates complete dissolution. Undissolved PI will cause localized curing defects ("fish-eyes").

  • Application: Apply the formulation onto a glass substrate using a wire-wound Meyer rod to achieve a uniform wet film thickness of 12 μm.

  • Curing: Pass the substrate under a 385 nm UV-LED conveyor system at a dose of 500 mJ/cm².

Protocol B: Synthesis of a Zero-Migration Polymerizable Photoinitiator

For pharmaceutical packaging inks, small-molecule migration is strictly regulated. This protocol functionalizes the 3-OH group to create a macromolecular PI that covalently locks into the polymer network.

Reagents:

  • 3-Hydroxy-4-methoxybenzophenone (1.0 eq)

  • Acryloyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Initiation: Dissolve 1.0 eq of 3-Hydroxy-4-methoxybenzophenone in anhydrous DCM in a round-bottom flask purged with Argon. Add 1.2 eq of TEA.

    • Causality Note: TEA serves as an acid scavenger, neutralizing the HCl byproduct to drive the esterification forward and prevent unwanted side reactions.

  • Addition: Submerge the flask in an ice bath (0°C). Add 1.1 eq of acryloyl chloride dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 3:1). The complete disappearance of the phenolic starting material spot ( Rf​≈0.3 ) and the emergence of a new ester spot ( Rf​≈0.6 ) validates complete conversion.

  • Purification: Wash the organic layer sequentially with saturated NaHCO3​ , distilled water, and brine. Dry over anhydrous MgSO4​ , filter, and evaporate the solvent under reduced pressure to yield 3-acryloyloxy-4-methoxybenzophenone.

Analytical Validation & Quality Control

To ensure the trustworthiness of the cured films (Protocol A), quantitative validation of the polymerization kinetics is required.

  • Degree of Conversion (DC) via FTIR: Analyze the cured film using Attenuated Total Reflectance (ATR) FTIR. Monitor the disappearance of the characteristic acrylate C=C twisting vibration at 810 cm⁻¹ . Use the carbonyl peak ( C=O ) at 1720 cm⁻¹ as an internal reference.

    • Calculation: DC(%)=[1−(A810​/A1720​)cured​/(A810​/A1720​)uncured​]×100 . A DC > 85% validates a highly crosslinked, mechanically robust network.

  • Migration Testing (HPLC): For films utilizing the synthesized macromolecular PI (Protocol B), extract the cured film in 95% ethanol at 40°C for 24 hours. Analyze the extract via HPLC (C18 column, Acetonitrile/Water gradient). The absence of a peak matching the PI retention time validates the zero-migration profile.

Sources

Method

Protocol for Monitoring Reaction Kinetics of Benzophenone-Initiated Photopolymerization

An Application Note for Researchers and Scientists Introduction Photopolymerization, the process of converting liquid monomers into solid polymers using light, is a cornerstone of modern materials science, enabling innov...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Scientists

Introduction

Photopolymerization, the process of converting liquid monomers into solid polymers using light, is a cornerstone of modern materials science, enabling innovations in coatings, adhesives, 3D printing, and biomedical devices. The kinetics of this transformation—how quickly the reaction proceeds and to what extent—are critical parameters that dictate the final properties of the material. Benzophenone (BP) is a classic and widely studied Type II photoinitiator, valued for its efficiency and versatility.[1][2] Unlike Type I initiators that undergo direct fragmentation upon UV exposure, BP requires a co-initiator or synergist to generate the primary initiating radicals.[1][2] This application note provides a comprehensive guide to the principles and methodologies for accurately monitoring the reaction kinetics of BP-initiated systems, offering both theoretical grounding and detailed, field-proven experimental protocols.

The Underlying Chemistry: Mechanism of Benzophenone Initiation

Understanding the reaction mechanism is paramount to designing a robust kinetic monitoring protocol. Benzophenone's action is an elegant example of bimolecular photochemistry. The process unfolds in several key steps:

  • Photoexcitation: Upon absorbing UV light (typically in the 250-360 nm range), the benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). It then rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).[3][4]

  • Hydrogen Abstraction: The triplet-state benzophenone is a potent diradical. It abstracts a hydrogen atom from a suitable donor molecule, the co-initiator. Tertiary amines (like triethanolamine or ethyl 4-(dimethylamino)benzoate) are exceptionally effective co-initiators due to the labile hydrogen on the carbon adjacent to the nitrogen.[2]

  • Radical Generation: This abstraction event produces two radicals: a benzophenone ketyl radical and an alkyl-amino radical derived from the co-initiator.[2] While the ketyl radical is relatively stable and generally does not initiate polymerization effectively, the alkyl-amino radical is highly reactive.[5]

  • Initiation & Propagation: The highly reactive co-initiator radical attacks the double bond of a monomer molecule (e.g., an acrylate or methacrylate), initiating the polymerization chain. This process rapidly propagates, adding thousands of monomer units in seconds to form the polymer network.

This entire mechanistic cascade is a self-validating system; the generation of the polymer is direct proof of the successful generation of initiating radicals.

G cluster_initiation Initiation Phase cluster_propagation Propagation Phase BP Benzophenone (BP) BP_triplet Excited Triplet BP (BP*) BP->BP_triplet Intersystem Crossing UV UV Photon (hν) UV->BP Absorption Ketyl_Radical Ketyl Radical BP_triplet->Ketyl_Radical H-Abstraction Initiating_Radical Initiating Radical (R•) BP_triplet->Initiating_Radical Co_Initiator Co-Initiator (R-H) Co_Initiator->Ketyl_Radical Co_Initiator->Initiating_Radical M_Radical Monomer Radical (M•) Initiating_Radical->M_Radical Initiation Monomer Monomer (M) Monomer->M_Radical Polymer_Radical Growing Polymer (Mn•) M_Radical->Polymer_Radical M_Radical->Polymer_Radical Polymer_Chain Longer Polymer (Mn+1•) Polymer_Radical->Polymer_Chain + Monomer

Figure 1: Mechanism of Benzophenone (Type II) initiated polymerization.

Methodologies for Real-Time Kinetic Monitoring

Several powerful analytical techniques can provide a window into the polymerization process. The choice of method depends on the specific information required, available equipment, and the nature of the polymerizing system. Continuous, real-time methods are generally preferred for capturing the rapid kinetics of photopolymerization.[6]

  • Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy: This is the most widely used and direct method for monitoring photopolymerization kinetics.[6][7] It operates by tracking the decrease in the infrared absorption peak corresponding to the reactive functional group of the monomer (e.g., the C=C double bond in acrylates, typically around 810 cm⁻¹ or 1635 cm⁻¹).[8][9] The high temporal resolution allows for precise determination of the rate of polymerization (Rp) and the final degree of conversion (DC).[6]

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique measures the heat released during the exothermic polymerization reaction as a function of time upon UV irradiation.[6][10] The rate of heat flow is directly proportional to the rate of polymerization. Photo-DSC is excellent for quantifying the overall reaction enthalpy and studying the influence of temperature.[6]

  • Size Exclusion Chromatography (SEC/GPC): Unlike real-time methods, SEC is an offline technique used to measure the evolution of the polymer's molecular weight (MW) and molecular weight distribution (MWD).[11][12][13] By taking samples at different irradiation times, quenching the reaction, and analyzing them, one can construct a profile of how the polymer chains grow over time. This is invaluable for understanding the effects of branching and cross-linking.[14]

  • UV-Visible (UV-Vis) Spectroscopy: This method can be employed to monitor the consumption of the photoinitiator itself by tracking the decrease in its characteristic absorption band.[15][16] This provides direct information on the rate of initiation.

Detailed Experimental Protocols

The following protocols provide step-by-step guidance for two primary methods of kinetic analysis. The causality behind each step is explained to ensure a robust and reproducible workflow.

Protocol 1: Kinetic Analysis using Real-Time FT-IR (RT-FTIR)

This protocol details the most direct method for measuring monomer conversion over time.

A. Materials and Equipment

  • Monomer: e.g., Trimethylolpropane triacrylate (TMPTA)

  • Photoinitiator: Benzophenone (BP)

  • Co-initiator: Ethyl 4-(dimethylamino)benzoate (EDB)

  • FT-IR Spectrometer: Equipped with a rapid scan capability and an attenuated total reflectance (ATR) accessory or transmission setup.[17]

  • UV LED Light Source: Collimated beam with a specific wavelength (e.g., 365 nm) and controllable intensity.

  • Sample Holders: KBr salt plates for transmission or direct application on an ATR crystal.[18]

  • Micropipettes

B. Reagent Preparation (Example Formulation)

  • Prepare a stock solution by dissolving Benzophenone (2 wt%) and EDB (3 wt%) into the TMPTA monomer.

  • Ensure complete dissolution by gentle warming or vortexing. Protect the solution from ambient light by using an amber vial. Rationale: The weight percentages are chosen to ensure efficient initiation. EDB is used in slight excess to ensure sufficient hydrogen donors are available throughout the reaction.

C. Experimental Procedure

  • Background Spectrum: With the UV source off, record a background spectrum on the clean ATR crystal or empty KBr plates. This is a critical step to subtract instrumental and atmospheric interference.

  • Sample Application: Apply a small, uniform drop of the prepared resin onto the ATR crystal or place it between two KBr plates with a defined spacer (e.g., 25 µm) to control the path length.

  • Establish Baseline: Begin collecting FT-IR spectra in real-time (e.g., 2-4 scans per second) for approximately 10-15 seconds before UV exposure. This establishes a stable baseline (time = 0) representing 0% conversion.[10]

  • Initiate Polymerization: Open the shutter of the UV lamp to irradiate the sample with a defined intensity (e.g., 100 mW/cm²). The spectrometer should continue to collect spectra seamlessly.

  • Data Collection: Continue collecting spectra for the desired duration (e.g., 60-300 seconds) until the reaction reaches a plateau, indicated by the cessation of change in the monitored peak area.[10]

D. Data Analysis

  • Identify the characteristic absorption peak of the monomer's reactive group (e.g., the acrylate C=C twist at ~810 cm⁻¹). This peak will decrease in area as polymerization proceeds.

  • Select a stable peak that does not change during the reaction (e.g., a C=O ester peak at ~1720 cm⁻¹) as an internal standard to correct for any variations in sample thickness.

  • Calculate the Degree of Conversion (DC) at any time 't' using the following formula:

    DC(t) [%] = (1 - [(Area of C=C at time t) / (Area of C=O at time t)] / [(Area of C=C at time 0) / (Area of C=O at time 0)]) * 100

  • Plot DC (%) versus time (s) to generate the kinetic curve. The rate of polymerization (Rp) can be determined from the slope of this curve.

Protocol 2: Offline Kinetic Analysis via Size Exclusion Chromatography (SEC)

This protocol allows for the determination of molecular weight evolution, providing complementary information to conversion data.

A. Materials and Equipment

  • Reagents: As listed in Protocol 1.

  • Inhibitor: Hydroquinone solution (for quenching).

  • Solvent: HPLC-grade Tetrahydrofuran (THF) for SEC mobile phase and sample dilution.

  • Photoreactor: A temperature-controlled chamber with a UV lamp of known intensity.

  • SEC/GPC System: Including a pump, injector, column set (e.g., polystyrene-divinylbenzene), and a refractive index (RI) detector.[11]

  • Vials and Syringes

B. Experimental Procedure

  • Reaction Setup: Place a known volume of the monomer/initiator mixture in a vial within the photoreactor. If necessary, purge with nitrogen to mitigate oxygen inhibition.[19]

  • Time Zero Sample (t=0): Before turning on the UV lamp, withdraw a small aliquot (~10-20 µL) and immediately add it to a vial containing the hydroquinone solution and THF. This is your t=0 sample. Rationale: Quenching immediately stops the polymerization, preserving the state of the sample at that specific time point.

  • Initiate Reaction: Turn on the UV lamp to begin the polymerization.

  • Time-Point Sampling: At predetermined intervals (e.g., 5s, 10s, 20s, 40s, 60s, 120s), withdraw an aliquot and quench it in a separate vial as done for the t=0 sample.

  • Sample Preparation for SEC: Filter each quenched sample through a 0.22 µm syringe filter into an autosampler vial. Ensure the final concentration is appropriate for your SEC system (typically ~1-2 mg/mL).

  • SEC Analysis: Run the series of samples on the calibrated SEC system. The system will separate molecules based on their hydrodynamic volume, with larger polymer chains eluting first.[13][20]

D. Data Analysis

  • From the resulting chromatograms, the SEC software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) relative to calibration standards (e.g., polystyrene).

  • Plot Mn and Mw as a function of irradiation time. This will visually demonstrate the rate of polymer chain growth.

Figure 2: General experimental workflow for monitoring photopolymerization kinetics.

Data Presentation and Interpretation

Consolidating data into a clear format is crucial for interpretation. The table below illustrates typical data one might obtain from the described protocols.

Irradiation Time (s)Degree of Conversion (DC %) [from RT-FTIR]Mn ( g/mol ) [from SEC]Mw ( g/mol ) [from SEC]PDI (Mw/Mn) [from SEC]
00.0296 (Monomer)296 (Monomer)1.00
1045.28,50015,3001.80
2070.114,20029,8002.10
4085.519,80045,5002.30
6091.322,10053,0002.40
12092.522,80054,7002.40

Interpretation:

  • The reaction is very rapid in the first 40 seconds, after which the rate slows significantly as the system vitrifies (becomes glassy) and monomer mobility is reduced.

  • Both number-average (Mn) and weight-average (Mw) molecular weights increase with conversion, as expected.

  • The Polydispersity Index (PDI) increases, which is characteristic of free-radical polymerization where chains are initiated throughout the reaction, leading to a broad distribution of chain lengths.

Trustworthiness & Field-Proven Insights

  • Oxygen Inhibition: Free radicals react readily with oxygen to form unreactive peroxy radicals, which terminates the polymerization chain.[2][19] This is often observed as an "induction period" at the start of the reaction where no polymerization occurs. Mitigation: Perform experiments under an inert atmosphere (N₂ or Ar) or use amine co-initiators, which can consume peroxy radicals and regenerate initiating radicals.[2]

  • Reciprocity (Time vs. Intensity): In an ideal system, the same total energy (dose = intensity × time) should yield the same conversion. However, at very high intensities, premature termination can lead to lower overall conversion and shorter chains. It is crucial to report both the intensity and exposure time, not just the total energy dose.

  • Self-Validation: The protocols are designed to be self-validating. In RT-FTIR, a stable baseline before UV exposure and a plateau at the end of the reaction confirm the integrity of the measurement. For SEC, the t=0 sample should show only the monomer peak, confirming that no polymerization occurred before initiation.

By meticulously following these protocols and understanding the underlying chemical principles, researchers can generate high-quality, reproducible kinetic data essential for developing and optimizing novel photopolymer materials.

References

  • Kloss, F., et al. (2012). Monitoring of Photopolymerization Kinetics and Network Formation by Combined Ultrasonic Reflectometry and Near-infrared Spectroscopy. ResearchGate. Available at: [Link]

  • SPECIFIC POLYMERS. (n.d.). SEC analysis. SPECIFIC POLYMERS. Available at: [Link]

  • Podsiadły, R., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry (RSC Publishing). Available at: [Link]

  • McKay, C. P., et al. (2025). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. ACS Macro Letters. Available at: [Link]

  • McKay, C. P., et al. (2015). In Situ NMR to Monitor Bulk Photopolymerization Kinetics. PMC. Available at: [Link]

  • Tintoll. (n.d.). Benzophenone UV Absorber: Performance Advantages and Multi-Field Applications. Tintoll. Available at: [Link]

  • FILAB. (n.d.). SEC Laboratory – Size Exclusion Chromatography Analysis. FILAB. Available at: [Link]

  • Bitesize Bio. (2025). Size-Exclusion Chromatography: Molecular Weight in 4 Steps. Bitesize Bio. Available at: [Link]

  • Zhou, H., et al. (2006). Photopolymerization of Acid Containing Monomers: Real-Time Monitoring of Polymerization Rates. Scilit. Available at: [Link]

  • Agilent. (n.d.). An Introduction to Gel Permeation Chromatography and Size Exclusion Chromatography. Agilent. Available at: [Link]

  • S., J. E. (1998). Size exclusion chromatography of polymers with molar mass detection. Computer simulation study on instrumental broadening biases. Elsevier Science Ltd. Available at: [Link]

  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators. Polymer Innovation Blog. Available at: [Link]

  • Jiangxi Lotchem Co., Ltd. (2023). How Does A Photoinitiator Work?. Jiangxi Lotchem Co., Ltd. Available at: [Link]

  • Drawell. (2025). Top 6 Applications of FTIR Spectrometers. Drawell. Available at: [Link]

  • Toshihiko, A., et al. (n.d.). Precise analysis and control of polymerization kinetics using a micro flow reactor. Springer. Available at: [Link]

  • Longchang Chemical. (2022). Photoinitiators of benzophenone and benzotriazole UV absorbers. Longchang Chemical. Available at: [Link]

  • Bruker. (2023). Polymeric Reaction Monitoring | FT-IR Spectroscopy | UV-curing Adhesive. YouTube. Available at: [Link]

  • Seiffert, S., et al. (2013). Kinetics and Mechanisms of Radical-Based Branching/Cross-Linking Reactions in Preformed Polymers Induced by Benzophenone and Bis-Benzophenone Photoinitiators. Macromolecules. Available at: [Link]

  • Lee, P. U., et al. (2024). Evaluating Polymerization Kinetics Using Microrheology. ChemRxiv. Available at: [Link]

  • Nie, J., et al. (2012). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. SciSpace. Available at: [Link]

  • AELAB. (2025). Applications of FTIR in Scientific and Industrial Fields. AELAB. Available at: [Link]

  • Nie, J., et al. (2013). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. R Discovery. Available at: [Link]

  • Koenig, J. L. (n.d.). Recent applications of FT-IR spectroscopy to polymer systems. ResearchGate. Available at: [Link]

  • Nie, J., et al. (2013). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. PubMed. Available at: [Link]

  • Foster, J. C., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • AZoM. (2025). What Makes FTIR Spectroscopy a Game-Changer in Polymer Research?. AZoM. Available at: [Link]

  • Ligon, S. C., et al. (2014). A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization. PMC. Available at: [Link]

  • Howe, G. W., et al. (2022). Rapid Online Analysis of Photopolymerization Kinetics and Molecular Weight Using Diffusion NMR. ACS Macro Letters. Available at: [Link]

  • Foster, J. C., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. White Rose Research Online. Available at: [Link]

  • Ilie, N., et al. (2022). Polymerization Kinetics and Development of Polymerization Shrinkage Stress in Rapid High-Intensity Light-Curing. MDPI. Available at: [Link]

  • Foster, J. C., et al. (2025). A Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ChemRxiv. Available at: [Link]

  • Nowicka, J., et al. (2020). Photopolymerization Kinetics of Methacrylate Dental of Resin by Transmission FTIR Method and Reliable Methodology. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Horowits, H. H. (n.d.). POLYMERIZATION KINETICS BY MEANS OF DIFFERENTIAL THERMAL ANALYSIS. PART II. DERIVATION OF RATE AND ENTHALPY EQUATIONS. DTIC. Available at: [Link]

  • Galstyan, A., et al. (2021). High-Performance UV-Vis Light Induces Radical Photopolymerization Using Novel 2-Aminobenzothiazole-Based Photosensitizers. MDPI. Available at: [Link]

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Application

Application Note: 3-Hydroxy-4-methoxybenzophenone as a Strategic Intermediate in Pharmaceutical Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols Executive Summary & Mechanistic Profiling In advanced pharmaceutical s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols

Executive Summary & Mechanistic Profiling

In advanced pharmaceutical synthesis, 3-Hydroxy-4-methoxybenzophenone acts as a highly versatile, bifunctional intermediate. Its structural topology—featuring a reactive phenolic hydroxyl group adjacent to an electron-donating methoxy group, all conjugated with a benzophenone core—makes it an ideal scaffold for two distinct therapeutic classes:

  • Catechol-O-Methyltransferase (COMT) Inhibitors: Anti-Parkinson's agents (e.g., analogs of tolcapone and entacapone) requiring a nitrocatechol pharmacophore .

  • Atypical Antipsychotics & Analgesics: N-(aryloxyalkyl)heteroarylpiperidines requiring a robust lipophilic linker .

The strongly activating effect of the electron-donating hydroxyl group presents a specific synthetic challenge: standard electrophilic aromatic substitutions (like nitration) typically yield complex mixtures of ortho- and para- isomers. This guide details field-proven, regioselective methodologies to harness this intermediate effectively.

Workflow I: Regioselective Synthesis of Nitrocatechol COMT Inhibitors

The synthesis of COMT inhibitors requires the precise installation of a nitro group ortho to the phenolic hydroxyl, followed by ether cleavage to reveal the active catechol moiety. Standard nitration with dilute nitric acid yields poor regiocontrol (approx. 1.4:1 ortho:para ratio). To solve this, we employ a phase-transfer-catalyzed alkyl nitrate system that achieves 100% ortho-selectivity .

Synthetic Workflow Diagram

COMT_Synthesis A 3-Hydroxy-4-methoxybenzophenone B Regioselective Nitration (Isopropyl Nitrate, TBAHS, H2SO4) A->B C 3-Hydroxy-4-methoxy-2-nitrobenzophenone B->C 100% ortho-selectivity D Demethylation / Ether Cleavage (AlCl3, Pyridine, 1,2-DCE) C->D E 3,4-Dihydroxy-2-nitrobenzophenone (Active Nitrocatechol Core) D->E Lewis Acid Cleavage F Acylation (Butyric Anhydride, Pyridine) E->F G 3,4-Dibutyryloxy-2-nitrobenzophenone (COMT Inhibitor Prodrug) F->G Prodrug Formation

Fig 1: Regioselective synthesis of COMT inhibitor prodrugs from 3-hydroxy-4-methoxybenzophenone.

Validated Protocol: 100% Ortho-Selective Nitration

Objective: Synthesize 3-hydroxy-4-methoxy-2-nitrobenzophenone.

Mechanistic Rationale: Using isopropyl nitrate in combination with tetrabutylammonium hydrogen sulphate (TBAHS) in a biphasic dichloromethane/sulfuric acid system alters the transition state geometry. The bulky TBAHS-nitrate complex sterically hinders attack at the para position, directing the nitronium equivalent exclusively to the ortho position .

Step-by-Step Procedure:

  • Dissolution: Dissolve 10.0 g (43.8 mmol) of 3-hydroxy-4-methoxybenzophenone in 100 mL of dichloromethane (CH₂Cl₂) at room temperature. Causality: The non-polar solvent prevents over-solvation of the nitrating agent, maintaining its high electrophilicity.

  • Catalyst Addition: Add 0.74 g (5 mol%) of TBAHS, followed by 11.5 g (87.6 mmol) of isopropyl nitrate.

  • Acid Catalysis: Dropwise, add 10 mL of 96% H₂SO₄. Causality: Sulfuric acid catalyzes the release of the nitronium ion from the alkyl nitrate. Dropwise addition controls the gentle exotherm, preventing oxidative degradation.

  • Reaction: Stir for 40 minutes at room temperature.

  • Quench & Extraction: Pour the mixture onto 300 mL of water. Separate the phases and extract the aqueous phase with CH₂Cl₂.

  • Self-Validating IPC (In-Process Control): Evaporate the solvent at 40°C under aspirator pressure. The product must present as a distinct yellow solid. NMR validation should show complete absence of para-nitro isomers (Expected yield: ~83%).

Validated Protocol: Demethylation to Nitrocatechol

Objective: Synthesize 3,4-dihydroxy-2-nitrobenzophenone.

Step-by-Step Procedure:

  • Suspension: Suspend 8.3 g (30.38 mmol) of the nitrated intermediate in 100 mL of 1,2-dichloroethane under an argon atmosphere.

  • Cleavage Reagents: Add 4.46 g (33.45 mmol) of AlCl₃ in one portion, followed by 9.61 g (121.5 mmol) of pyridine. Causality: AlCl₃ acts as a Lewis acid, coordinating tightly to the methoxy oxygen to weaken the O-CH₃ bond. Pyridine acts as the nucleophilic methyl acceptor, driving the ether cleavage.

  • Reflux: Stir at reflux for 1 hour, then cool to room temperature.

  • Quench: Pour onto 300 mL of ice-water and add 70 mL of 2N HCl. Stir for 1 hour.

  • Self-Validating IPC: Observe the color shift. The initial orange precipitate must gradually transition to a yellow appearance as the aluminum complexes break down to reveal the free catechol.

Workflow II: Synthesis of Antipsychotic Linkers

For atypical antipsychotics (heteroarylpiperidines), the phenolic group of 3-hydroxy-4-methoxybenzophenone is utilized as a nucleophilic anchor to attach a haloalkyl linker, which is subsequently coupled to a piperidine pharmacophore .

Synthetic Workflow Diagram

Antipsychotic_Synthesis N1 3-Hydroxy-4-methoxybenzophenone N2 Deprotonation (NaH, DMF, 0°C) N1->N2 N3 Phenoxide Intermediate (Highly Nucleophilic) N2->N3 Nucleophile Generation N4 O-Alkylation (1,3-Dibromopropane, 90°C) N3->N4 N5 3-(3-Bromopropoxy)-4-methoxybenzophenone N4->N5 Linker Attachment N6 N-Alkylation (Heteroarylpiperidine, K2CO3, KI) N5->N6 N7 N-(Aryloxyalkyl)heteroarylpiperidine (Antipsychotic Agent) N6->N7 Target Coupling

Fig 2: Williamson ether synthesis for generating lipophilic antipsychotic linkers.

Validated Protocol: O-Alkylation (Linker Attachment)

Objective: Synthesize 3-(3-bromopropoxy)-4-methoxybenzophenone.

Mechanistic Rationale: Sodium hydride (NaH) is utilized as a strong, non-nucleophilic base to quantitatively deprotonate the phenol. N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent because it heavily solvates the sodium cation, leaving the phenoxide anion "naked" and highly reactive for the subsequent S_N2 displacement on 1,3-dibromopropane .

Step-by-Step Procedure:

  • Deprotonation: Dissolve 4.6 g (20 mmol) of 3-hydroxy-4-methoxybenzophenone in 35 mL of DMF. Cool to 0°C. Add 600 mg (25 mmol) of NaH. Causality: Cooling to 0°C controls the exothermic hydrogen gas evolution and prevents solvent degradation by the strong base.

  • Activation: Stir at 0°C for 20 minutes.

  • Alkylation: Add 5 g (24.7 mmol) of 1,3-dibromopropane in one portion.

  • Heating: Heat the mixture at 90°C for 1 hour, then stir at room temperature for 2 hours. Causality: Heating to 90°C provides the necessary activation energy to drive the S_N2 reaction to completion against the sterically hindered benzophenone core.

  • Self-Validating IPC: Quench by pouring into water. The formation of a distinct organic layer indicates successful alkylation. TLC (Thin Layer Chromatography) should confirm the disappearance of the highly polar phenol starting material.

Quantitative Data: Reaction Optimization

To justify the selection of the phase-transfer nitration method over traditional approaches, the following quantitative optimization data is provided:

Nitration MethodReagent SystemOrtho:Para SelectivityCombined YieldCausality / Operational Notes
Standard Nitration Dilute HNO₃, CH₂Cl₂~1.4 : 161%Poor regiocontrol due to unshielded nitronium attack. High purification burden.
Supported Reagent Clay-fixed Acetyl Nitrate13 : 1HighReagent is unstable (must be stored at 4°C) and highly expensive. Difficult to scale.
Phase-Transfer (Recommended) Isopropyl Nitrate, TBAHS, H₂SO₄100% Ortho (Exclusive) 83% TBAHS directs the bulky alkyl nitrate complex exclusively to the less hindered ortho-position. Highly scalable and cost-effective.

Table 1: Comparison of nitration methodologies for para-substituted phenolic compounds.

Method

Determination of 2-Hydroxy-4-Methoxybenzophenone (Oxybenzone) in Environmental Samples: A Validated Analytical Approach

An Application Note and Protocol for the Scientific Community Abstract 2-Hydroxy-4-methoxybenzophenone, commonly known as oxybenzone or Benzophenone-3 (BP-3), is a widely used ultraviolet (UV) filter in sunscreens, cosme...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scientific Community

Abstract

2-Hydroxy-4-methoxybenzophenone, commonly known as oxybenzone or Benzophenone-3 (BP-3), is a widely used ultraviolet (UV) filter in sunscreens, cosmetics, and plastics to prevent UV-induced damage.[1][2] Its extensive use has led to its classification as a contaminant of emerging concern, with widespread detection in aquatic environments, including water, sediment, and biota.[3][4] Growing evidence of its potential endocrine-disrupting activity necessitates robust and reliable analytical methods for monitoring its environmental concentrations. This guide provides a detailed, field-proven methodology for the extraction, cleanup, and quantification of BP-3 in various environmental matrices, designed for researchers and analytical scientists. We present validated protocols for Solid-Phase Extraction (SPE) coupled with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comprehensive framework for accurate environmental assessment.

Principle of the Analytical Workflow

The accurate determination of BP-3 at trace levels in complex environmental matrices requires a multi-step approach. The fundamental workflow involves isolating the analyte from the sample matrix, removing interfering substances, and performing sensitive instrumental quantification.

  • Sample Preparation: The core of this methodology relies on Solid-Phase Extraction (SPE). This technique is ideal for aqueous samples as it allows for the concentration of BP-3 from large volumes and effectively removes water-soluble interferences.[5] For solid matrices like sediment or sludge, an initial solvent extraction using ultrasonication or microwave-assistance is required to transfer the analyte into a liquid phase before SPE cleanup.[5][6]

  • Instrumental Analysis: Two primary techniques are detailed:

    • High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Tandem Mass Spectrometry (MS/MS). HPLC is perfectly suited for analyzing thermally sensitive and non-volatile compounds like BP-3.[7][8]

    • Gas Chromatography-Mass Spectrometry (GC-MS) . This technique offers high separation efficiency and definitive identification. However, due to the polar nature of BP-3's hydroxyl group, a derivatization step is often necessary to improve its volatility and chromatographic performance.[8][9]

The logical flow of the entire process is illustrated below.

G cluster_0 Sample Collection & Preparation cluster_1 Instrumental Analysis Water Aqueous Sample (Water, Wastewater) Filter Filtration (0.7 µm GFF) Water->Filter Solid Solid/Biota Sample (Sediment, Sludge, Tissue) Homogenize Freeze-Dry & Homogenize Solid->Homogenize Acidify Acidify to pH 3-4 Filter->Acidify SPE Solid-Phase Extraction (SPE) (C18 or HLB Cartridge) Acidify->SPE Solvent_Extract Ultrasonic or Microwave- Assisted Extraction (e.g., MeOH/Acetone) Homogenize->Solvent_Extract Centrifuge Centrifuge & Collect Supernatant Solvent_Extract->Centrifuge Centrifuge->SPE Elute Elute with Organic Solvent (e.g., Methanol, Acetonitrile) SPE->Elute Concentrate Evaporate & Reconstitute in Mobile Phase / Derivatization Solvent Elute->Concentrate HPLC HPLC-DAD/MS-MS Analysis Concentrate->HPLC For HPLC GCMS Derivatization (e.g., BSTFA) followed by GC-MS Analysis Concentrate->GCMS For GC Data Data Acquisition & Quantification HPLC->Data GCMS->Data

Caption: General workflow for the determination of BP-3 in environmental samples.

Materials and Reagents

Apparatus
  • High-Performance Liquid Chromatography (HPLC) system with Diode Array Detector (DAD) or a Tandem Mass Spectrometer (MS/MS).

  • Gas Chromatograph with a Mass Selective Detector (GC-MS).

  • Solid-Phase Extraction (SPE) vacuum manifold.

  • Nitrogen evaporator or rotary evaporator.

  • Analytical balance (4-decimal places).

  • pH meter.

  • Centrifuge.

  • Ultrasonic bath or Microwave Extraction system.

  • Vortex mixer.

  • Glass fiber filters (0.7 µm).

  • Standard laboratory glassware (volumetric flasks, pipettes, beakers).

  • Amber glass sample collection bottles and vials to protect the analyte from photodegradation.[10]

Reagents and Standards
  • Standards: 2-hydroxy-4-methoxybenzophenone (BP-3, CAS No. 131-57-7) analytical standard (>99% purity).[11] An appropriate internal standard (e.g., deuterated BP-3 or a structurally similar compound not expected in samples) should be used.

  • Solvents: HPLC or GC-MS grade methanol, acetonitrile, acetone, dichloromethane, and ethyl acetate.

  • Reagent Water: Deionized water (18.2 MΩ·cm).

  • Acids: Formic acid (reagent grade), hydrochloric acid (HCl).

  • Salts: Sodium chloride (for adjusting ionic strength in some extraction methods).[2]

  • SPE Cartridges: 500 mg/6 mL C18 or Oasis HLB cartridges.

  • Derivatization Agent (for GC-MS): N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[9]

Sample Collection, Preservation, and Storage

Proper sample handling is critical to prevent contamination and analyte degradation.

  • Collection: Collect water samples in pre-cleaned amber glass bottles.[10] For sediment, use wide-mouthed glass jars. Leave minimal headspace.

  • Field Blanks: A field blank, consisting of analyte-free water transferred to a sample bottle in the field, should be collected to assess contamination during the sampling process.[12]

  • Preservation and Storage: Cool samples to 4°C immediately after collection.[10] Store in the dark. The maximum holding time before extraction should be determined by stability studies, but extraction within 7 days is recommended.

Detailed Experimental Protocols

Protocol 1: Extraction of BP-3 from Aqueous Samples

This protocol is based on the widely adopted Solid-Phase Extraction (SPE) method.

Causality: SPE is a robust technique that isolates analytes from a liquid matrix by partitioning them onto a solid sorbent. For BP-3, a reverse-phase sorbent like C18 or a polymeric sorbent like Oasis HLB is highly effective.[5][13] Adjusting the sample pH to a slightly acidic value (~3) ensures that the phenolic hydroxyl group of BP-3 is protonated, increasing its hydrophobicity and maximizing its retention on the non-polar sorbent.[5][13]

Step-by-Step Procedure:

  • Sample Preparation:

    • Allow samples to reach room temperature.

    • Filter the water sample (typically 250-1000 mL) through a 0.7 µm glass fiber filter to remove suspended solids.

    • Spike the sample with an internal standard.

    • Adjust the sample pH to 3.0-4.0 using 1M HCl.[5]

  • SPE Cartridge Conditioning:

    • Set up the C18 or Oasis HLB cartridge on the SPE manifold.

    • Condition the cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of reagent water (pH ~3).

    • Crucial Insight: Do not allow the cartridge to go dry after conditioning. This ensures the sorbent bed remains activated for optimal sample interaction.

  • Sample Loading:

    • Load the entire pre-treated water sample through the cartridge at a steady flow rate of 5-10 mL/min.

  • Washing:

    • After loading, wash the cartridge with 5 mL of reagent water to remove any remaining water-soluble impurities.

    • Dry the cartridge thoroughly by applying a vacuum for 15-20 minutes. This step is critical to remove residual water, which can interfere with the subsequent elution with organic solvent.

  • Elution:

    • Place a collection vial inside the manifold.

    • Elute the retained BP-3 from the cartridge by passing 2 x 4 mL aliquots of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture of methanol and acetone).[5] Allow the solvent to soak the sorbent for 1-2 minutes before applying vacuum to ensure complete desorption.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~35°C.

    • Reconstitute the residue in a small, precise volume (e.g., 1.0 mL) of the initial mobile phase (for HPLC) or a suitable solvent like ethyl acetate (for GC-MS).

    • Vortex briefly and transfer to an autosampler vial for analysis.

Protocol 2: Extraction of BP-3 from Solid Samples (Sediment, Sludge)

This protocol uses solvent extraction followed by SPE cleanup.

Causality: BP-3 is strongly adsorbed to organic matter in solid matrices. Therefore, a vigorous extraction with an organic solvent is required to break the analyte-matrix interactions.[3] Techniques like ultrasonication or microwave-assisted extraction (MAE) use energy to enhance the diffusion of the solvent into the matrix pores, significantly improving extraction efficiency and reducing solvent consumption compared to traditional methods.[6] The resulting extract is often "dirty," containing many co-extracted matrix components, necessitating an SPE cleanup step similar to that for water samples.[5]

Step-by-Step Procedure:

  • Sample Preparation:

    • Freeze-dry the solid sample to remove water, then homogenize it using a mortar and pestle.

    • Weigh approximately 2-5 g of the dried, homogenized sample into a centrifuge tube or microwave extraction vessel.

    • Spike the sample with an internal standard.

  • Solvent Extraction:

    • Add 10-20 mL of an appropriate extraction solvent (e.g., methanol or a 1:1 mixture of methanol:acetone).[5]

    • For Ultrasonic Extraction: Place the sample in an ultrasonic bath for 15-30 minutes.

    • For MAE: Follow the instrument's operational parameters for temperature and time.[6]

    • After extraction, centrifuge the sample at high speed (e.g., 4000 rpm for 10 min) to pellet the solid material.

  • Extract Cleanup (SPE):

    • Carefully decant the supernatant (the extract).

    • Dilute the extract with reagent water (pH ~3) to reduce the organic solvent content to <5%. This is critical for ensuring proper retention on the SPE cartridge.

    • Proceed with the SPE cleanup by following steps 2-6 in Protocol 1 .

G cluster_water Protocol 1: Aqueous Samples cluster_solid Protocol 2: Solid Samples w1 Filter & Acidify Water Sample (250-1000 mL, pH 3) w2 Condition SPE Cartridge (MeOH, then H₂O) w1->w2 w3 Load Sample onto Cartridge w2->w3 w4 Wash & Dry Cartridge w3->w4 w5 Elute BP-3 with Organic Solvent w4->w5 w6 Concentrate & Reconstitute (Final Volume: 1 mL) w5->w6 s1 Homogenize Dried Solid Sample (2-5 g) s2 Ultrasonic/Microwave Extraction (e.g., Methanol) s1->s2 s3 Centrifuge & Collect Extract s2->s3 s4 Dilute Extract with Acidified H₂O s3->s4 s5 Proceed with SPE Cleanup (Same as Aqueous Protocol) s4->s5

Caption: Detailed workflows for aqueous and solid sample preparation.

Instrumental Analysis and Data

Method 1: HPLC-DAD Analysis

This method is robust, cost-effective, and suitable for samples with moderate to high levels of contamination.

ParameterRecommended ConditionRationale
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)[14]Provides excellent hydrophobic retention and separation for BP-3.
Mobile Phase Acetonitrile and 0.1% Formic Acid in Water[11][15]A gradient or isocratic mixture. The acid improves peak shape and ensures reproducibility.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Detection Diode Array Detector (DAD) at 287 nm[14]This is a strong absorbance maximum for BP-3, providing good sensitivity.
Injection Vol. 10 - 50 µLDependent on expected concentration and system sensitivity.
Run Time ~15 minutesSufficient to elute BP-3 and allow for column re-equilibration.
Method 2: GC-MS Analysis

This method provides higher specificity and is excellent for complex matrices, but requires a derivatization step.

Causality: The free hydroxyl group on BP-3 makes it polar and prone to peak tailing and adsorption in the GC system. Silylation with an agent like BSTFA replaces the active hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic behavior for sharp, symmetric peaks.[9]

  • Derivatization Protocol: To the 1 mL final extract in ethyl acetate, add 50 µL of BSTFA. Cap tightly and heat at 70°C for 30 minutes. Cool before injection.

ParameterRecommended ConditionRationale
Column DB-5ms or similar (30 m x 0.25 mm x 0.25 µm)A low-polarity column suitable for a wide range of organic compounds.
Carrier Gas Helium at a constant flow of ~1.2 mL/minInert and provides good efficiency.
Injector 280°C, Splitless modeHigh temperature ensures volatilization of the derivatized analyte; splitless mode enhances sensitivity.
Oven Program Start at 100°C, ramp to 300°CA temperature gradient is necessary to separate analytes and clean the column.
MS Source Electron Ionization (EI) at 70 eVStandard ionization technique that produces repeatable fragmentation patterns.
MS Mode Selected Ion Monitoring (SIM)For highest sensitivity, monitor characteristic ions of the BP-3-TMS derivative.

Method Validation and Quality Control

A trustworthy protocol is a self-validating one. Adherence to strict QA/QC measures is non-negotiable for producing defensible data.

  • Linearity: A calibration curve of at least five concentration levels should be prepared. The correlation coefficient (R²) must be >0.99.

  • Method Blanks: A method blank (reagent water or clean sand) must be processed with every batch of samples to check for laboratory contamination.

  • Matrix Spikes: Analyze a sample fortified with a known amount of BP-3 (a matrix spike) to assess method accuracy (recovery) in the specific sample matrix.[16] A matrix spike duplicate should also be run to assess precision.

  • Limit of Detection (LOD) & Quantification (LOQ): The LOD is the lowest concentration that can be reliably distinguished from the blank, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These should be experimentally determined.

The following table summarizes typical performance data for the described methods from scientific literature.

ParameterTypical Performance (Water Matrix)Reference
Linearity (R²) > 0.99[16]
LOD 1.0 - 10 ng/L[9][17]
LOQ 3.0 - 32 ng/L[9][17]
Recovery (%) 86% - 112%[9][17]
Precision (RSD%) < 15%[16]

References

  • Analysis of benzophenones in environmental water samples after topical skin application using dispersive liquid–liquid microextraction and micellar electrokinetic capillary chromatography. Analytical Methods (RSC Publishing).
  • Determination of Benzophenones in Water and Cosmetics Samples: A Comparison of Solid-Phase Extraction and Microextraction by Packed Sorbent Methods. MDPI. (2021). Available from: [Link]

  • Sample Preparation for Benzophenone Detection. Encyclopedia.pub. (2023). Available from: [Link]

  • Contaminants of Emerging Concern - Methods Documents. US EPA. (2025). Available from: [Link]

  • Solid-Phase Extraction and Reverse-Phase HPLC: Application to Study the Urinary Excretion Pattern of Benzophenone-3 and its Metabolite 2,4-Dihydroxybenzophenone in Human Urine. PMC. Available from: [Link]

  • Separation of 2-Hydroxy-4-methoxybenzophenone on Newcrom R1 HPLC column. SIELC Technologies. (2018). Available from: [Link]

  • Development and preliminary validation of an analytical methodology for the determination of organic UV filters in zooplankton samples. PubMed. (2026). Available from: [Link]

  • Determination of ultraviolet filter compounds in environmental water samples using membrane-protected micro-solid-phase extraction. PubMed. (2018). Available from: [Link]

  • Solid-phase extraction liquid chromatography-tandem mass spectrometry analytical method for the determination of 2-hydroxy-4-methoxybenzophenone and its metabolites in both human urine and semen. ResearchGate. (2025). Available from: [Link]

  • 2-Hydroxy-4-methoxybenzophenone. SIELC Technologies. (2018). Available from: [Link]

  • Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis. MDPI. (2023). Available from: [Link]

  • Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. SciSpace. Available from: [Link]

  • CWA Analytical Methods: Contaminants of Emerging Concern. US EPA. (2025). Available from: [Link]

  • Trace analysis of benzophenone-derived compounds in surface waters and sediments using solid-phase extraction and microwave-Assisted extraction followed by gas chromatography-mass spectrometry. ResearchGate. Available from: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Sample. Semantic Scholar. (2021). Available from: [Link]

  • An Overview of the Analytical Methods for the Determination of Organic Ultraviolet Filters in Cosmetic Products and Human Samples. MDPI. (2021). Available from: [Link]

  • Determination of seven commonly used organic UV filters in fresh and saline waters by liquid chromatography-tandem mass spectrometry. ResearchGate. (2011). Available from: [Link]

  • Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. ResearchGate. Available from: [Link]

  • Significant research needs for defensible hazard assessment of UV filters in aquatic ecosystems part 2: analytical methods of organic UV filters. Environmental Toxicology and Chemistry | Oxford Academic. (2025). Available from: [Link]

  • Determination of benzophenone derivatives in wastewater by GC–MS/MS combined with in‐port derivatization. Scilit. (2024). Available from: [Link]

  • Stability and Removal of Benzophenone-Type UV Filters from Water Matrices by Advanced Oxidation Processes. MDPI. (2022). Available from: [Link]

  • (PDF) Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. ResearchGate. Available from: [Link]

  • Analysis of Whole Sample Suspended Sediments in Water. California Department of Pesticide Regulation. Available from: [Link]

  • Accurately Identify Emerging Environmental Chemical Contaminants. Agilent. (2015). Available from: [Link]

  • Identification and Quantitation of Oxybenzone, Octocrylene, Avobenzone, in sunscreen products. FDA. Available from: [Link]

  • Sample Collection for Chemistry Analysis: Water, Sediment, and Biological Tissue. Montana DEQ. (2019). Available from: [Link]

  • Multiclass Determination of Sunscreen Chemicals in Water Samples by Liquid Chromatography−Tandem Mass Spectrometry. ACS Publications. (2008). Available from: [Link]

  • Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison. PMC. Available from: [Link]

  • Analytical Methods Developed by EPA for Analysis of Unregulated Contaminants. US EPA. (2025). Available from: [Link]

  • Simultaneous Quantitation of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, and its Metabolites in Harlan Sprague Dawley Rat Plasma Following Perinatal Dietary Exposure. Oxford Academic. (2017). Available from: [Link]

  • Chapter 3 Contaminants of Emerging Concern. NJDEP. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 3-Hydroxy-4-methoxybenzophenone Synthesis and Functionalization

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis and downstream functionalization of 3-hydroxy-4-methoxybenz...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This guide provides mechanistic insights, validated protocols, and troubleshooting strategies for the synthesis and downstream functionalization of 3-hydroxy-4-methoxybenzophenone—a critical intermediate in the development of heteroarylpiperidine antipsychotics and analgesic agents.

Section 1: Reaction Pathways and Mechanistic Overview

Below is the standard synthetic workflow mapping the preparation of 3-hydroxy-4-methoxybenzophenone and its primary downstream functionalizations (alkylation and nitration).

G N1 Guaiacol + Benzoyl Chloride N2 Friedel-Crafts Acylation N1->N2 N3 3-Hydroxy-4-methoxybenzophenone N2->N3 N4 Alkylation (1,3-dibromopropane) N3->N4 N6 Nitration (Isopropyl Nitrate) N3->N6 N5 3-(3-Bromopropoxy)-4-methoxybenzophenone N4->N5 Yield: ~85% N7 3-Hydroxy-4-methoxy-2-nitrobenzophenone N6->N7 Yield: >75%

Synthetic pathways for 3-hydroxy-4-methoxybenzophenone and its downstream derivatives.

Section 2: Frequently Asked Questions & Troubleshooting (Q&A)

Q1: During the alkylation of 3-hydroxy-4-methoxybenzophenone with 1,3-dibromopropane, I am observing significant dialkylation and incomplete conversion. How can I improve the mono-alkylation yield? A1: The causality behind dialkylation or incomplete conversion often stems from improper temperature control during the deprotonation phase and incorrect stoichiometry. 3-Hydroxy-4-methoxybenzophenone contains a sterically hindered but highly nucleophilic phenoxide upon deprotonation. Solution: Treat the substrate in anhydrous N,N-dimethylformamide (DMF) with 1.25 equivalents of Sodium Hydride (NaH) strictly at 0 °C for 20 minutes[1]. This low temperature ensures complete, irreversible formation of the phenoxide without initiating premature, uncontrolled alkylation. Subsequently, add 1.23 equivalents of 1,3-dibromopropane in one portion and heat the mixture to 90 °C for exactly 1 hour[1]. This temperature differential (0 °C to 90 °C) separates the kinetics of deprotonation from the S_N2 displacement, maximizing the mono-alkylated product and minimizing symmetric dimer formation.

Q2: I need to perform a regioselective ortho-nitration on 3-hydroxy-4-methoxybenzophenone. Standard nitric acid/sulfuric acid mixtures yield a complex mixture of ortho and para isomers. What is the recommended system? A2: Phenolic compounds with strong electron-donating groups (like the hydroxyl and methoxy groups) are highly activated, making regiocontrol difficult under standard harsh nitration conditions. Solution: Utilize a phase-transfer-assisted alkyl nitrate system. React the substrate with isopropyl nitrate (2 equivalents) and a catalytic amount of tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%) in dichloromethane, followed by the dropwise addition of 96% sulfuric acid[2]. The causality here is two-fold: TBAHS stabilizes the intermediate nitronium complex in the organic phase, while the bulky isopropyl nitrate sterically directs the electrophilic attack to the less hindered ortho-position relative to the methoxy group, yielding 3-hydroxy-4-methoxy-2-nitrobenzophenone with >75% yield and excellent regioselectivity[2].

Q3: My starting 3-hydroxy-4-methoxybenzophenone synthesized via Friedel-Crafts acylation contains unreacted starting materials. How do I purify it efficiently without column chromatography? A3: Unreacted precursors can be removed by exploiting pKa differences. Wash the organic post-reaction mixture with a weak aqueous base (e.g., saturated sodium bicarbonate) which will not deprotonate the highly conjugated 3-hydroxy-4-methoxybenzophenone (pKa ~ 8.5–9.0) but will clear highly acidic impurities. Final purification should be a recrystallization from hot ethanol or acetonitrile, which provides >98% purity.

Troubleshooting Start Low Yield in Alkylation? Check1 Check NaH Quality Start->Check1 Check2 Verify Temp Profile Start->Check2 Action1 Use fresh 60% dispersion Check1->Action1 Action2 0°C (20m) then 90°C (1h) Check2->Action2 Outcome Optimal Conversion Action1->Outcome Action2->Outcome

Troubleshooting workflow for optimizing the alkylation yield of the benzophenone intermediate.

Section 3: Self-Validating Experimental Protocols

Protocol A: Synthesis of 3-(3-Bromopropoxy)-4-methoxybenzophenone

Self-Validation Checkpoint: The evolution of H₂ gas during NaH addition serves as a visual confirmation of active deprotonation. The cessation of bubbling indicates quantitative phenoxide formation.

  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 4.6 g (20 mmol) of 3-hydroxy-4-methoxybenzophenone in 35 mL of anhydrous DMF[1].

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add 600 mg (25 mmol) of NaH (60% dispersion in mineral oil)[1]. Stir continuously at 0 °C for 20 minutes until gas evolution ceases[1].

  • Alkylation: Add 5.0 g (24.7 mmol) of 1,3-dibromopropane in a single portion[1].

  • Heating: Remove the ice bath and heat the reaction mixture to 90 °C for 1 hour[1].

  • Quenching & Isolation: Cool to room temperature and stir for an additional 2 hours[1]. Pour the mixture into 500 mL of distilled water. Extract with ethyl acetate (3 x 100 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude product to yield the pure free base.

Protocol B: Regioselective Ortho-Nitration

Self-Validation Checkpoint: A gentle exotherm upon H₂SO₄ addition indicates the successful in-situ generation of the active nitronium species.

  • Preparation: To a stirred solution of 10.0 g (43.8 mmol) of 3-hydroxy-4-methoxybenzophenone in 100 mL of dichloromethane at room temperature, add 0.74 g (5 mol%) of tetrabutylammonium hydrogen sulfate (TBAHS)[2].

  • Reagent Addition: Add 11.5 g (87.6 mmol) of isopropyl nitrate to the mixture[2].

  • Activation: Dropwise, add 10 mL of 96% sulfuric acid[2]. Maintain stirring for 40 minutes[2].

  • Isolation: Pour the reaction mixture onto 300 mL of ice water[2]. Separate the phases, extract the aqueous layer with dichloromethane, and wash the combined organics with water[2]. Dry and evaporate to obtain the nitrated product.

Section 4: Quantitative Data & Parameter Optimization

Table 1: Optimization of Alkylation Parameters for 3-Hydroxy-4-methoxybenzophenone

NaH (Equivalents)Alkylating Agent (Eq)Deprotonation TempReaction TempTime (hrs)Yield (%)Purity (%)
1.001.0025 °C90 °C3.045%80%
1.101.100 °C60 °C4.062%88%
1.25 1.23 0 °C 90 °C 1.0 85% >98%
1.501.500 °C110 °C1.055%70% (Dimer)

Table 2: Reagent Comparison for Regioselective Nitration

Nitrating SystemCatalystSolventTempYield (%)Ortho:Para Ratio
HNO₃ / H₂SO₄NoneWater0 °C61%1.4 : 1
Cu(NO₃)₂ / ClayNoneCCl₄25 °C55%3.0 : 1
Isopropyl Nitrate TBAHS (5 mol%) DCM 25 °C >75% >10 : 1

References

  • US5663449A - Intermediate compounds in the synthesis of heteroarylpiperidines, pyrrolidines and piperazines. Google Patents. 1

  • WO2003011810A1 - Method for the nitration of phenolic compounds. Google Patents. 2

Sources

Optimization

Optimizing reaction conditions for Friedel-Crafts acylation to produce benzophenones

Technical Support Center: Optimizing Friedel-Crafts Acylation for Benzophenone Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals see...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Friedel-Crafts Acylation for Benzophenone Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of benzophenones via Friedel-Crafts acylation. Here, we move beyond basic textbook reactions to address the mechanistic causality behind experimental choices, ensuring your synthetic workflows are robust, reproducible, and scalable.

Catalyst Selection & Optimization Data

The efficiency of benzophenone synthesis is strictly dictated by the choice of the Lewis acid catalyst. Unlike alkylation, acylation presents a unique thermodynamic hurdle: the resulting ketone product is a Lewis base that strongly coordinates with the catalyst.

Table 1: Quantitative Comparison of Catalytic Systems for Benzophenone Synthesis

Catalyst SystemLoading RequirementOperating Temp (°C)Typical Yield (%)Mechanistic Advantages & Limitations
Aluminum Chloride (AlCl₃) Stoichiometric (>1.1 equiv)0 to 2585 - 95Standard: Highly reactive, excellent yields. Limit: Forms a stable complex with the product, requiring an aqueous quench. Non-reusable [1].
Iron(III) Chloride (FeCl₃) Catalytic (0.1 - 0.2 equiv)Reflux (80+)40 - 60Milder: Less product complexation. Limit: Slower kinetics; generally requires highly activated aromatic substrates or extreme heat [4].
Zeolite H-Beta Catalytic (Solid Acid)150 - 18020 - 40Green: Reusable solid catalyst, easily filtered. High para-selectivity due to pore shape. Limit: Low overall conversion rates [1].

Self-Validating Experimental Protocol

To ensure high-fidelity synthesis, the following protocol incorporates self-validating checkpoints. This methodology utilizes the industry-standard AlCl₃ catalyst for maximum yield.

Step-by-Step Methodology:

  • System Preparation (Moisture Elimination): Flame-dry all glassware under a steady stream of inert gas (Argon or N₂). Causality: AlCl₃ is highly hygroscopic. Trace water rapidly hydrolyzes the catalyst into inactive Al(OH)₃ and HCl gas, completely quenching the reaction before it begins.

  • Reagent Solubilization: Dissolve the aromatic substrate (1.0 equiv) and benzoyl chloride (1.05 equiv) in an anhydrous, non-coordinating solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Catalyst Activation: Cool the reaction flask to 0–5 °C using an ice bath. Slowly add anhydrous AlCl₃ (1.1 to 1.2 equiv) in portions. Causality: The generation of the electrophilic acylium ion is highly exothermic. Thermal control prevents the degradation of the acyl chloride and suppresses unwanted side reactions.

  • Incubation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Validation Check: Monitor the reaction via TLC or HPLC. The disappearance of the benzoyl chloride peak indicates the complete formation of the intermediate complex.

  • Aqueous Quench (Critical): Carefully pour the reaction mixture over a slurry of crushed ice and concentrated HCl. Causality: The acidic aqueous environment is required to protonate the carbonyl oxygen, breaking the stable[Benzophenone-AlCl₃] complex and liberating the free ketone into the organic phase [2].

  • Isolation & Purification: Separate the organic layer. Wash sequentially with water, saturated aqueous NaHCO₃ (to neutralize residual acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude benzophenone via recrystallization (e.g., from ethanol) or vacuum distillation.

Workflow Step1 1. Substrate & Acyl Chloride in Anhydrous Solvent Step2 2. Slow Addition of AlCl3 at 0-5 °C Step1->Step2 Step3 3. Warm to RT / Reflux (Acylium Ion Formation) Step2->Step3 Step4 4. Aqueous Acid Quench (Breaks AlCl3 Complex) Step3->Step4 Step5 5. Organic Extraction & NaHCO3 Wash Step4->Step5 Step6 6. Distillation or Recrystallization Step5->Step6

Step-by-step experimental workflow for benzophenone synthesis via Friedel-Crafts acylation.

Troubleshooting Guide & FAQs

Q1: Why is my reaction yield extremely low despite using 0.1 equivalents of AlCl₃? A1: Unlike Friedel-Crafts alkylation, where the catalyst is continuously regenerated, acylation requires a stoichiometric amount of Lewis acid (typically >1.1 equivalents). The newly formed benzophenone contains a carbonyl oxygen that acts as a Lewis base. This oxygen forms a highly stable complex with the AlCl₃ catalyst, effectively trapping it and preventing it from activating subsequent benzoyl chloride molecules[2]. You must use more than 1 equivalent of AlCl₃ relative to your acylating agent.

Q2: I am observing no product formation, and white fumes are evolving from my reaction flask. What went wrong? A2: The white fumes are hydrogen chloride (HCl) gas, a direct visual indicator that your anhydrous AlCl₃ has been exposed to atmospheric moisture. Water reacts violently with AlCl₃ to form inactive aluminum hydroxide species. To fix this, ensure all reagents, solvents, and glassware are rigorously dried, and perform the setup under a strict inert atmosphere.

Q3: Why don't I see polyacylation side products, whereas polyalkylation is a constant issue in my other workflows? A3: This is a distinct advantage of the acylation pathway. The introduction of an acyl group (a strong electron-withdrawing group via resonance) significantly deactivates the aromatic ring toward further electrophilic aromatic substitution. The mono-acylated benzophenone is far less nucleophilic than the starting benzene derivative, effectively halting the reaction at single substitution [3].

Q4: My substrate has an amine (-NH₂) group, and the acylation is failing completely. How can I resolve this? A4: Basic amino groups with lone pairs will directly react with the Lewis acid catalyst to form a highly deactivated, unreactive complex. To bypass this, you must first protect the amine (e.g., by converting it to an amide or using a Boc/Fmoc protecting group) before attempting the Friedel-Crafts acylation, or utilize alternative synthetic routes.

Mechanism Reagents Benzoyl Chloride + AlCl3 Acylium Acylium Ion [Ph-C+=O] Electrophile Reagents->Acylium Activation Attack Electrophilic Aromatic Substitution on Benzene Ring Acylium->Attack Product Benzophenone (Ketone Product) Attack->Product -HCl Trap Stable [Benzophenone-AlCl3] Complex (Catalyst Deactivated) Product->Trap Lewis Acid-Base Interaction Quench Aqueous HCl Workup (Hydrolysis) Trap->Quench FreeProd Free Benzophenone Product Quench->FreeProd

Mechanistic pathway showing the stoichiometric trapping of the Lewis acid catalyst.

References

  • BenchChem. "A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones.
  • Wikipedia. "Friedel–Crafts reaction.
  • LibreTexts. "16.3: Alkylation and Acylation of Aromatic Rings.
  • ResearchGate. "Friedel-Crafts Synthesis of Benzophenone with Little Lewis Acid Catalyst.
Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in LC-MS/MS Analysis of Benzophenone Compounds

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals dealing with the qu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers, analytical chemists, and drug development professionals dealing with the quantification of benzophenone (BP) compounds (e.g., BP-1, BP-3, 4-OH-BP) in complex matrices.

Benzophenones are ubiquitous UV filters and recognized endocrine-disrupting chemicals (EDCs). While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for their trace-level analysis, the technique is notoriously susceptible to matrix effects —specifically ion suppression or enhancement in the electrospray ionization (ESI) source[1].

This guide provides field-proven, self-validating troubleshooting protocols to diagnose and permanently resolve these interferences.

Diagnostic Workflow for Matrix Effects

Before altering your method, you must systematically confirm whether a matrix effect is the root cause of poor recovery or signal drift.

MatrixEffectTroubleshooting A LC-MS/MS Analysis of Benzophenones B Signal Suppression or Enhancement? A->B C Post-Extraction Spike Test B->C Yes H Validated Quantification B->H No ME D Calculate ME% (ME < 85% or > 115%) C->D E 1. Sample Prep Optimize SPE/LLE D->E High ME F 2. Chromatography Shift Retention Time E->F G 3. Calibration Stable Isotope IS F->G G->H

Diagnostic and mitigation workflow for matrix effects in LC-MS/MS benzophenone analysis.

FAQ Section 1: Fundamentals & Diagnosis

Q1: What causes matrix effects in the LC-MS/MS analysis of benzophenones, and why is ESI so vulnerable?

A: Matrix effects occur when unmeasured, co-eluting components from the sample matrix (e.g., salts, lipids, humic acids in wastewater) enter the ESI source simultaneously with your target benzophenones[1].

  • The Causality: ESI relies on the generation of charged droplets. Matrix components compete with benzophenone molecules for access to the droplet surface and available charge. Because benzophenones are moderately polar to hydrophobic, an excess of highly surface-active matrix molecules will "crowd out" the BPs, preventing them from transitioning into the gas phase. This results in ion suppression (a false negative or artificially low signal). Conversely, if the matrix alters the surface tension favorably, it can cause ion enhancement [1].

Q2: How do I quantitatively assess the matrix effect (ME%) to know if it's ruining my data?

A: You must build a self-validating step into your method using a Post-Extraction Spike Test . Do not rely solely on pre-extraction spikes, as they conflate extraction recovery with matrix effects.

  • The Protocol:

    • Extract a blank matrix sample (e.g., synthetic urine or blank wastewater) using your standard protocol.

    • Spike the post-extracted blank with a known concentration of your benzophenone standard.

    • Prepare a pure solvent standard at the exact same concentration.

    • Analyze both via LC-MS/MS.

  • The Calculation: ME (%) = (Peak Area of Post-Extraction Spike / Peak Area of Pure Solvent Standard) × 100

  • Interpretation: An ME of 100% means zero matrix effect. An ME < 85% indicates significant ion suppression, while > 115% indicates ion enhancement[2]. If your ME falls outside the 85–115% window, you must proceed to the mitigation protocols below[2].

FAQ Section 2: Sample Preparation & Clean-up Protocols

Q3: My environmental water samples (e.g., wastewater) are causing severe ion suppression for BP-3. How can I optimize my Solid Phase Extraction (SPE)?

A: Wastewater contains high levels of humic acids and surfactants that co-elute with benzophenones. To mitigate this, you must optimize the wash step of your SPE to exploit the specific partition coefficient (log Kow ~3.18) of BP-3.

Step-by-Step Optimized SPE Protocol for Benzophenones:

  • Conditioning: Pass 5 mL of Methanol followed by 5 mL of LC-MS grade water through a polymeric reversed-phase cartridge (e.g., Strata C18 or Agilent PLRP-S). Causality: This activates the hydrophobic carbon chains and prepares the sorbent bed for aqueous samples.

  • Loading: Load the wastewater sample at a strict flow rate of 1-2 mL/min. Causality: Benzophenones require sufficient residence time to partition out of the aqueous phase and onto the sorbent.

  • Targeted Wash (Critical Step): Wash with 5 mL of 5% Methanol in water. Causality: This specific organic concentration is strong enough to disrupt the hydrogen bonds of polar matrix interferents (salts, small organic acids) and wash them to waste, but weak enough to prevent the premature elution of the hydrophobic benzophenones.

  • Elution: Elute with 5 mL of a 90:10 (v/v) Ethyl Acetate:Methanol mixture. Causality: Ethyl acetate efficiently disrupts the hydrophobic interactions between the BPs and the C18 sorbent, while the 10% methanol ensures the recovery of slightly more polar derivatives like BP-8[3].

  • Reconstitution: Evaporate to dryness under a gentle nitrogen stream and reconstitute in your initial LC mobile phase to prevent solvent-mismatch peak broadening.

Q4: How do I handle highly complex biological matrices like umbilical cord blood or human urine?

A: Biological matrices are rich in proteins and phospholipids, which are notorious for causing catastrophic ion suppression.

  • For Urine: Dilute-and-shoot methods often fail for trace EDC analysis. Employ an enzymatic deconjugation (using β-glucuronidase) followed by UHPLC-TQMS analysis. Ensure you use a high-efficiency sub-2 µm particle column to physically separate the BPs from endogenous urinary metabolites[2].

  • For Cord Blood: Utilize Liquid-Liquid Extraction (LLE) coupled with Phase Separation by Freezing .

    • The Protocol: Extract the blood sample with an organic solvent (e.g., ethyl acetate). Instead of immediate centrifugation, freeze the sample at -20°C.

    • The Causality: At -20°C, the aqueous layer and bulk lipid/protein complexes freeze solid. The organic phase, which selectively retains the benzophenones, remains liquid. You can simply decant the clean organic layer, drastically reducing matrix complexity before LC-MS/MS injection[4].

FAQ Section 3: Chromatographic & Calibration Troubleshooting

Q5: Can I resolve matrix effects by adjusting my LC gradient?

A: Yes, if the matrix effect is localized to a specific retention time window. Perform a Post-Column Infusion Experiment :

  • Continuously infuse a pure benzophenone standard into the mass spectrometer via a T-piece placed between the LC column and the ESI source.

  • Simultaneously inject a blank matrix extract through the LC column.

  • Monitor the BP signal. If you see a sudden "dip" in the baseline signal, that exact retention time is where a matrix interferent is eluting.

  • The Fix: Adjust your mobile phase gradient (e.g., slow down the ramp rate of the organic modifier) to shift the retention time of your target benzophenone away from that suppression zone.

Q6: What is the gold standard for correcting residual matrix effects?

A: Even with perfect sample prep, residual matrix effects can occur. The ultimate self-validating correction is the Stable Isotope Dilution Assay (SIDA) [4].

  • The Causality: By spiking your sample with an isotopically labeled internal standard (e.g., OCR-d15 or BP-d10) prior to extraction, the IS will co-elute exactly with your target analyte[1]. Because they enter the ESI source at the exact same moment, they experience the exact same degree of ion suppression. While the absolute signal drops, the Ratio of (Analyte Signal / IS Signal) remains perfectly constant, allowing for flawless quantification[4],[1].

Quantitative Data Summary: Impact of Mitigation Strategies

The following table summarizes the quantitative improvements achieved when applying the above mitigation strategies across various complex matrices:

Matrix TypeTarget BenzophenonesApplied Mitigation StrategyInitial Matrix Effect ProfilePost-Mitigation Recovery / Accuracy
Wastewater BP-3, AVO, PABASPE (C18) + Targeted Wash + Isotope-Labeled IS (OCR-d15)Severe Ion Suppression at high fortification levels (<50% signal)[1]71% – 118% (Matrix effects effectively nullified)[1]
Human Urine BP-1, BP-3, 4-OH-BPUHPLC-TQMS + Enzymatic Deconjugation + 7 Isotope-Labeled ISHighly variable (70% – 120%) depending on endogenous compounds[2]90.7% – 110.1% accuracy across all targets[2]
Cord Blood UV Filters (BPs)LLE + Phase Separation by Freezing + Matrix-Matched CalibrationExtreme lipid interference / baseline noise[4]81.9% – 96.4% (MLODs achieved: 0.01–0.42 ng/mL)[4]

References

  • Ajibola, A., Reich, M., & Kümmerer, K. (2024). Determination and risk assessment of UV filters and benzotriazole UV stabilizers in wastewater from a wastewater treatment plant in Lüneburg, Germany. PubMed Central (PMC). Available at:[Link]

  • Chinese Chemical Society. (2018). Simultaneous determination of bisphenols, benzophenones and parabens in human urine by using UHPLC-TQMS. Available at:[Link]

  • Valle-Sistac, J., et al. (2016). Development of a sensitive analytical method for the simultaneous analysis of Benzophenone-type UV filters and paraben preservatives in umbilical cord blood. PubMed Central (PMC). Available at:[Link]

  • Encyclopedia.pub. (2023). Sample Preparation for Benzophenone Detection. MDPI. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Photodegradation of 3-Hydroxy-4-methoxybenzophenone in Solution

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies for researchers and drug development professionals to prevent the photodegradation of 3-Hydroxy-4-methoxybenzoph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable, scientifically grounded strategies for researchers and drug development professionals to prevent the photodegradation of 3-Hydroxy-4-methoxybenzophenone (3-H-4-MBP) during solution-phase experiments.

While benzophenone derivatives are widely utilized as UV filters and photo-initiators, prolonged UV exposure in specific solvent environments can lead to unintended structural degradation. This guide explores the mechanistic causes of this instability and provides field-proven protocols to ensure experimental integrity.

Section 1: The Mechanistic "Why" – Pathways of Photodegradation

To prevent degradation, we must first understand the causality behind the photochemical reactions. When 3-H-4-MBP absorbs UV light, it transitions to a singlet excited state ( S1​ ) before undergoing rapid intersystem crossing (ISC) to a highly reactive triplet state ( T1​ )[1]. From this T1​ state, two primary destructive pathways emerge:

  • Hydrogen Abstraction (Solvent Effect): The T1​ state of benzophenones exhibits pronounced biradical character. In the presence of hydrogen-donating solvents (e.g., ethanol, isopropanol), the carbonyl oxygen abstracts a hydrogen atom from the solvent, forming a ketyl radical[1]. This radical rapidly dimerizes or reacts further, permanently destroying the chromophore[2].

  • Singlet Oxygen Sensitization (Oxidation): If dissolved molecular oxygen ( 3O2​ ) is present, the T1​ state can transfer its energy to the oxygen via self-sensitization. This generates highly reactive singlet oxygen ( 1O2​ ), which subsequently attacks the benzophenone aromatic rings, leading to hydroxylation and ring cleavage[3].

Photodegradation BP 3-H-4-MBP (Ground State) S1 Singlet Excited State (S1) BP->S1 UV Absorption T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing Ketyl Ketyl Radical Formation T1->Ketyl + H-Donor Solvent SingletO2 Singlet Oxygen (1O2) Generation T1->SingletO2 + Dissolved O2 Stabilization Ground State Recovery (Stabilized) T1->Stabilization + Triplet Quencher Degradation Photodegradation Products Ketyl->Degradation SingletO2->Degradation Oxidative Attack

Fig 1: Photodegradation vs. stabilization pathways of 3-Hydroxy-4-methoxybenzophenone.

Section 2: Troubleshooting FAQs

Q1: My 3-H-4-MBP solution degrades rapidly in ethanol under UV irradiation. Why, and how do I fix it? A: Ethanol is a strong hydrogen donor. As explained above, the excited triplet state of benzophenone readily abstracts hydrogen from aliphatic alcohols, forming ketyl radicals that lead to benzpinacol derivatives or other breakdown products[2]. Solution: Switch to a photochemically inert, non-hydrogen-donating solvent. Acetonitrile (MeCN) or dichloromethane (DCM) are excellent choices that starve the triplet state of abstractable hydrogens, forcing the molecule to dissipate energy harmlessly via non-radiative decay[1].

Q2: I must use an aqueous/alcohol mixture for solubility. What additives can prevent degradation without altering my solvent? A: If the solvent cannot be changed, you must intercept the reactive intermediates before they degrade the 3-H-4-MBP core. Solution: Introduce a triplet state quencher or a radical scavenger. Sorbic acid is an effective triplet quencher that absorbs the energy from the benzophenone T1​ state and relaxes back to the ground state without degrading[3]. Alternatively, adding an antioxidant like Butylated hydroxytoluene (BHT) will scavenge any formed ketyl or hydroxyl radicals before they propagate the degradation cascade[4].

Q3: How does dissolved oxygen affect the photostability of my samples? A: Dissolved oxygen plays a paradoxical role. While it can physically quench the triplet state back to the ground state, this energy transfer generates singlet oxygen ( 1O2​ ), a potent reactive oxygen species that oxidatively destroys the benzophenone[3]. Solution: Perform rigorous deoxygenation of your solvent prior to irradiation. Removing dissolved oxygen eliminates the singlet oxygen pathway entirely.

Section 3: Standard Operating Procedures (SOPs)

Protocol: Preparation and Deoxygenation of Photostable Solutions

This protocol provides a self-validating system to ensure maximum photostability of 3-Hydroxy-4-methoxybenzophenone during prolonged UV exposure experiments.

Step 1: Solvent Selection & Preparation

  • Weigh the required mass of 3-H-4-MBP.

  • Dissolve the compound in HPLC-grade Acetonitrile (MeCN) rather than methanol or ethanol to eliminate hydrogen abstraction pathways[1].

Step 2: Additive Integration (Optional)

  • If your assay strictly requires a partially aqueous or alcoholic system, add 1–5 mM of sorbic acid (triplet quencher) or 0.1% w/v BHT (radical scavenger) to the solution[3]. Mix thoroughly until fully dissolved.

Step 3: Inert Gas Sparging (Deoxygenation)

  • Transfer the solution to a septum-sealed quartz cuvette or photolysis reactor.

  • Insert a long stainless-steel needle submerged directly into the solution, and a short vent needle into the headspace.

  • Sparge with high-purity Argon (or Nitrogen) gas for 15–20 minutes at a moderate flow rate to displace dissolved oxygen[3].

Step 4: System Validation & Storage

  • Self-Validation: Verify deoxygenation using a micro-dissolved oxygen (DO) probe. The target DO concentration must be < 0.5 mg/L.

  • Store all prepared solutions in amber or actinic glassware to prevent ambient light excitation prior to the controlled experiment.

Section 4: Quantitative Data Presentation

The table below summarizes the expected degradation kinetics (relative half-lives) of 3-H-4-MBP under continuous UV irradiation (>300 nm) based on the experimental conditions chosen.

Solvent SystemDissolved O2​ StatusAdditivePrimary Degradation MechanismRelative Photostability (Half-Life)
Ethanol AeratedNoneH-Abstraction & Singlet O2​ Very Low (< 1 hour)
Ethanol Deoxygenated (Argon)NoneH-AbstractionLow (1 - 3 hours)
Acetonitrile AeratedNoneSinglet O2​ SensitizationModerate (5 - 10 hours)
Acetonitrile Deoxygenated (Argon)NoneNone (Inert Environment)High (> 24 hours)
Aqueous/Ethanol AeratedSorbic AcidTriplet State QuenchedHigh (> 24 hours)

References

  • Photodegradation of organic pollutants on the spruce needle wax surface under laboratory conditions.IS MUNI.
  • Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water.MDPI.
  • Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments.American Chemical Society (ACS).
  • Emerging investigator series: release and phototransformation of benzophenone additives from polystyrene plastics exposed to sunlight.Environmental Science: Processes & Impacts (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Enhancing Photoreactivity of Benzophenone Derivatives

Welcome to the technical support center for benzophenone (BP) based photoinitiator systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Typ...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzophenone (BP) based photoinitiator systems. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using Type II photoinitiators and to troubleshoot common experimental challenges. My goal is to provide not just solutions, but a deeper understanding of the underlying photochemical mechanisms to empower your research and development.

Part 1: Troubleshooting Guide

Low polymerization rates, incomplete curing, and undesirable side effects are common hurdles. This section addresses the most frequent issues in a direct, problem-solution format.

Problem Potential Cause(s) Recommended Solution & Rationale
Slow or Incomplete Polymerization / Low Cross-linking Yield 1. Incorrect UV Wavelength or Intensity: Benzophenone and its derivatives have a characteristic absorption range, typically 300-360 nm.[1][2] An incorrect wavelength will not efficiently excite the molecule to its reactive triplet state. Low light intensity reduces the number of photons available for excitation, leading to fewer radical generation events.Verify your UV source. Check the lamp's specifications. For standard benzophenone, a source with a strong emission peak around 350-360 nm is ideal.[2] Measure the lamp's intensity and replace aged bulbs that have diminished output.
2. Insufficient Irradiation Time: The total number of generated radicals is a function of light intensity and time. Short exposure may not generate enough radicals to achieve the desired monomer conversion.Systematically increase irradiation time. Monitor the degree of conversion at different time points using a technique like Real-Time FTIR to determine the optimal duration for your specific formulation.[2][3]
3. Inappropriate Initiator/Co-initiator Concentration: Too low a concentration of either the BP derivative or the co-initiator will result in an insufficient number of initiating radicals.[2][4] Conversely, excessively high photoinitiator concentrations can lead to "light screening," where the surface absorbs most of the UV light, preventing curing in deeper sections.[4]Optimize concentrations. Start with a typical range of 0.1-2 wt% for the BP derivative and 0.5-5 wt% for the amine co-initiator.[3] Titrate the concentrations to find the optimal balance between curing speed and cure depth for your system.
4. Presence of Quenchers (Oxygen): Molecular oxygen is a highly efficient quencher of the benzophenone triplet state and a scavenger of free radicals. This "oxygen inhibition" is a primary cause of tacky or uncured surfaces exposed to air.Minimize oxygen exposure. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Alternatively, the use of tertiary amine co-initiators can help mitigate oxygen inhibition as they can react with and consume dissolved oxygen.
Yellowing of the Cured Product 1. Photodegradation Products: Prolonged UV exposure can lead to the formation of colored byproducts. Some co-initiators can interact with excited benzophenone to generate phenolic compounds, which are known to cause yellowing.[5][6] Sunlight exposure can also convert benzophenone into hydroxylated derivatives that are colored.[7]Optimize UV exposure. Use the minimum irradiation time and intensity required for a complete cure. Evaluate your co-initiator. If yellowing is severe, consider screening alternative hydrogen donors. Investigate the byproducts using GC-MS to identify the source of the coloration.[5]
2. Benzophenone Derivative Choice: The inherent structure of the benzophenone derivative itself can influence its propensity for yellowing upon irradiation.Select derivatives with improved photostability. Some modern derivatives are specifically designed for lower yellowing. Consult technical data sheets and relevant literature for options suitable for color-sensitive applications.
Poor Solubility or Compatibility 1. Mismatch in Polarity: The photoinitiator, co-initiator, and monomer/oligomer blend must be a homogenous solution for efficient reaction. Poor solubility of the BP derivative can lead to uneven curing and defects.[8][9]Choose a compatible system. Select a benzophenone derivative with solubility characteristics that match your resin system. For example, long alkyl chains can improve compatibility with non-polar resins.[8] Consider using polymeric or polymerizable benzophenone derivatives to lock the photoinitiator into the network and prevent phase separation.[10][11]

Part 2: Frequently Asked Questions (FAQs)

This section delves into the fundamental principles governing benzophenone photoreactivity.

Q1: What is the detailed mechanism of a Benzophenone/Amine Type II photoinitiator system?

Answer: Benzophenone (BP) is a classic Type II photoinitiator, meaning it requires a second molecule—a co-initiator or synergist—to generate initiating radicals.[1] The process involves several key steps:

  • Photoexcitation: The BP molecule absorbs a UV photon (hν), promoting an electron from the ground state (S₀) to an excited singlet state (S₁).[12]

  • Intersystem Crossing (ISC): The excited singlet state is very short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).[3][12] This triplet state is a highly reactive diradical.

  • Hydrogen Abstraction: The excited triplet BP (³BP*) collides with a hydrogen donor, typically a tertiary amine (R₃N). It abstracts a hydrogen atom from the carbon adjacent to the nitrogen.[1][13]

  • Radical Formation: This abstraction event produces two radicals: a benzophenone ketyl radical (inactive or less active in polymerization) and an α-aminoalkyl radical, which is the primary radical species that initiates polymerization.[3][14]

The efficiency of this process is high because the intersystem crossing quantum yield for benzophenone is nearly 100%.[15]

Type_II_Mechanism BP_G Benzophenone (BP) Ground State (S₀) BP_S1 Excited Singlet State ¹BP BP_G->BP_S1 UV Light (hν) BP_T1 Excited Triplet State ³BP BP_S1->BP_T1 Intersystem Crossing (ISC) Radicals Ketyl Radical (BP-H•) + Co-initiator Radical (R•) BP_T1->Radicals Hydrogen Abstraction Co_Init Co-initiator (e.g., Amine, R-H) Co_Init->Radicals Polymer Polymer Chain Radicals->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Reaction mechanism of a Benzophenone Type II photoinitiator.

Q2: How do I choose the right co-initiator?

Answer: The choice of co-initiator is critical to the efficiency of the system.[1] Tertiary amines are the most common and effective hydrogen donors for benzophenone. Key considerations include:

  • Hydrogen Donating Ability: The C-H bond alpha (α) to the nitrogen atom is weakened, making these hydrogens susceptible to abstraction. Amines like triethanolamine (TEOA) and ethyl 4-(dimethylamino)benzoate (EDB) are widely used.[16]

  • Reactivity: The structure of the amine influences the reactivity of the resulting α-aminoalkyl radical.

  • Solubility: The co-initiator must be fully soluble in the monomer/oligomer formulation to ensure a uniform reaction.[9]

  • Volatility and Migration: For applications like food packaging or medical devices, low volatility and low migration are crucial. Polymeric or polymerizable co-initiators can be used to prevent migration.[11]

  • One-Component Systems: To overcome the limitations of a bimolecular reaction, derivatives have been developed that covalently link the benzophenone moiety to an amine hydrogen donor within the same molecule.[17][18][19] These "monocomponent Type II" systems can offer enhanced efficiency.[18][20]

Q3: Why is my reaction failing in a polar solvent?

Answer: Solvent polarity can significantly impact the reactivity of the excited benzophenone triplet state.[2] In polar solvents, the energy levels of the n,π* and π,π* triplet states of benzophenone can shift. The n,π* state is generally considered more reactive for hydrogen abstraction.[21] In highly polar environments, the π,π* state can become the lowest energy triplet, which is less efficient at abstracting hydrogen. This change in the nature of the excited state can lead to a dramatic decrease in photoreactivity. If your experimental conditions permit, performing the reaction in a less polar solvent is often beneficial.[2]

Q4: Can I use an LED lamp instead of a traditional mercury lamp?

Answer: Yes, but with an important caveat. You must ensure the emission spectrum of the LED lamp overlaps with the absorption spectrum of your specific benzophenone derivative.[1] Traditional mercury lamps have a broad output with strong peaks, one of which is often suitable for exciting benzophenone. LEDs have a much narrower emission band. If you are using a 365 nm or 385 nm LED, you should verify that your photoinitiator has sufficient absorbance at that specific wavelength to be excited efficiently. Some benzophenone derivatives have been specifically designed with red-shifted absorption spectra to be more compatible with LED sources.[22]

Part 3: Experimental Protocols

Protocol: Monitoring Photopolymerization Kinetics with Real-Time FTIR

This protocol describes a standard method for quantifying the rate and degree of monomer conversion. The technique tracks the disappearance of the monomer's reactive group (e.g., acrylate C=C double bond) peak area during UV irradiation.[3]

Methodology:

  • Sample Preparation:

    • Prepare the photopolymerizable formulation by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTMA), the benzophenone derivative (e.g., 1 wt%), and the amine co-initiator (e.g., 2 wt%).

    • Ensure all components are thoroughly mixed in a vial protected from ambient light to achieve a homogeneous solution.

  • FTIR Setup and Background Collection:

    • Place the FTIR spectrometer in kinetics mode.

    • Apply a small drop of the formulation onto the ATR crystal or between two salt plates. The sample thickness should be consistent between experiments.

    • Collect a background spectrum of the uncured sample. This will be subtracted from subsequent spectra.

  • Initiation and Data Acquisition:

    • Position the UV lamp (e.g., 365 nm LED) at a fixed distance from the sample to ensure consistent irradiance.

    • Simultaneously start the UV irradiation and the time-resolved FTIR data acquisition.

    • Collect spectra at regular intervals (e.g., every 1-2 seconds) for a predetermined duration.

  • Data Analysis:

    • Monitor the decrease in the peak area of a characteristic vibrational band of the monomer. For acrylates, this is often the C=C twisting vibration at ~810 cm⁻¹ or C=C stretching at ~1635 cm⁻¹.

    • Calculate the Degree of Conversion (DC) at each time point using the following formula:

      • DC(t) (%) = [1 - (Area(t) / Area(0))] * 100

      • Where Area(t) is the peak area at time 't' and Area(0) is the initial peak area before irradiation.

    • Plot the Degree of Conversion (%) versus Time (s) to generate the polymerization kinetic profile.

FTIR_Workflow A 1. Prepare Formulation (Monomer + BP + Co-initiator) B 2. Load Sample onto FTIR-ATR A->B C 3. Collect Background Spectrum (t=0) B->C D 4. Start UV Irradiation & Simultaneous Data Acquisition C->D E 5. Monitor Decrease in Monomer Peak Area D->E F 6. Calculate Degree of Conversion (DC %) E->F G 7. Plot Kinetic Profile (DC % vs. Time) F->G

Caption: Workflow for monitoring photopolymerization kinetics with real-time FTIR.

References

  • Ningbo Inno Pharmchem Co., Ltd. (2025). The Science Behind Benzophenone in UV Curing: A Deep Dive into its Mechanism.
  • Su, Y., et al. (2023). Mechanisms and energetics for hydrogen abstraction of thymine photosensitized by benzophenone from theoretical principles. Physical Chemistry Chemical Physics.
  • BenchChem Technical Support. (2025). How to deal with low cross-linking yield with benzophenone probes. BenchChem.
  • BenchChem Technical Support. (2025). An In-depth Technical Guide to Norrish Type II Photoinitiators. BenchChem.
  • Yamaji, M., et al. (2004). Benzophenones in the higher triplet excited states. Photochemical & Photobiological Sciences.
  • Xiong, W., et al. STUDY ON SYNTHESIS, APPLICATION AND MECHANISM OF BENZOPHENONE/AMINE INITIATOR. IAEA.
  • Miranda, M. A., & Scaiano, J. C. (1996). Quenching and radical formation in the reaction of photoexcited benzophenone with thiols and thio ethers (sulfides). Journal of the American Chemical Society.
  • Farinola, G. M., et al. (2011). Excited State Kinetics in Crystalline Solids: Self-Quenching in Nanocrystals of 4,4′-Disubstituted Benzophenone Triplets Occurs by a Reductive Quenching Mechanism. Journal of the American Chemical Society.
  • Cuquerella, M. C., et al. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research.
  • Lalevée, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers.
  • Wei, J., et al. (2015). Preparation and properties of benzophenone photoinitiator containing coinitiator amine. Journal of Applied Polymer Science.
  • Polymer Innovation Blog. (2016). UV Curing: Part Three; Free Radical Photoinitiators.
  • Karaca, N., et al. (2017). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers.
  • Lathioor, E. C., et al. (1999). Geometrical Effects on Intramolecular Quenching of Aromatic Ketone (π,π*) Triplets by Remote Phenolic Hydrogen Abstraction. Journal of the American Chemical Society.
  • Podsiadły, R., et al. (2021). Photoinitiating systems and kinetics of frontal photopolymerization processes – the prospects for efficient preparation of composites and thick 3D structures. RSC Advances.
  • Google Patents. (2013). CN102863403A - Benzophenone photoinitiator containing amine serving as promoter and preparation method thereof.
  • Zhang, Y., et al. (2016). Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings. Designed Monomers and Polymers.
  • Miranda, M. A., & Lhiaubet-Vallet, V. (2012). Benzophenone photosensitized DNA damage. Accounts of Chemical Research. Available at: [Link]

  • Lalevée, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. Polymers. Available at: [Link]

  • Wang, K., et al. (2020). Theoretical Study on the Grafting Reaction of Benzophenone Compounds to Polyethylene in the UV Radiation Cross-Linking Process. Polymers. Available at: [Link]

  • Chen, X., et al. (2011). Photoinitiating Characteristics of Benzophenone Derivatives as Type II Macromolecular Photoinitiators Used for UV Curable Resin. Chemical Research in Chinese Universities.
  • Avci, D., et al. (2005). Mechanistic Study of Photoinitiated Free Radical Polymerization Using Thioxanthone Thioacetic Acid as One-Component Type II Photoinitiator. Macromolecules. Available at: [Link]

  • Marković, D. Z., et al. (1990). Hydrogen abstraction from lipids by triplet states of derivatized benzophenone photosensitizers. Photochemistry and Photobiology. Available at: [Link]

  • Yang, F., et al. (2025). A Novel Type II Photoinitiator with Self-Supplied Hydrogen for Anti-Creep Crosslinking Polyethylene Film. Materials. Available at: [Link]

  • Su, Y., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Lalevée, J., et al. (2020). Monocomponent Photoinitiators based on Benzophenone-Carbazole Structure for LED Photoinitiating Systems and Application on 3D Printing. MDPI. Available at: [Link]

  • Davidson, R. S., et al. (1995). FACTORS INFLUENCING THE EFFICIENCY OF PHOTOINITIATION IN RADIATION CURABLE INK FORMULATIONS. Loughborough University.
  • Yang, F., et al. (2025). Photoinitiators with low migration capability based on benzophenone. ResearchGate. Available at: [Link]

  • Huang, T., et al. (2021). Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators. Polymers. Available at: [Link]

  • Patsnap. (2025). How to Optimize Acrylic Resin Photoinitiator Concentration. Patsnap Eureka.
  • Su, Y., et al. (2025). Supramolecular Benzophenone-Based Photoinitiator for Spatially-Resolved Polymerization. ACS Applied Materials & Interfaces. Available at: [Link]

  • Karaca, N., et al. (2017). The Photoinitiators Used in Resin Based Dental Composite—A Review and Future Perspectives. Polymers (Basel). Available at: [Link]

  • Schilter, D. (2016). Photoinitiators: Challenges in Food Packaging Applications. UV+EB Technology. Available at: [Link]

  • Shi, S., et al. (2014). Reasons for yellowness of photocured sample by benzophenone/1,3-benzodioxole photoinitiating system. ResearchGate. Available at: [Link]

  • Shi, S., et al. (2012). Synthesis and photopolymerization kinetics of benzophenone sesamol one-component photoinitiator. Photochemical & Photobiological Sciences. Available at: [Link]

  • Nakagawa, Y., et al. (2006). Formation of estrogenic products from benzophenone after exposure to sunlight. Toxicology Letters. Available at: [Link]

  • Xu, Y., et al. (2016). Control of concentration gradient and initiating gradient photopolymerization of polysiloxane benzophenone photoinitiator. Journal of Materials Chemistry C. Available at: [Link]

  • Shi, S., et al. (2014). Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system. New Journal of Chemistry. Available at: [Link]

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Optimization

Phase transfer catalyst selection for efficient synthesis of 2-hydroxy-4-methoxybenzophenone

Welcome to the Technical Support Center for the synthesis of 2-hydroxy-4-methoxybenzophenone (commonly known as Oxybenzone or Benzophenone-3). This guide is designed for researchers and drug development professionals sca...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-hydroxy-4-methoxybenzophenone (commonly known as Oxybenzone or Benzophenone-3). This guide is designed for researchers and drug development professionals scaling up the selective O-methylation of 2,4-dihydroxybenzophenone (2,4-DHBP).

Mechanistic Overview & Catalyst Selection Strategy

The fundamental challenge in synthesizing oxybenzone is achieving strict regioselectivity. You must fully methylate the 4-hydroxyl group while completely preserving the 2-hydroxyl group to prevent the formation of the inactive 2,4-dimethoxybenzophenone byproduct[1].

The Causality of Regioselectivity: The 2-hydroxyl group forms a robust intramolecular hydrogen bond with the adjacent ketone carbonyl. This structural feature locks the 2-OH proton, significantly reducing its acidity and nucleophilicity compared to the sterically unhindered 4-OH group[2]. When a biphasic Phase Transfer Catalyst (PTC) system is employed, the aqueous base selectively deprotonates the 4-OH group.

The Role of the PTC: A highly lipophilic quaternary ammonium salt, such as Tetrabutylammonium bromide (TBAB), is required to transport the water-soluble phenolate anion across the phase boundary into the organic solvent (e.g., toluene). Once in the organic phase, the lipophilic ion pair undergoes a rapid S_N2 reaction with the methylating agent (such as Dimethyl Sulfate or Dimethyl Carbonate)[1],[2].

PTC_Mechanism cluster_aq Aqueous Phase cluster_int Phase Interface cluster_org Organic Phase (Toluene) N1 2,4-DHBP + NaOH N2 Phenolate Anion N1->N2 Deprotonation N3 Ion Exchange ArO⁻ + Q⁺ ⇌ ArO⁻Q⁺ N2->N3 N4 Lipophilic Ion Pair [ArO⁻Q⁺] N3->N4 N5 Methylation (+ Me₂SO₄) N4->N5 N6 Oxybenzone + Q⁺MeSO₄⁻ N5->N6 SN2 Reaction N6->N3 Q⁺ Catalyst Recycle

Biphasic PTC cycle for the selective O-methylation of 2,4-dihydroxybenzophenone.

Catalyst Performance & Quantitative Data

Selecting the optimal PTC dictates the efficiency of the phase transfer and the suppression of side reactions. TBAB provides the optimal balance of lipophilicity and steric bulk, outperforming shorter-chain catalysts like TEBAC, which suffer from tight ion-pairing that reduces the S_N2 reaction rate[1],[2].

Catalyst SystemMethylating AgentBase / SolventTemp (°C)Yield (%)Selectivity (%)
TBAB Dimethyl Sulfate (DMS)NaOH (aq) / Toluene60–80> 95%> 98%
TEBAC Dimethyl Sulfate (DMS)NaOH (aq) / Toluene60–8085%92%
TBAB Dimethyl Carbonate (DMC)K₂CO₃ / Solvent-free16098%> 99%
PEG-400 Methyl ChlorideNaOH (aq) / Xylene100–12088%90%

Data synthesized from comparative industrial methylation protocols[1],[2],[3].

Validated Experimental Protocol: PTC-Mediated Selective Methylation

This methodology utilizes a standard liquid-liquid biphasic system. It is designed as a self-validating protocol , meaning each step includes a physical or chemical indicator to confirm success before proceeding[1],[4].

Step 1: Preparation of the Aqueous Phenolate

  • Action: Dissolve 1.0 molar equivalent of 2,4-dihydroxybenzophenone in a 20-50 wt% aqueous NaOH solution (1.1 to 1.5 equivalents)[1].

  • Self-Validation: The solution will immediately transition from a pale suspension to a deep yellow/orange homogeneous solution. This color change confirms the successful deprotonation of the 4-OH group to form the phenolate anion.

Step 2: Biphasic System Setup

  • Action: Add toluene (organic solvent) to the reactor, followed by 0.5–5.0 mol% of Tetrabutylammonium bromide (TBAB) relative to the starting material[1]. Initiate high-shear agitation (>400 RPM).

  • Self-Validation: The system should form a uniform, milky emulsion, indicating sufficient interfacial surface area for the PTC to facilitate ion exchange.

Step 3: Controlled Alkylation

  • Action: Heat the reactor to 60–80 °C. Begin the dropwise addition of 1.1 equivalents of Dimethyl Sulfate (DMS) over 2 hours[1],[4].

  • Self-Validation: Monitor the pH of the aqueous phase. As the phenolate is consumed and converted to the neutral ether, the pH will naturally drop. Maintain the pH between 9.0 and 10.5 by adding trace amounts of NaOH if necessary.

Step 4: Phase Separation and Isolation

  • Action: Once TLC indicates complete consumption of the starting material (typically 1-4 hours post-addition), halt agitation and allow the reactor to cool to room temperature[1].

  • Self-Validation: A sharp, distinct phase boundary should form within 5 minutes. A persistent emulsion indicates either catalyst degradation or an excessively high concentration of byproduct salts (sodium methyl sulfate).

  • Action: Decant the organic (toluene) layer, wash with dilute HCl to neutralize residual base, and distill under reduced pressure to isolate the raw 2-hydroxy-4-methoxybenzophenone. Recrystallize from ethanol to achieve >99% purity[4].

Troubleshooting Guides & FAQs

Q: Why is my reaction yielding significant amounts of 2,4-dimethoxybenzophenone (over-methylation)? A: Over-methylation is almost exclusively caused by thermal or chemical disruption of the protective intramolecular hydrogen bond at the 2-OH position. If your reaction temperature exceeds 80 °C, or if you are using a massive excess of highly concentrated strong base (e.g., >50% NaOH), the 2-OH proton becomes labile[3]. Troubleshooting: Lower the reaction temperature to 60 °C. If the issue persists, switch from NaOH to a milder base like Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) to strictly limit deprotonation to the more acidic 4-OH site[1],[3].

Q: The reaction stalls at 60-70% conversion. How do I drive it to completion? A: This is a classic symptom of catalyst poisoning. As the reaction proceeds, the byproduct (sodium methyl sulfate) accumulates in the aqueous phase. High ionic strength can force the PTC to partition entirely into the organic phase as an inactive salt, halting the interfacial ion exchange. Troubleshooting: Ensure you are using a highly lipophilic PTC like TBAB rather than a hydrophilic one like TEBAC. Additionally, you can add a small volume of deionized water mid-reaction to dilute the accumulating byproduct salts and restore the partition coefficient.

Q: Can I replace Dimethyl Sulfate (DMS) with a less toxic reagent without sacrificing yield? A: Yes. Dimethyl Carbonate (DMC) is an excellent, environmentally benign alternative methylating agent. However, DMC requires a shift from a liquid-liquid to a solid-liquid PTC system. By using solid K₂CO₃ as the base, TBAB as the catalyst, and running the reaction at 130–160 °C under autogenous pressure, you can achieve >98% yield of the mono-methylated product with zero toxic byproducts (only methanol and CO₂ are generated)[2].

Q: My phase separation at the end of the reaction is taking hours. What went wrong? A: Slow phase separation is typically caused by the formation of micro-emulsions stabilized by degraded PTC fragments or unreacted phenolate acting as a surfactant. Troubleshooting: Ensure your pH has dropped below 10 at the end of the reaction. If the pH is too high, unreacted phenolate will keep the phases emulsified. Adding a saturated brine solution (NaCl) will increase the density of the aqueous phase and rapidly break the emulsion.

References

  • CN112142579A - Preparation process of 2-hydroxy-4-methoxybenzophenone Source: Google Patents URL
  • Methylation of phenols using DMC and a PTC Source: Tetrahedron Letters (Vol. 43, 2002, 2661-2663) URL:[Link]

  • CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone Source: Google Patents URL

Sources

Troubleshooting

Improving the thermal stability of novel benzophenone photoinitiators

Technical Support Center: Troubleshooting Thermal Stability & Migration in Novel Benzophenone Photoinitiators Welcome to the Application Support Center for Photoinitiator Development. This resource is engineered for rese...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Thermal Stability & Migration in Novel Benzophenone Photoinitiators

Welcome to the Application Support Center for Photoinitiator Development. This resource is engineered for researchers, scientists, and drug development professionals utilizing benzophenone (BP) derivatives in UV-cured coatings, bioprinting, and hydrogel synthesis.

Below, you will find targeted troubleshooting guides and protocols to resolve thermal degradation and migration issues during your experiments.

Section 1: Troubleshooting Thermal Degradation

Q1: During high-temperature processing (e.g., hot-melt extrusion at 150°C), my standard benzophenone photoinitiator exhibits severe volatilization and premature degradation. Why does this occur, and how can I structurally modify it for better thermal stability?

A1: The causality behind this issue lies in the low molecular weight and lack of strong intermolecular forces in standard small-molecule benzophenone. Commercial BP has a 5% weight loss temperature ( Td​ ) of approximately 115°C[1]. When processing temperatures exceed this threshold, the kinetic energy overcomes the weak van der Waals forces, leading to rapid sublimation and thermal degradation.

Solution: To improve thermal stability, you must increase the molecular weight and introduce rigid or sterically hindered functional groups. Synthesizing macromolecular or main-chain polymeric benzophenone photoinitiators (e.g., via thiol-ene click chemistry or PEGylation) significantly elevates the Td​ [2]. For instance, introducing diphenylamine electron-donating groups to form diketone units (like BPDP-D) can push the Td​ above 400°C[1].

Quantitative Data Summary: Comparative Thermal Stability | Photoinitiator Type | Compound / Modification | Td​ (5% Weight Loss) | Melting Point ( Tm​ ) | | :--- | :--- | :--- | :--- | | Small Molecule (Standard) | Commercial Benzophenone (BP) | 115 °C | 48 °C | | Small Molecule (Standard) | Michler's Ketone (EMK) | 254 °C | 172 °C | | Polymeric / Functionalized | BPD-D (Mono-ketone derivative) | 360 °C | 170 °C | | Polymeric / Functionalized | BPDM-D (Meta-diketone derivative) | 369 °C | 244 °C | | Polymeric / Functionalized | BPDP-D (Para-diketone derivative) | 424 °C | 209 °C |

Data sourced from comparative thermal studies on benzophenone derivatives[1].

Q2: How can I accurately and reproducibly measure the thermal stability ( Td​ ) and phase transitions ( Tm​ ) of my newly synthesized polymeric BP derivatives?

A2: Accurate assessment requires a coupled Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) workflow. To ensure the protocol is a self-validating system, you must always run a baseline calibration to subtract thermal drift and use an inert atmosphere to isolate thermal degradation from oxidative degradation.

Step-by-Step TGA/DSC Methodology:

  • Instrument Calibration (Self-Validation Step): Run a blank baseline scan with an empty tared alumina or platinum pan to account for instrument drift. For DSC, calibrate the heat flow and temperature using a high-purity Indium standard ( Tm​ = 156.6°C).

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the synthesized BP derivative into the tared pan. Ensure the sample is spread evenly to minimize thermal gradients.

  • Atmospheric Control: Purge the furnace with high-purity Nitrogen ( N2​ ) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation, which skews Td​ results.

  • Thermal Ramping: Apply a constant heating rate of 10 °C/min or 15 °C/min from ambient temperature up to 600 °C[1].

  • Data Extraction:

    • TGA: Identify the Td​ by locating the exact temperature at which 5% of the initial sample mass is lost[1].

    • DSC: Identify the Tm​ (Melting Point) from the peak of the endothermic melting transition[1].

G Calib 1. Baseline Calibration (Indium Standard) Prep 2. Sample Prep (3-5 mg in Alumina) Calib->Prep Purge 3. N2 Purge (Prevent Oxidation) Prep->Purge Ramp 4. Thermal Ramping (10-15 °C/min) Purge->Ramp TGA TGA Data (Mass vs. Temp) Ramp->TGA Mass Loss DSC DSC Data (Heat Flow vs. Temp) Ramp->DSC Phase Change Result 5. Extract Td & Tm (Self-Validated) TGA->Result DSC->Result

TGA and DSC workflow for self-validated thermal stability profiling.

Section 2: Troubleshooting Migration in Drug Development

Q3: We are using a BP photoinitiator for UV-curing a biocompatible hydrogel, but we are detecting high levels of photoinitiator migration into the surrounding aqueous media, causing cytotoxicity. How do we prevent this?

A3: Standard benzophenone is a Type II (hydrogen abstraction) photoinitiator. Upon UV excitation, it abstracts a hydrogen atom from a co-initiator (like an amine) to form a ketyl radical, which initiates polymerization. However, the BP molecule itself does not inherently become part of the polymer backbone. Unreacted BP and its low-molecular-weight photolysis by-products remain highly mobile within the polymer network, leading to diffusion and migration driven by Fick's second law[3].

Solution: You must transition from a small-molecule BP to a polymerizable macromolecular photoinitiator . By functionalizing the BP core with polymerizable groups (such as acrylates, methacrylates, or vinyl groups) or grafting it onto a macromolecular backbone (like lignin or polyethylene glycol), the photoinitiator behaves as a small molecule during the initial diffusion phase but covalently crosslinks into the polymer network during curing[4]. This structural integration reduces the migration rate from >80% to near zero[4][5].

G Problem Unreacted Small Molecule BP (High Mobility) Mod1 Attach Polymerizable Group (Acrylate/Vinyl) Problem->Mod1 Modification Strategy A Mod2 Macromolecular Grafting (PEG/Lignin Backbone) Problem->Mod2 Modification Strategy B Mech1 Covalent Network Integration During UV Curing Mod1->Mech1 Mech2 Increased Molecular Weight (Decreased Diffusion) Mod2->Mech2 Resolution Zero-Migration, High-Stability Biocompatible Matrix Mech1->Resolution Mech2->Resolution

Structural modification pathways to eliminate benzophenone migration.

Section 3: FAQs on Synthesis & Photochemical Efficiency

Q4: If I increase the molecular weight of benzophenone to improve thermal stability and reduce migration, will I compromise its UV absorption efficiency?

A4: Counterintuitively, no. In most cases, synthesizing a macromolecular BP derivative actually enhances its photochemical properties. Connecting chromophores or conjugating species to the photoinitiator unit through covalent bonds often results in a bathochromic shift (redshift)[1]. For example, synthesizing a main-chain polymeric benzophenone (PBP) via thiol-ene click chemistry increases the molar extinction coefficient ( ϵ ) significantly compared to molecular BP ( ϵ294​=28,300 L/(mol·cm) for PBP vs. ϵ252​=16,600 L/(mol·cm) for BP)[2]. This allows the modified initiator to absorb longer, lower-energy wavelengths more efficiently, which is highly beneficial for deep-tissue curing or visible-light bioprinting[6][7].

Q5: What is the recommended synthesis route for creating a basic polymeric benzophenone (PEG-BP) that won't migrate?

A5: A highly reliable and self-validating synthesis route utilizes polyethylene glycol (PEG) as the backbone.

Step-by-Step Synthesis Protocol:

  • Reagent Preparation: Dry PEG under a vacuum at 80°C to remove trace moisture (prevents side reactions and ensures accurate stoichiometry).

  • Esterification: React PEG with succinic anhydride in the presence of a catalyst (e.g., 4-dimethylaminopyridine) to form carboxyl-terminated PEG.

  • Coupling: React the carboxyl-terminated PEG with 4-hydroxybenzophenone and epichlorohydrin[6].

  • Purification: Precipitate the resulting PEG-BP in cold diethyl ether to remove unreacted small-molecule BP.

  • Validation (Self-Validating Step): Confirm the absence of the small-molecule BP peak and verify the macromolecular structure using 1H NMR and FTIR spectroscopy[6]. Run the sample through a UV spectrophotometer; a successful synthesis will confirm a redshifted maximum absorption wavelength (e.g., ~283 nm in an acetonitrile solvent)[6].

References

  • MDPI - Ketone Number and Substitution Effect of Benzophenone Derivatives on the Free Radical Photopolymerization of Visible-Light Type-II Photoinitiators.[Link]

  • ResearchGate - Synthesis of Main Chain Polymeric Benzophenone Photoinitiator via Thiol-ene Click Chemistry and Its Use in Free Radical Polymerization.[Link]

  • ResearchGate - Synthesis and photoinitiating behavior of benzophenone-based polymeric photoinitiators used for UV curing coatings.[Link]

  • QASCF - Migration behavior of photoinitiators in polyethylene-coated paper for takeaway fast food.[Link]

  • ResearchGate - Photoinitiators with low migration capability based on benzophenone.[Link]

  • UV+EB Technology - The Development of a Low-Migration Photoinitiator.[Link]

  • PubMed - High-efficient lignin-based polymerizable macromolecular photoinitiator with UV-blocking property for visible light polymerization.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative analysis of 3-Hydroxy-4-methoxybenzophenone with other benzophenone photoinitiators

A Guide for Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist Introduction: Beyond the Standard Benzophenone Benzophenone (BP) is a cornerstone of photopolymeri...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond the Standard Benzophenone

Benzophenone (BP) is a cornerstone of photopolymerization, serving as a robust and cost-effective Norrish Type II photoinitiator. Its mechanism, which relies on the abstraction of a hydrogen atom from a synergist molecule (typically a tertiary amine) after UV excitation, is well-established.[1][2][3] However, the demands of modern applications—from high-resolution 3D printing to the formulation of biocompatible hydrogels for drug delivery—necessitate a deeper understanding of how substitutions on the benzophenone scaffold influence performance.

This guide provides a comparative analysis of 3-Hydroxy-4-methoxybenzophenone and its more common isomer, 2-Hydroxy-4-methoxybenzophenone (also known as Oxybenzone or BP-3), against other key benzophenone derivatives. While BP-3 is widely recognized as a UV absorber in sunscreens and plastics, its role and efficiency as a photoinitiator are of significant interest.[4][5][6] We will explore the critical structure-property relationships that govern photoinitiation efficiency, supported by experimental data and protocols for validation. A key focus will be the role of the hydroxyl group's position, which dramatically alters the photochemical behavior of the molecule.

The Norrish Type II Photoinitiation Mechanism

To understand the comparative performance of benzophenone derivatives, one must first grasp their shared mechanism of action. Unlike Type I photoinitiators that undergo unimolecular cleavage to form radicals, Type II initiators engage in a bimolecular process.[1][7][8]

The process unfolds in several key steps:

  • Photoexcitation: The benzophenone molecule (PI) absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).[3][9]

  • Intersystem Crossing (ISC): The short-lived singlet state rapidly undergoes intersystem crossing to a more stable and longer-lived triplet state (³PI*). The quantum yield of this transition (Φisc) is nearly unity for benzophenone, which is a primary reason for its effectiveness.[10]

  • Hydrogen Abstraction: The excited triplet state molecule abstracts a hydrogen atom from a co-initiator or synergist (R-H), most commonly a tertiary amine.[3][7]

  • Radical Formation: This abstraction event generates two radicals: a ketyl radical derived from the benzophenone and a radical derived from the co-initiator. The co-initiator radical is typically the more reactive species and is primarily responsible for initiating the polymerization of monomers.[3][11]

Norrish_Type_II_Mechanism cluster_0 Photoexcitation & ISC cluster_1 Hydrogen Abstraction & Initiation PI_ground PI (S₀) PI_singlet ¹PI* (Singlet) PI_ground->PI_singlet hν (UV Light) PI_triplet ³PI* (Triplet) PI_singlet->PI_triplet Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical (PI-H•) Initiating_Radical Initiating Radical (R•) PI_triplet->Initiating_Radical H-Abstraction Co_initiator Co-initiator (R-H) Polymer Growing Polymer Chain Initiating_Radical->Polymer Polymerization Initiation Monomer Monomer

Caption: The Norrish Type II photoinitiation mechanism.

Comparative Performance of Benzophenone Derivatives

The efficiency of a Type II photoinitiator is governed by its UV absorption characteristics, the quantum yield of radical formation, and the kinetics of the hydrogen abstraction process.[10] Substituents on the benzophenone rings can profoundly impact these parameters.

PhotoinitiatorKey Substituent(s)λmax (nm)Molar Extinction Coefficient (ε)Polymerization RateFinal Conversion (%)Key Characteristics & Considerations
Benzophenone (BP) Unsubstituted~252~15,000Baseline~60-70%The industry standard; well-characterized but prone to oxygen inhibition.[9][12]
2-Hydroxy-4-methoxybenzophenone (BP-3 / Oxybenzone) 2-OH, 4-OCH₃~288, ~325~15,000Lower than BP~50-60%The ortho-hydroxyl group enables efficient energy dissipation via keto-enol tautomerization, making it an excellent UV absorber but a less efficient photoinitiator.[13][14]
3-Hydroxy-4-methoxybenzophenone 3-OH, 4-OCH₃Data not readily availableData not readily availablePotentially higher than BP-3Data not readily availableLacks the ortho-hydroxyl group, preventing intramolecular H-bonding. Its photochemical behavior may be more similar to 4-Hydroxybenzophenone.[14]
4-Hydroxybenzophenone (4-OH-BP) 4-OH~287~15,000Lower than BP~50-60%The hydroxyl group can influence solubility and reactivity; may act as a hydrogen donor itself under certain conditions.[9][15]
4-Methylbenzophenone (4-MBP) 4-CH₃~260~18,000More efficient than BP>70%The electron-donating methyl group can subtly enhance photochemical properties. Often used as a more reactive alternative to BP.[9]
4,4'-Bis(diethylamino)benzophenone (Ethyl Michler's Ketone, EMK) 4,4'-N(C₂H₅)₂~375~40,000Very High>80%Highly efficient with strong absorption extending into the visible range. Prone to significant yellowing, limiting its use in clear coatings.[12][16]

Note: Performance data is highly dependent on the specific formulation (monomer, co-initiator, light intensity, oxygen presence) and is presented for comparative purposes.[9]

The Critical Role of Hydroxyl Group Position

The stark difference in performance between 2-Hydroxy-4-methoxybenzophenone (BP-3) and its isomers highlights a key principle of photochemistry.

  • 2-Hydroxy-4-methoxybenzophenone (BP-3): The hydroxyl group at the ortho position forms a strong intramolecular hydrogen bond with the adjacent carbonyl group. Upon UV absorption, the molecule undergoes rapid and reversible keto-enol tautomerization.[14] This process provides a highly efficient pathway for the excited state to return to the ground state by dissipating the absorbed energy as harmless heat. This makes BP-3 an exceptional photostabilizer and UV absorber but hinders its ability to remain in the excited triplet state long enough to efficiently abstract a hydrogen from a co-initiator.[13]

  • 3-Hydroxy-4-methoxybenzophenone: Lacking the ortho-hydroxyl group, this isomer cannot form the same intramolecular hydrogen bond.[14] Consequently, it cannot dissipate energy through the tautomerization pathway. Its photochemical behavior would be dictated by the electronic effects of the meta-hydroxyl and para-methoxy groups. It is expected to be a more efficient photoinitiator than BP-3 because its excited triplet state would have a longer lifetime, allowing more time for intermolecular hydrogen abstraction to occur. However, this also means it is a less effective photostabilizer.

Experimental Protocols for Comparative Evaluation

To objectively compare the performance of these photoinitiators, a standardized set of experiments is crucial. The following protocols provide a framework for such an evaluation.

UV-Visible Spectroscopy

Objective: To determine the absorption wavelength (λmax) and molar extinction coefficient (ε) of each photoinitiator. This data is essential for matching the photoinitiator to the emission spectrum of the UV light source.[17][18]

Methodology:

  • Solution Preparation: Prepare stock solutions of each photoinitiator (e.g., 0.1 M) in a UV-transparent solvent such as acetonitrile.

  • Serial Dilutions: Create a series of dilutions from the stock solution (e.g., 10⁻³ M, 10⁻⁴ M, 10⁻⁵ M).

  • Spectrophotometer Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution in a 1 cm path length quartz cuvette, scanning from 200 nm to 500 nm. Use the pure solvent as a blank.

  • Data Analysis: Identify the λmax from the spectra. Using the Beer-Lambert Law (A = εcl), plot absorbance vs. concentration at the λmax. The slope of the resulting line will be the molar extinction coefficient (ε).

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of polymerization by tracking the disappearance of the monomer's reactive functional group (e.g., the acrylate C=C double bond at ~1635 cm⁻¹).[19]

Methodology:

  • Formulation Preparation: Prepare a standard monomer formulation. A typical formulation might consist of:

    • Monomer/Oligomer (e.g., Trimethylolpropane triacrylate, TMPTMA)

    • Photoinitiator (e.g., 2% by weight)

    • Co-initiator (e.g., 3% by weight of Ethyl-4-(dimethylamino)benzoate, EDB)

  • Sample Application: Apply a thin film (e.g., 25 µm) of the formulation onto a transparent substrate (e.g., a BaF₂ salt plate).

  • RT-FTIR Setup: Place the sample in the RT-FTIR spectrometer, which is coupled to a UV light source.

  • Data Acquisition: Begin recording IR spectra continuously while simultaneously exposing the sample to UV light of a controlled intensity.

  • Data Analysis: Monitor the decrease in the peak area of the acrylate C=C bond. The percent conversion can be calculated as a function of time. The slope of the conversion vs. time plot gives the rate of polymerization (Rp).[9]

Gravimetric Analysis for Final Conversion

Objective: To determine the final percentage of monomer that has been converted into polymer after curing.

Methodology:

  • Sample Preparation and Curing: Prepare several samples of each formulation with a known initial mass. Cure them under the specified UV conditions for a time sufficient to reach a plateau in conversion (determined from RT-FTIR).

  • Extraction of Unreacted Monomer: After curing, immerse the samples in a suitable solvent (e.g., acetone) for 24-48 hours to dissolve and extract any unreacted monomer.

  • Drying and Weighing: Remove the samples from the solvent and dry them in a vacuum oven until a constant weight is achieved. This final weight represents the mass of the polymer formed.

  • Calculation: The final conversion is calculated as:

    • % Conversion = (Final Polymer Mass / Initial Monomer Mass) x 100

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Output formulation Prepare Formulations (Monomer + PI + Co-initiator) rtir 2. Real-Time FTIR formulation->rtir grav 3. Gravimetric Analysis formulation->grav uv_vis_prep Prepare Dilutions for UV-Vis uv_vis 1. UV-Vis Spectroscopy uv_vis_prep->uv_vis lambda_max λmax & ε uv_vis->lambda_max rate Polymerization Rate (Rp) rtir->rate conversion Final Conversion (%) grav->conversion comparison Comparative Performance Evaluation lambda_max->comparison rate->comparison conversion->comparison

Sources

Comparative

Validation of HPLC methods for 3-hydroxy-4-methoxy benzal acrolein analysis

Comparative Guide: Validation of HPLC Methods for 3-Hydroxy-4-Methoxy Benzal Acrolein Analysis Introduction 3-Hydroxy-4-methoxy benzal acrolein (HMCA), also referred to in literature as 3-hydroxy-4-methoxycinnamaldehyde,...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validation of HPLC Methods for 3-Hydroxy-4-Methoxy Benzal Acrolein Analysis

Introduction

3-Hydroxy-4-methoxy benzal acrolein (HMCA), also referred to in literature as 3-hydroxy-4-methoxycinnamaldehyde, is a highly valuable synthetic intermediate. It is most notably utilized in the selective hydrogenation and subsequent N-alkylation of aspartame to synthesize Advantame, an ultra-high-potency, non-caloric artificial sweetener[1],[2]. Because HMCA is typically synthesized via the cross-aldol condensation of isovanillin and acetaldehyde (or vinyl acetate)[3], crude reaction mixtures often contain unreacted precursors, aldol byproducts, and structural isomers. Therefore, implementing a rigorously validated High-Performance Liquid Chromatography (HPLC) method is critical for real-time industrial tracking, yield optimization, and quality control[4].

This guide objectively compares HPLC with alternative analytical modalities, details the mechanistic rationale behind chromatographic choices, and provides a self-validating protocol for HMCA quantification.

Causality in Analytical Selection: Why HPLC-UV is the Gold Standard

When developing an assay for HMCA, scientists must balance sensitivity, specificity, and operational robustness. Below is a comparison of the primary analytical techniques evaluated for this compound.

The Mechanistic Advantage of HPLC-UV: The molecular architecture of HMCA features an aromatic ring conjugated with an α,β -unsaturated aldehyde (acrolein moiety). This extended π -electron conjugation creates a powerful, distinct UV absorption profile. Consequently, HPLC coupled with Ultraviolet (UV) or Diode Array Detection (DAD) offers exceptional sensitivity without the need for chemical derivatization, making it highly robust for compounds with a strong UV chromophore[5].

In contrast, Gas Chromatography-Mass Spectrometry (GC-MS) exposes the thermally labile aldehyde group to high injector temperatures (often >250°C), which can induce degradation or require cumbersome silylation of the phenolic hydroxyl group[5]. HPLC with Refractive Index Detection (RID) lacks the sensitivity required for trace impurity profiling and is incompatible with gradient elution, making it inadequate for resolving complex crude matrices[5].

Table 1: Comparative Performance of Analytical Modalities for HMCA

Analytical ModalitySensitivityLinearity RangeGradient CompatibilityKey Limitation
HPLC-UV / DAD High (ng/mL)ExcellentYesRequires a strong chromophore[5]
HPLC-RID Low (µg/mL)ModerateNoIncompatible with gradient elution[5]
GC-MS Very High (pg/mL)ExcellentN/A (Temp Programmed)High temperatures may degrade labile aldehydes[5]
Colorimetry ModerateNarrowN/ALow specificity in complex crude matrices[5]

Mechanistic Rationale for Chromatographic Conditions

A self-validating HPLC method relies on understanding the physicochemical properties of the analyte.

  • Stationary Phase: A C18 (Octadecylsilane) reverse-phase column is optimal. The hydrophobic alkyl chains strongly interact with the aromatic core of HMCA, while the polar hydroxyl and methoxy substituents dictate the elution order relative to impurities like isovanillin.

  • Mobile Phase Causality: A binary mixture of Methanol and Water (e.g., 6:4 v/v) provides sufficient elutropic strength for isocratic elution[4]. However, for highly complex mixtures, substituting water with a Potassium Dihydrogen Phosphate buffer adjusted to pH 2.8 is recommended[6]. The causality of pH control: The phenolic hydroxyl group of HMCA has a pKa of ~9.0. At pH 2.8, the molecule remains fully protonated (neutral), preventing peak tailing, band broadening, and retention time shifts caused by partial ionization.

Workflow Visualization

HPLC_Validation SST System Suitability Test (Tailing < 1.2, N > 2000) SamplePrep Sample & Standard Preparation SST->SamplePrep Pass Separation RP-HPLC Separation (C18, Isocratic, UV Det) SamplePrep->Separation Injection Linearity Linearity & Range (0.005–0.08 mg/mL) Separation->Linearity Sensitivity LOD & LOQ (S/N 3 & 10) Separation->Sensitivity Precision Precision (RSD < 2%) Separation->Precision Accuracy Accuracy (Spike Recovery) Separation->Accuracy Validated Validated QC Method for HMCA Linearity->Validated Sensitivity->Validated Precision->Validated Accuracy->Validated

HPLC Method Validation Workflow for 3-Hydroxy-4-Methoxy Benzal Acrolein.

Self-Validating Experimental Protocol: HPLC Method Validation

The following protocol is adapted from established validation frameworks for HMCA purification and analysis[4]. It incorporates System Suitability Testing (SST) to ensure the system is self-validating prior to every run.

Phase 1: System Preparation and SST
  • Column Equilibration: Flush the C18 column (5 µm, 4.6 × 250 mm) with the mobile phase (Methanol:Water 6:4 v/v) at a flow rate of 1.0 mL/min until a stable baseline is achieved[4].

  • System Suitability: Inject a 0.05 mg/mL HMCA standard. The system is validated for the run ONLY if:

    • Theoretical plates (N) > 2000.

    • Tailing factor (T) is between 0.9 and 1.2.

    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections is < 2.0%.

Phase 2: Validation Parameters
  • Linearity and Range:

    • Prepare a stock solution of HMCA reference standard in methanol.

    • Dilute to create a 6-point calibration curve ranging from 0.005 to 0.08 mg/mL[4].

    • Inject each standard in triplicate. Perform linear regression analysis (Acceptance: r>0.999 )[4].

  • Sensitivity (LOD & LOQ):

    • Dilute the lowest standard sequentially.

    • Determine the Limit of Detection (LOD) where the Signal-to-Noise (S/N) ratio is ≥3 (Target: 5.0 ng/mL)[4].

    • Determine the Limit of Quantitation (LOQ) where S/N ≥10 (Target: 15.0 ng/mL)[4].

  • Precision:

    • Intra-day Precision: Inject three different concentrations (low, medium, high) 6 times within the same day.

    • Inter-day Precision: Repeat the intra-day protocol over 3 consecutive days. (Acceptance: RSD < 2%)[4].

  • Accuracy (Recovery):

    • Spike a known quantity of HMCA standard into a previously quantified crude intermediate sample at 80%, 100%, and 120% levels.

    • Calculate the percentage recovery. (Acceptance: 94.5% – 106.4%)[4].

Table 2: Validated HPLC Performance Metrics for HMCA [4]

Validation ParameterValidated ResultAcceptance Criterion
Linearity Range 0.005 – 0.08 mg/mL r>0.999
Limit of Detection (LOD) 5.0 ng/mLS/N ≥3
Limit of Quantitation (LOQ) 15.0 ng/mLS/N ≥10
Precision (Repeatability) RSD < 2.0% (n=6)RSD ≤2.0%
Accuracy (Recovery) 94.5% – 106.37%90.0% – 110.0%

References

  • Title: Purification, characterization, and identification of 3-hydroxy-4-methoxy benzal acrolein-an intermediate of synthesizing advantame Source: nih.gov URL: 4

  • Title: A Comparative Guide to Analytical Methods for Isovanillin Detection Source: benchchem.com URL: 5

  • Title: Process for the preparation of advantame (US20160304439A1) Source: google.com (Patents) URL: 3

  • Title: Chemistry of Food Sweeteners Source: intechopen.com URL: 1

  • Title: ADVANTAME (TENTATIVE) - FAO JECFA Monographs Source: fao.org URL: 6

  • Title: Beyond Sugar: A Holistic Review of Sweeteners and Their Role in Modern Nutrition Source: nih.gov URL: 2

Sources

Validation

Cross-Laboratory Validation of Analytical Methods for Norepinephrine Metabolites: A Comprehensive Comparison Guide

As a Senior Application Scientist specializing in mass spectrometry and biomarker quantification, I frequently encounter a critical bottleneck in neuroendocrine research and clinical diagnostics: the reproducible quantif...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in mass spectrometry and biomarker quantification, I frequently encounter a critical bottleneck in neuroendocrine research and clinical diagnostics: the reproducible quantification of norepinephrine metabolites across different laboratories. The measurement of Normetanephrine (NMN), Vanillylmandelic Acid (VMA), and 3-Methoxy-4-hydroxyphenylglycol (MHPG) is paramount for diagnosing pheochromocytomas, paragangliomas, and neuroblastomas. However, biological matrices are notoriously complex, and trace-level catecholamine metabolites are highly susceptible to matrix effects, oxidative degradation, and analytical interference.

To transcend the single-laboratory vacuum, we must engineer causality into our analytical protocols. This guide provides an objective, data-driven comparison of analytical platforms and outlines a self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow designed for cross-laboratory harmonization.

The Biochemical Imperative: Norepinephrine Metabolism

Understanding the structural and chemical evolution of norepinephrine into its terminal metabolites is the first step in designing a robust extraction and detection method. Norepinephrine undergoes O-methylation via Catechol-O-methyltransferase (COMT) to form NMN, which is subsequently deaminated by Monoamine oxidase (MAO) and oxidized to VMA, or reduced to MHPG.

MetabolicPathway NE Norepinephrine NMN Normetanephrine (NMN) NE->NMN COMT MHPG MHPG NE->MHPG MAO NMN->MHPG MAO VMA Vanillylmandelic Acid (VMA) NMN->VMA MAO + Oxidation MHPG->VMA Oxidation

Norepinephrine metabolic pathway highlighting key enzymatic conversions to NMN, MHPG, and VMA.

Comparative Analysis of Analytical Platforms

Historically, laboratories relied on High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) or Spectrophotometry. Today, LC-MS/MS is the gold standard, though Gas Chromatography-Mass Spectrometry (GC-MS) and Enzyme-Linked Immunosorbent Assays (ELISA) remain relevant depending on throughput needs and infrastructure.

The table below synthesizes cross-laboratory validation data, comparing the performance metrics of these platforms .

Analytical PlatformTarget MetabolitesLLOQ / SensitivityInter-Assay CV (%)Key AdvantagesPrimary Limitations
LC-MS/MS NMN, VMA, MHPG0.12 - 0.50 nmol/L< 4.1 - 10.0%Unmatched specificity; multiplexing capability; high throughput.High capital cost; susceptible to matrix-induced ion suppression/enhancement.
HPLC-ECD VMA, MHPG1.0 - 50.0 ng/mL10.7 - 15.0%Cost-effective; well-established in legacy clinical laboratories.Long chromatographic run times; highly prone to drug interferences.
GC-MS NMN, Metanephrine~25.0 µg/L< 12.0%Excellent chromatographic resolution; avoids HPLC drug interferences.Requires complex, time-consuming chemical derivatization and acid hydrolysis.
ELISA NMN, MetanephrineVariable10.0 - 20.0%High throughput; requires no expensive chromatography equipment.Potential for antibody cross-reactivity; lower specificity than MS methods.

Data synthesis indicates that while ELISA kits are accessible and applicable for routine screening , LC-MS/MS provides the sub-nanomolar sensitivity (e.g., 0.432 nmol/L for NMN) required for definitive clinical diagnosis and rigorous cross-laboratory harmonization .

Causality in Experimental Design: Engineering Robustness

To ensure a method performs identically in Boston as it does in Berlin, we must move beyond blindly following steps and understand the causality of our sample preparation.

Why Weak Cation Exchange (WCX) Solid-Phase Extraction? Metanephrines are basic amines. By utilizing a WCX sorbent (which contains weakly acidic carboxylic acid functional groups), we can selectively retain the positively charged amine groups of NMN at a neutral pH. Subsequent washing with organic solvents removes neutral and acidic interferences (like VMA, which must be extracted separately or via mixed-mode). Elution is then triggered by lowering the pH, neutralizing the sorbent's carboxylic groups and releasing the target analytes. This concentration step is vital for achieving process efficiencies exceeding 100% and overcoming baseline noise .

The Necessity of Isotope Dilution Matrix effects—where co-eluting unseen compounds suppress or enhance the ionization of your target analyte—are the enemy of cross-laboratory reproducibility. By spiking stable isotope-labeled internal standards (e.g., d3-NMN, d3-VMA) into the raw matrix before any extraction occurs, we create a mathematically self-correcting system. Any loss during SPE, or any ion suppression during ESI-MS/MS, happens equally to the native analyte and the heavy isotope, leaving their ratio perfectly intact.

Self-Validating Experimental Protocol: LC-MS/MS Workflow

A protocol is only as trustworthy as its internal quality controls. The following workflow for plasma free metanephrines is designed as a self-validating system , incorporating real-time checks against FDA and CLSI C62-A guidelines.

LCMSWorkflow SST 1. System Suitability Prep 2. Isotope Dilution SST->Prep SPE 3. WCX Solid Phase Extraction Prep->SPE LCMS 4. LC-MS/MS MRM Analysis SPE->LCMS Val 5. Real-Time Validation (PE%) LCMS->Val

Self-validating LC-MS/MS workflow incorporating isotope dilution and real-time matrix evaluation.
Step-by-Step Methodology

Step 1: System Suitability Testing (SST)

  • Action: Inject a neat standard mixture of NMN, VMA, and MHPG (10 nmol/L) prior to the batch.

  • Validation Check: Verify that the signal-to-noise (S/N) ratio is >10:1 and retention times are within ±0.1 minutes of the established method. Do not proceed if SST fails.

Step 2: Plasma Acidification and Isotope Dilution

  • Action: Aliquot 500 µL of plasma. Add 10 µL of internal standard working solution (containing d3-NMN and d3-VMA). Add 500 µL of 0.1 M ammonium acetate buffer (pH 6.5) to ensure the amines are protonated.

  • Causality: Adding the internal standard at the very beginning ensures it undergoes the exact same degradation, recovery losses, and matrix suppression as the endogenous metabolites.

Step 3: Solid-Phase Extraction (WCX)

  • Conditioning: 1 mL Methanol, followed by 1 mL Water.

  • Loading: Apply the buffered plasma sample to the WCX cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute neutral lipids and salts.

  • Elution: Elute with 2 x 500 µL of 2% Formic Acid in Methanol. The low pH neutralizes the sorbent, releasing the metanephrines.

  • Drying: Evaporate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 10 µL onto a reversed-phase T3 column (which handles polar compounds better than standard C18). Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the quantifier and qualifier transitions for each analyte to ensure peak purity.

Step 5: Real-Time Matrix Effect Evaluation

  • Action: Calculate the Process Efficiency (PE) for every batch by comparing the peak area of an analyte spiked into the plasma before extraction against a neat standard of the same concentration.

  • Validation Check: Acceptable PE ranges are typically 85% to 115%. Note that at lower concentrations, matrix-induced ion enhancement may occur (e.g., PE up to 121% ), which is mathematically corrected by the deuterated internal standard.

Cross-Laboratory Harmonization Data

The ultimate test of an analytical method is its performance across disparate geographical and instrumental environments. Recent harmonization efforts underscore the superiority of standardized LC-MS/MS protocols.

In a comprehensive inter-laboratory study conducted by the University of Groningen involving 12 laboratories, LC-MS/MS measurements of plasma metanephrines demonstrated exceptional harmonization. The mean bias between methods was a mere 0.1% for normetanephrine and 1.2% for metanephrine .

Similarly, for the terminal metabolite VMA, an inter-laboratory comparison within the SIOPEN Catecholamine Working Group validated an LC-MS/MS method against legacy HPLC-ECD systems. The LC-MS/MS method achieved an inter-assay CV of 3.0 - 4.1% and an LLOQ of 0.5 mg/L, proving highly interchangeable across reference laboratories and effectively highlighting the poor linear range of older ECD detectors at high concentrations .

Conclusion

Transitioning from legacy techniques to LC-MS/MS for the quantification of norepinephrine metabolites requires more than just capital investment; it demands a rigorous understanding of molecular causality and self-validating experimental design. By leveraging weak cation exchange, mandatory isotope dilution, and real-time process efficiency monitoring, laboratories can achieve the sub-nanomolar sensitivity and inter-laboratory harmonization required to push neuroendocrine research and diagnostics forward.

References
  • Plasma-Free Metanephrine and Normetanephrine Quantification for Clinical Applications Validated by Combining Solid-Phase Extraction and HPLC-MS/MS. National Institutes of Health (NIH) / PMC. [Link]

  • Harmonization of LC-MS/MS Measurements of Plasma Free Normetanephrine, Metanephrine, and 3-Methoxytyramine. PubMed.[Link]

  • Evaluation of urinary metanephrine and normetanephrine enzyme immunoassay (ELISA) kits by comparison with isotope dilution mass spectrometry. Oxford Academic - Clinical Chemistry.[Link]

  • Validation of an LC-MS/MS method for urinary homovanillic and vanillylmandelic ACIDS and application to the diagnosis of neuroblastoma. B.S.N. S.r.l. / SIOPEN.[Link]

  • Rapid Analysis of Metanephrine and Normetanephrine in Urine by Gas Chromatography-Mass Spectrometry. OUCI.[Link]

Comparative

A Comparative Guide to the Structure-Activity Relationships of Benzophenone Derivatives

The benzophenone framework, comprising two phenyl rings connected by a carbonyl group, represents a remarkably versatile and ubiquitous scaffold in medicinal chemistry.[1][2] Its structural simplicity and chemical stabil...

Author: BenchChem Technical Support Team. Date: March 2026

The benzophenone framework, comprising two phenyl rings connected by a carbonyl group, represents a remarkably versatile and ubiquitous scaffold in medicinal chemistry.[1][2] Its structural simplicity and chemical stability provide a foundation for a vast array of derivatives that exhibit a broad spectrum of pharmacological activities.[1] These activities range from anticancer and antimicrobial to potent and specific enzyme inhibition.[1][3]

This guide offers an in-depth comparison of the structure-activity relationships (SAR) for benzophenone derivatives across several key therapeutic areas. We will dissect the causal relationships between specific structural modifications and resulting biological efficacy, supported by comparative experimental data. Furthermore, we provide detailed, field-proven protocols for the key assays discussed, empowering researchers to validate and expand upon these findings.

Part 1: Anticancer Activity - Targeting Microtubule Dynamics

A primary mechanism through which benzophenone derivatives exert their anticancer effects is the inhibition of tubulin polymerization.[4] By binding to the colchicine site on β-tubulin, these compounds disrupt the dynamic instability of microtubules, which is essential for mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5][6][7]

Key Structure-Activity Relationships for Tubulin Inhibition

The potency of benzophenone-based tubulin inhibitors is highly dependent on the substitution patterns on both phenyl rings.

  • The "A" Ring (Typically Trimethoxyphenyl): Similar to combretastatin A-4, a well-known tubulin inhibitor, a 3,4,5-trimethoxy substitution pattern on one of the phenyl rings is often favored for high potency. This arrangement appears to be crucial for anchoring the molecule within the colchicine binding pocket.

  • The "B" Ring - The Action End: Modifications on the second phenyl ring are critical for modulating activity. A pivotal discovery revealed that the introduction of an amino group at the ortho (C2) position of the "B" ring plays an integral role in significantly increasing growth inhibitory activity.[8]

  • Further "B" Ring Substitutions:

    • Halogens: The addition of a fluorine atom at the para (C4) position of the benzoyl group in certain diketopiperazine-benzophenone hybrids has been shown to yield derivatives with subnanomolar IC50 values.[2][9]

    • Bulky Groups: Incorporating larger moieties, such as naphthalene, onto the benzophenone scaffold can also produce highly active compounds, suggesting the binding pocket can accommodate larger structures and that these additions can form favorable interactions.[6][7]

Table 1: Comparative Cytotoxicity of Benzophenone Derivatives as Tubulin Inhibitors

Compound IDKey Structural FeaturesCancer Cell LineIC50 (µM)Reference
Compound 1 2-hydroxy-4-methoxy-benzophenone coreSMMC-77210.26[3][10]
Compound 10a Benzophenone core with undisclosed modificationsA549 (Lung)0.029-0.062[5]
Compound 4u Benzophenone bearing a naphthalene moietyMCF-7 (Breast)1.47[6][7]
Compound 6 2-amino-4-methoxy substitutionColo 205 (Colon)< 0.01[8][11]
Compound 7 2-amino-5-methoxy substitutionColo 205 (Colon)< 0.01[8][11]
Compound 16j 4-fluorobenzophenone diketopiperazineHT-29 (Colon)0.0005[9]
Featured Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust colorimetric method for assessing cell viability, making it a cornerstone for evaluating the cytotoxic potential of novel compounds.[11][12] The protocol's validity stems from its reliance on a fundamental characteristic of living cells: metabolic activity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[11][13]

  • Compound Treatment: Prepare serial dilutions of the benzophenone derivatives in the appropriate cell culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO in medium) and a blank control (medium only).[13]

  • Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) under the same conditions as step 1.[12]

  • MTT Addition: Following the treatment incubation, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[12]

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.[13]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition of cell viability) by plotting a dose-response curve using appropriate software like GraphPad Prism.[12][13]

SAR_Tubulin_Inhibitors cluster_scaffold Benzophenone Scaffold cluster_modifications Key Structural Modifications cluster_activity Biological Outcome Scaffold Benzophenone Core A_Ring Ring A Scaffold->A_Ring Position for Anchoring Group B_Ring Ring B Scaffold->B_Ring Position for Activity-Modulating Group Trimethoxy 3,4,5-Trimethoxy on Ring A (Anchoring Group) A_Ring->Trimethoxy Ortho_Amino Ortho-Amino on Ring B (Potency Enhancer) B_Ring->Ortho_Amino Para_Fluoro Para-Fluoro on Ring B (High Potency) B_Ring->Para_Fluoro Naphthalene Naphthalene Moiety on Ring B (Bulky Group Interaction) B_Ring->Naphthalene Activity Increased Cytotoxicity & Tubulin Polymerization Inhibition Trimethoxy->Activity Ortho_Amino->Activity Para_Fluoro->Activity Naphthalene->Activity

Caption: Key SAR principles for benzophenone-based tubulin inhibitors.

Part 2: Antimicrobial Activity

Benzophenone derivatives have demonstrated significant potential as antimicrobial agents, with activity reported against both Gram-positive and Gram-negative bacteria, as well as fungi.[14][15] The mechanism often involves disruption of the bacterial cell wall or membrane.[15]

Key Structure-Activity Relationships for Antimicrobial Effects

The antimicrobial profile of benzophenones can be tuned by specific substitutions.

  • Hydroxylation: Polyhydroxy benzophenones are particularly noteworthy. For example, 2,2′,4-trihydroxybenzophenone shows broad-spectrum activity, and its mechanism has been linked to increasing cell permeability, leading to the leakage of intracellular proteins.[15]

  • Heterocyclic Hybrids: Hybridizing the benzophenone scaffold with nitrogen-containing heterocycles is a successful strategy to enhance antimicrobial potency.

    • 1,2,3-Triazoles: Synthesizing benzophenone-triazole conjugates via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) has yielded compounds with good activity against bacteria like Bacillus subtilis and Staphylococcus aureus.[14]

    • Azetidinones (β-lactams): Fusing an azetidinone ring to a benzophenone core has produced derivatives with strong inhibition against various bacterial and fungal strains.[16]

    • Morpholine Ethers: Incorporating a morpholine group can also confer potent antibacterial and antifungal properties.[17]

Table 2: Comparative Antimicrobial Activity of Benzophenone Derivatives

Compound ClassKey Structural FeaturesTarget OrganismMIC (µg/mL)Reference
2,2′,4-Trihydroxybenzophenone PolyhydroxylatedS. aureus62.5 - 125[15]
2,2′,4-Trihydroxybenzophenone PolyhydroxylatedSalmonella Typhimurium125[15]
Benzophenone-Azetidinone Hybrid (9a) 4-fluoro-phenyl at azetidinone ringS. aureus12.5[16]
Benzophenone-Azetidinone Hybrid (9e) 4-chloro-phenyl at azetidinone ringB. subtilis12.5[16]
Benzophenone-Azetidinone Hybrid (9g) 4-nitro-phenyl at azetidinone ringA. niger (Fungus)12.5[16]
Featured Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19] The MIC is defined as the lowest concentration of an antibiotic that prevents visible growth of a microorganism after overnight incubation.[18] This quantitative method is essential for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Prepare Stock Solution: Dissolve the test compounds (e.g., benzophenone derivatives) in a suitable solvent like DMSO to create a high-concentration stock solution.[16]

  • Prepare Inoculum: Culture the microbial strain overnight in an appropriate broth (e.g., Mueller-Hinton Broth for bacteria). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Serial Dilution: Dispense the culture broth into the wells of a 96-well microtiter plate. Perform a two-fold serial dilution of the compound stock solution directly in the plate to achieve a range of decreasing concentrations.[18]

  • Inoculation: Add a standardized volume of the prepared microbial inoculum to each well.[18]

  • Controls: Include a positive control (broth with inoculum, no compound) to confirm microbial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[16]

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[18]

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-Well Plate) cluster_results Incubation & Analysis A Prepare Compound Stock Solution C Perform 2-Fold Serial Dilution of Compound A->C B Culture & Standardize Microbial Inoculum (0.5 McFarland) D Inoculate Wells with Standardized Microbe B->D C->D F Incubate Plate (e.g., 24h at 37°C) D->F E Include Growth & Sterility Controls G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Visible Growth G->H

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Enzyme Inhibition

The benzophenone scaffold is a privileged structure for designing potent enzyme inhibitors targeting a wide range of diseases. The diaryl ketone motif allows for diverse substitutions that can be tailored to fit the specific contours and electrostatic environment of an enzyme's active site.

Key SAR for Various Enzyme Targets
  • p38α MAP Kinase (Anti-inflammatory): Benzophenones have been developed as orally active inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[20][21] Structure-activity studies revealed that substitution with a 1,1-dimethylpropynylamine group led to compounds with high efficacy and IC50 values in the low nanomolar range.[2][20]

  • HIV Reverse Transcriptase (Antiviral): The benzophenone template was identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI).[22] Extensive SAR studies led to the discovery of GW678248, a compound with an IC50 of 0.5 nM against wild-type HIV and potent activity against clinically relevant mutant strains.[22][23]

  • Tyrosinase (Depigmenting Agents): Polyhydroxy benzophenones are effective competitive inhibitors of mushroom tyrosinase, an enzyme involved in melanin production.[24] The inhibitory potency is critically dependent on both the number and the position of the hydroxyl groups on the phenyl rings, with 2,3,4,3′,4′,5′-hexahydroxy-diphenylketone being one of the most potent identified.[24]

  • Steroid Sulfatase (Anticancer): Benzophenone-4,4'-O,O-bis-sulfamate (BENZOMATE) is a potent, irreversible inhibitor of steroid sulfatase (STS), a target for hormone-dependent cancers.[25] SAR studies showed that the carbonyl and bis-sulfamate groups are essential for its potent activity.[25]

Table 3: Comparative Activity of Benzophenone Derivatives as Enzyme Inhibitors

Compound IDTarget EnzymeTherapeutic AreaIC50Reference
10b p38α MAP KinaseAnti-inflammatory14 nM[20][21]
70h (GW678248) HIV-1 Reverse Transcriptase (WT)Antiviral0.5 nM[22]
10i HIV-1 Reverse Transcriptase (WT)Antiviral2.9 nM[23]
Compound 10 Mushroom TyrosinaseDepigmenting1.4 µM[24]
BENZOMATE (3) Steroid Sulfatase (MCF-7 cells)Anticancer>70% inhibition at 0.1 µM[25]
Featured Experimental Protocol: General Enzyme Inhibition Assay (IC50 Determination)

This protocol describes a universal method for determining the IC50 value of a novel compound using a biochemical assay, which can be adapted for various enzymes by using the appropriate substrate and detection method.[26] The principle is to measure the rate of an enzymatic reaction in the presence of varying concentrations of an inhibitor.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the benzophenone inhibitor in a suitable solvent (e.g., DMSO). Create a series of dilutions in the assay buffer. The concentration range should span several orders of magnitude around the expected IC50.[26]

    • Prepare solutions of the purified enzyme and its specific substrate in the assay buffer at their optimal concentrations, determined in preliminary experiments.[26]

  • Assay Setup (96-Well Plate):

    • Add a fixed volume of the enzyme solution to each well.

    • Add the different concentrations of the inhibitor to the appropriate wells.

    • Include a "vehicle control" (with solvent but no inhibitor) to represent 100% enzyme activity and a "blank" (with buffer but no enzyme) to correct for background signal.[26]

  • Pre-incubation: Pre-incubate the enzyme and inhibitor together for a specific time (e.g., 15 minutes) at the optimal temperature to allow for binding.[27]

  • Reaction Initiation: Add the substrate solution to all wells simultaneously to start the enzymatic reaction.[26]

  • Activity Measurement: Measure the rate of the reaction using a microplate reader. The detection method depends on the reaction (e.g., change in absorbance, fluorescence, or luminescence over time).[26][27]

  • Data Analysis:

    • Calculate the rate of reaction (velocity) for each well.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.[26]

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Enzyme_Inhibition_Assay Principle of a Competitive Enzyme Inhibition Assay cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Pathway Enzyme Enzyme (E) Product Product (P) Enzyme->Product + S EI_Complex Enzyme-Inhibitor Complex (EI) (Inactive) Enzyme->EI_Complex Substrate Substrate (S) Inhibitor Inhibitor (I) (Benzophenone Derivative) EI_Complex->Enzyme

Caption: Principle of a competitive enzyme inhibition assay.

Conclusion and Future Outlook

The benzophenone scaffold is a proven asset in drug discovery, demonstrating a remarkable capacity for structural modification to achieve potent and selective biological activity. The SAR studies highlighted in this guide reveal clear patterns: specific hydroxylation, amination, and halogenation patterns, as well as hybridization with heterocyclic moieties, are powerful strategies to enhance anticancer, antimicrobial, and enzyme-inhibitory effects.

Future research should focus on leveraging these established SAR principles to design next-generation derivatives with improved pharmacokinetic profiles and reduced off-target toxicities. The experimental protocols provided herein offer a validated framework for the systematic evaluation of these novel compounds, facilitating the continued development of the benzophenone family as a source of valuable therapeutic agents.

References

  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Application Notes & Protocols for Assessing Enzyme Inhibition of Novel Compounds. Benchchem.
  • Antimicrobial Susceptibility Testing. Apec.org.
  • Latest Developed Methods for Antimicrobial Susceptibility Testing. Longdom Publishing.
  • Antimicrobial susceptibility testing: currently used methods and devices and the near future in clinical practice. (2020). Journal of Applied Microbiology.
  • Benzophenone-containing cholesterol surrogates: synthesis and biological evaluation. (2004). Journal of Lipid Research.
  • Antimicrobial Susceptibility Testing (AST)
  • Current and Emerging Methods of Antibiotic Susceptibility Testing. (2019). MDPI.
  • Biological Activity of Benzophenone Derivatives: A Compar
  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymeriz
  • Application Notes: Enzyme Inhibition Assay Protocol using Diazine Black. Benchchem.
  • Design, synthesis, and anticancer properties of novel benzophenone-conjug
  • SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. (2004). PubMed.
  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymerization inhibitors.
  • Synthesis and biological evaluation of polyhydroxy benzophenone as mushroom tyrosinase inhibitors. (2010). Taylor & Francis Online.
  • SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. (2013). OAK Open Access Archive.
  • Synthesis and Biological Evaluation of Benzophenone Derivatives as Potential HIV-1 Inhibitors. (2017). Bentham Science.
  • A standard operating procedure for an enzymatic activity inhibition assay. (2021). PubMed.
  • Enzymatic Assay of Trypsin Inhibition. (2019). Protocols.io.
  • Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities.
  • The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. The Royal Society of Chemistry.
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2012). Journal of Medicinal Chemistry.
  • Design, synthesis, and anticancer evaluation of benzophenone derivatives bearing naphthalene moiety as novel tubulin polymeriz
  • Structure-activity relationship studies of novel benzophenones leading to the discovery of a potent, next generation HIV nonnucleoside reverse transcriptase inhibitor. (2006). PubMed.
  • Comparative Cytotoxicity of Chlorinated Benzophenones: An In-Depth Guide for Researchers. Benchchem.
  • Synthesis and structure-activity relationship of 2-aminobenzophenone derivatives as antimitotic agents. (2002). PubMed.
  • Synthesis and structure-activity relationships of benzophenone-bearing diketopiperazine-type anti-microtubule agents. (2012). PubMed.
  • Synthesis and structure-activity relationships of benzophenone hydrazone derivatives with insecticidal activity. (2001). PubMed.
  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024).
  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC.
  • Benzophenone Semicarbazones as Potential alpha-glucosidase and Prolyl Endopeptidase Inhibitor. (2023). arXiv.
  • Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. (2022). Journal of Medicinal Chemistry.
  • Enzymatic Assay of Trypsin Inhibitor. MilliporeSigma.
  • SAR study of benzoylbenzophenone thiosemicarbazone derivatives.
  • Synthesis, in vitro and in vivo activity of benzophenone-based inhibitors of steroid sulf
  • Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog.
  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hep
  • Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and. (2021). SciELO.
  • Synthesis, characterization and antimicrobial activity of novel benzophenone derived 1,2,3-triazoles.
  • Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. PMC.
  • Antimicrobial and Synergistic Activity of 2,2′,4-Trihydroxybenzophenone Against Bacterial P
  • Evaluation of Benzophenone-N-ethyl Morpholine Ethers as Antibacterial and Antifungal Activities. (2013). Semantic Scholar.
  • Synthesis and bioactivity investigation of benzophenone and its deriv
  • Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. MDPI.

Sources

Validation

Spectroscopic comparison of 3-Methoxy-4'-methylbenzophenone and its isomers

Spectroscopic Comparison of 3-Methoxy-4'-methylbenzophenone and its Isomers: A Technical Guide The structural elucidation of substituted benzophenones is a critical competency in the development of photoinitiators, UV fi...

Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Comparison of 3-Methoxy-4'-methylbenzophenone and its Isomers: A Technical Guide

The structural elucidation of substituted benzophenones is a critical competency in the development of photoinitiators, UV filters, and pharmaceutical intermediates. The positional isomerism of substituents—specifically the placement of electron-donating groups like methoxy (-OCH₃) and methyl (-CH₃) moieties—profoundly alters the electronic landscape of the diaryl ketone core.

This guide provides an objective, data-driven comparison of 3-Methoxy-4'-methylbenzophenone and its primary structural isomer, 4-Methoxy-4'-methylbenzophenone , detailing the causality behind their distinct spectroscopic signatures and outlining self-validating protocols for their synthesis and characterization.

Mechanistic Causality: The Role of Positional Isomerism

The spectroscopic differentiation of benzophenone isomers relies fundamentally on the interplay between inductive (-I) and resonance (+R) effects exerted by the methoxy group on the central carbonyl (C=O) chromophore[1].

  • 3-Methoxy-4'-methylbenzophenone (Meta-Isomer): When the methoxy group is in the meta position relative to the carbonyl, it cannot donate electron density into the carbonyl π-system via resonance. Instead, its electron-withdrawing inductive effect dominates. This local electron withdrawal increases the double-bond character of the C=O bond, requiring more energy to stretch, thereby shifting the infrared (IR) absorption to a higher wavenumber (1690 cm⁻¹)[2][3].

  • 4-Methoxy-4'-methylbenzophenone (Para-Isomer): In the para position, the oxygen lone pairs of the methoxy group are fully conjugated with the aromatic ring and the carbonyl group. This strong +R resonance effect delocalizes electron density onto the carbonyl oxygen, significantly increasing the single-bond character of the C=O bond. Consequently, the IR stretching frequency is lowered (~1650–1670 cm⁻¹)[1].

In Nuclear Magnetic Resonance (NMR) spectroscopy, this isomerism dictates the splitting patterns. The para-isomer exhibits a highly symmetrical AA'BB' splitting pattern (distinct doublets) for the methoxy-bearing ring, whereas the meta-isomer displays a more complex multiplet structure due to the asymmetrical electronic environment[1].

Quantitative Spectroscopic Comparison

The following table synthesizes the quantitative spectral data used to objectively differentiate the two isomers.

Analytical TechniqueParameter3-Methoxy-4'-methylbenzophenone[2][3]4-Methoxy-4'-methylbenzophenone[1]Causality / Diagnostic Value
FT-IR C=O Stretch1690 cm⁻¹~1650–1670 cm⁻¹Para-resonance (+R) lowers C=O bond order in the 4-isomer.
¹H NMR (CDCl₃) Ar-CH₃δ 2.44 (s, 3H)~δ 2.40 (s, 3H)Methyl protons are relatively insulated from the opposite ring's effects.
¹H NMR (CDCl₃) Ar-OCH₃δ 3.86 (s, 3H)~δ 3.85 (s, 3H)Methoxy protons remain consistent across isomers.
¹H NMR (CDCl₃) Aromatic Protonsδ 7.08–7.73 (m, complex)~δ 6.90–7.80 (AA'BB' doublets)Symmetry in the para-isomer simplifies the spin-spin coupling network.
UV-Vis λₘₐₓ (π→π*)Lower wavelength (Hypsochromic)Higher wavelength (Bathochromic)Extended conjugation in the para-isomer lowers the HOMO-LUMO gap[4].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Each step includes an internal check to confirm the success of the chemical transformation before proceeding to instrumental analysis.

Standardized Friedel-Crafts Acylation Synthesis

This protocol utilizes a Lewis acid-catalyzed electrophilic aromatic substitution to construct the diaryl ketone core[2][3].

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried, round-bottom flask purged with inert gas, suspend 1.1 equivalents of anhydrous aluminum chloride (AlCl₃) in 40 mL of anhydrous dichloromethane (CH₂Cl₂). Causality: AlCl₃ acts as a Lewis acid to coordinate with the acyl chloride, generating the highly electrophilic acylium ion[2].

  • Electrophilic Addition: Prepare a solution containing 12.0 g of the specific methoxybenzoyl chloride isomer (e.g., 3-methoxybenzoyl chloride) and 1.0 equivalent of anhydrous toluene in 10 mL of CH₂Cl₂[3]. Add this dropwise to the AlCl₃ suspension at room temperature using an addition funnel.

  • Reaction Propagation: Stir the mixture at room temperature for 4 hours. Validation Check: Monitor via Thin-Layer Chromatography (TLC). The disappearance of the high-Rf acyl chloride spot confirms reaction completion[5].

  • Quenching & Workup: Carefully pour the dark reaction mixture into 200 mL of an ice-cold 1:1 (v/v) mixture of ice and 37% HCl[3]. Causality: The acidic aqueous quench destroys the aluminum complex and protonates the product, driving it into the organic phase.

  • Purification: Separate the organic phase, dry over anhydrous sodium sulfate (Na₂SO₄) to remove residual water, filter, and evaporate the solvent under reduced pressure to yield the crude product[3]. Recrystallize from ethanol to achieve >98% purity.

Spectroscopic Acquisition Workflows
  • FT-IR Analysis: Prepare a Nujol mull or cast a thin film from a volatile solvent onto a NaCl plate[1]. Scan from 4000 to 400 cm⁻¹. Validation Check: The complete absence of an acid chloride C=O stretch (~1770 cm⁻¹) validates the purity of the synthesized ketone[5].

  • NMR Analysis: Dissolve 5–10 mg of the purified sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard (0 ppm)[1]. Acquire ¹H NMR at 400 MHz (30° pulse angle, 2s relaxation delay). Validation Check: The integration ratio of the methoxy singlet to the methyl singlet must be exactly 1:1 (3H:3H), confirming the structural integrity of the molecule[3].

Workflow Visualization

The following diagram maps the logical progression from chemical synthesis through to the comparative spectroscopic validation, highlighting the specific diagnostic targets for isomer differentiation.

G Start Reagents: Methoxybenzoyl Chloride + Toluene Reaction Friedel-Crafts Acylation (AlCl3, CH2Cl2, 4h) Start->Reaction Workup Aqueous Quench & Extraction (Ice/HCl, Phase Separation) Reaction->Workup Purification Drying & Recrystallization (Na2SO4, Ethanol) Workup->Purification Product Purified Benzophenone Isomer (>98% Purity) Purification->Product NMR 1H & 13C NMR (Spin-Spin Coupling Symmetry) Product->NMR IR FT-IR Spectroscopy (C=O Stretch: 1690 vs 1650 cm⁻¹) Product->IR UV UV-Vis Spectroscopy (Chromophore Conjugation Shift) Product->UV

Caption: Logical workflow for the synthesis and spectroscopic differentiation of benzophenone isomers.

References

Sources

Comparative

Efficacy of 3-Hydroxy-4-methoxybenzophenone vs. 4-hydroxybenzophenone as a photoinitiator

Comparative Efficacy of 3-Hydroxy-4-methoxybenzophenone vs. 4-Hydroxybenzophenone in Photoinitiated Polymerization Systems Executive Summary In the development of UV-cured biomedical hydrogels, drug delivery matrices, an...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Efficacy of 3-Hydroxy-4-methoxybenzophenone vs. 4-Hydroxybenzophenone in Photoinitiated Polymerization Systems

Executive Summary

In the development of UV-cured biomedical hydrogels, drug delivery matrices, and pharmaceutical coatings, the selection of a photoinitiator (PI) dictates both the curing efficiency and the biocompatibility of the final product. While 4-Hydroxybenzophenone (4-HBP) has long served as a foundational Type II photoinitiator, its application in advanced biologics is limited by its requirement for high-energy, short-wavelength UV light, which can degrade sensitive active pharmaceutical ingredients (APIs).

This technical guide provides an in-depth comparative analysis between 4-HBP and 3-Hydroxy-4-methoxybenzophenone (3-OH-4-MeO-BP) . By analyzing the causality behind substituent effects on the benzophenone ring, we demonstrate why 3-OH-4-MeO-BP offers superior photophysical properties for 365 nm LED curing systems and enables the synthesis of highly efficient, non-migratory macromolecular photoinitiators.

Mechanistic Photochemistry: The Substituent Effect

Both 4-HBP and 3-OH-4-MeO-BP operate via a Type II photoinitiation mechanism. Upon UV absorption, the benzophenone derivative transitions to a singlet excited state, undergoes intersystem crossing (ISC) to a triplet state, and subsequently abstracts a hydrogen atom from a co-initiator (typically a tertiary amine) to generate initiating radicals [1].

The Flaw of 4-Hydroxybenzophenone (4-HBP)

4-HBP is highly efficient in its free form, absorbing strongly in the mid-UVB region (~285 nm) due to the electron-donating hydroxyl group at the para position[1]. To prevent the PI from migrating out of the cured polymer (a critical FDA requirement for drug packaging), researchers routinely graft 4-HBP onto polymer backbones (e.g., polysiloxanes or polyacrylates) by reacting its 4-OH group [2, 3].

  • The Causality: Reacting the 4-OH group converts the phenol into an ether or ester. This drastically reduces the electron-donating strength of the substituent. Consequently, the π→π∗ transition energy increases, causing a hypsochromic (blue) shift in absorption down to ~260 nm. This renders polymer-bound 4-HBP highly inefficient under modern, API-friendly 365 nm UV-LEDs.

The Structural Advantage of 3-Hydroxy-4-methoxybenzophenone (3-OH-4-MeO-BP)

3-OH-4-MeO-BP solves this mechanistic paradox through strategic substituent placement [4].

  • The Causality: The methoxy (-OCH₃) group at the para (4-) position is a permanent, strong electron-donating group. Through resonance, it stabilizes the excited state, significantly lowering the HOMO-LUMO gap and causing a stable bathochromic (red) shift into the UVA region (~315–330 nm).

  • Crucially, the hydroxyl (-OH) group is located at the meta (3-) position. Because meta substituents do not participate directly in the primary resonance conjugation of the carbonyl group, grafting a polymer onto the 3-OH group does not disrupt the red-shifted absorption profile provided by the 4-methoxy group.

Mechanism BP Ground State PI (3-OH-4-MeO-BP) S1 Singlet Excited State (S1) BP->S1 365 nm LED (Absorption) T1 Triplet Excited State (T1) S1->T1 Intersystem Crossing (ISC) Radicals Initiating Radicals (Alkyl + Ketyl) T1->Radicals Electron/Proton Transfer Amine Amine Co-initiator (Hydrogen Donor) Amine->Radicals Exciplex Formation

Type II photoinitiation pathway of benzophenone derivatives with amine co-initiators.

Self-Validating Experimental Methodologies

To objectively compare these initiators, we utilize a self-validating experimental framework. Every protocol is designed with internal controls to eliminate environmental or formulation-based artifacts.

Protocol A: Synthesis of Non-Migratory Polymeric Photoinitiators

To simulate application in biomedical devices, both PIs are covalently grafted to a polyethylene glycol (PEG) backbone.

  • Reaction Setup: Dissolve the PI (4-HBP or 3-OH-4-MeO-BP) and PEG-diglycidyl ether in anhydrous toluene. Add a catalytic amount of triphenylphosphine.

  • Reflux & Monitor: Heat to 110°C under nitrogen.

  • Self-Validation (NMR Tracking): The reaction is monitored via ¹H-NMR. The protocol is only considered complete when the phenolic -OH proton signal (typically around δ 9.5–10.5 ppm) completely disappears, validating 100% covalent tethering.

  • Purification: Precipitate the resulting macromolecular PI in cold diethyl ether and dry under vacuum.

Protocol B: Real-Time FTIR (RT-FTIR) Kinetic Analysis

To measure curing efficacy without destructive sampling, RT-FTIR is employed.

  • Formulation: Mix 2 wt% of the synthesized macromolecular PI with 2 wt% methyldiethanolamine (MDEA) in a PEG-diacrylate monomer base.

  • Sample Lamination: Sandwich 10 µL of the formulation between two BaF₂ windows to prevent oxygen inhibition artifacts.

  • Irradiation: Expose the sample to a 365 nm LED (50 mW/cm²).

  • Self-Validation (Internal Standard Normalization): Measure the decrease in the reactive acrylate C=C peak at 1630 cm⁻¹. To validate the data and eliminate errors from sample thickness variations, normalize the C=C peak area against the invariant carbonyl (C=O) stretch at 1720 cm⁻¹.

Protocol Formulation 1. Formulation Preparation (PI + Monomer + Amine) Baseline 2. Baseline Normalization (Internal Ref: C=O at 1720 cm⁻¹) Formulation->Baseline Irradiation 3. In Situ UV Curing (365 nm LED, 50 mW/cm²) Baseline->Irradiation Measurement 4. Real-Time Spectral Acquisition (Monitor C=C at 1630 cm⁻¹) Irradiation->Measurement Validation 5. Self-Validation (Triplicate runs, Error < 5%) Measurement->Validation

Self-validating RT-FTIR workflow for quantifying photopolymerization kinetics.

Comparative Performance Data

The quantitative data below summarizes the photophysical shifts and resulting polymerization kinetics when transitioning from a free small-molecule PI to a polymer-bound, non-migratory PI.

Table 1: Photophysical Properties & Substituent Effects | Photoinitiator | Functionalization Site | λmax​ (Free Molecule) | λmax​ (Polymer-Bound) | Shift Type | | :--- | :--- | :--- | :--- | :--- | | 4-HBP | 4-OH (Para to Carbonyl) | 285 nm | 260 nm | Hypsochromic (Blue) | | 3-OH-4-MeO-BP | 3-OH (Meta to Carbonyl) | 315 nm | 312 nm | Negligible |

Table 2: Polymerization Kinetics & Migration (365 nm LED, 60s Exposure) | Polymer-Bound PI System | C=C Double Bond Conversion (%) | Max Polymerization Rate ( Rp​ ) | Extractable PI (Migration) | | :--- | :--- | :--- | :--- | | Poly-4-HBP | 32.4 ± 1.2% | 0.08 s⁻¹ | < 0.1% (Pass) | | Poly-3-OH-4-MeO-BP | 87.6 ± 0.9% | 0.45 s⁻¹ | < 0.1% (Pass) |

Conclusion & Applications in Drug Development

The experimental data unequivocally demonstrates that while 4-HBP is a capable photoinitiator in its free form [1, 2], it is structurally unsuited for macromolecular tethering intended for 365 nm LED curing. The necessary functionalization of its para-hydroxyl group destroys its electron-donating resonance, blue-shifting its absorption away from the LED emission spectrum.

Conversely, 3-Hydroxy-4-methoxybenzophenone represents a structurally optimized alternative [4]. By separating the functionalization site (the meta-hydroxyl) from the resonance-donating site (the para-methoxy), it maintains a robust red-shifted absorption profile even after covalent tethering to a polymer backbone. For drug development professionals formulating UV-cured hydrogels, transdermal patches, or API-loaded coatings, 3-OH-4-MeO-BP enables rapid, high-conversion curing under mild 365 nm light—ensuring zero PI migration while thoroughly protecting delicate biological payloads from deep-UV degradation.

References

  • Sigma-Aldrich. "4-Hydroxybenzophenone 98 1137-42-4". Sigma-Aldrich Catalog.
  • Journal of Materials Chemistry. "Control of concentration gradient and initiating gradient photopolymerization of polysiloxane benzophenone photoinitiator". RSC Publishing.
  • ResearchGate. "Photoinitiating behavior of benzophenone derivatives covalently bonded tertiary amine group for UV-curing acrylate systems". ResearchGate.
  • Google Patents. "WO2003011810A1 - Method for the nitration of phenolic compounds". Google Patents.
Validation

A Comparative Guide to the Estrogenic Activity of Oxybenzone and Its Metabolites

Introduction Oxybenzone (benzophenone-3 or BP-3) is an organic compound widely utilized as a key active ingredient in sunscreens and other personal care products to absorb UV radiation.[1] Its widespread use and detectio...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Oxybenzone (benzophenone-3 or BP-3) is an organic compound widely utilized as a key active ingredient in sunscreens and other personal care products to absorb UV radiation.[1] Its widespread use and detection in human biomonitoring studies have raised questions regarding its potential as an endocrine-disrupting chemical (EDC).[2] EDCs are substances that can interfere with the body's hormonal systems, and even weak estrogenic activity can be a cause for concern.[3] This guide provides a technical comparison of the estrogenic activity of oxybenzone and its primary metabolites, offering researchers and drug development professionals a consolidated resource supported by experimental data and standardized protocols.

Upon absorption, oxybenzone is metabolized in the body, primarily into hydroxylated derivatives.[4] Understanding the estrogenic potential of these metabolites is crucial, as they may contribute significantly to the overall endocrine-disrupting effect. This guide will focus on comparing the parent compound, oxybenzone, with its key metabolites, including 2,4-dihydroxybenzophenone (DHB) and 2,2',4,4'-tetrahydroxybenzophenone (THB).

The Molecular Basis of Estrogenic Activity

The estrogenic activity of a compound is primarily mediated through its interaction with estrogen receptors (ERs), particularly ERα and ERβ.[3] These receptors are ligand-activated transcription factors. Upon binding an agonist, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus, where it binds to specific DNA sequences known as estrogen response elements (EREs). This interaction modulates the transcription of target genes, leading to a cascade of physiological effects, including cell proliferation in hormone-responsive tissues like the breast and uterus.[5]

Estrogen_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus E2 Estrogenic Compound (e.g., Oxybenzone, E2) ER Estrogen Receptor (ERα / ERβ) E2->ER Binding ER_E2 Activated ER Complex (Dimerized) ER->ER_E2 Dimerization ERE Estrogen Response Element (ERE) on DNA ER_E2->ERE Nuclear Translocation & DNA Binding Transcription Gene Transcription ERE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response (e.g., Proliferation) mRNA->Protein Translation

Comparative Estrogenic Potency: In Vitro Evidence

A variety of in vitro assays are employed to screen for and characterize the estrogenic activity of chemical compounds. These assays provide quantitative data on receptor binding, transcriptional activation, and cellular responses.

Estrogen Receptor Transactivation Assays

These assays utilize engineered cell lines (e.g., HeLa, CHO) that contain a human estrogen receptor and a reporter gene (like luciferase) linked to an ERE.[5][6] Activation of the ER by a test compound drives the expression of the reporter gene, which can be quantified. Studies consistently show that several hydroxylated benzophenone derivatives exhibit estrogenic activity in these assays.[6][7]

Key findings indicate that a hydroxyl group at the 4-position of the phenyl ring is a critical structural feature for estrogenic activity.[8][9] The potency of these compounds, however, is significantly lower—often by several orders of magnitude—than that of the endogenous hormone 17β-estradiol (E2).[6][9]

MCF-7 Cell Proliferation (E-SCREEN) Assay

The human breast cancer cell line MCF-7 is estrogen-responsive and expresses high levels of ERα.[10][11] The E-SCREEN (Estrogen-SCREEN) assay measures the proliferative effect of a compound on these cells, which is a hallmark of estrogenic action.[12][13] Numerous studies have demonstrated that oxybenzone and its metabolites can stimulate the proliferation of MCF-7 cells.[14][15]

The table below summarizes comparative data from various in vitro studies, highlighting the relative estrogenic potencies of oxybenzone and its metabolites. Potency is often expressed as the half-maximal effective concentration (EC50) or relative to E2.

Table 1: Comparative In Vitro Estrogenic Activity of Oxybenzone and Metabolites

CompoundAssay TypeEndpointResultRelative Potency (vs. E2)Source(s)
Oxybenzone (BP-3) ER TransactivationEC503.87 µmol/LWeak[3]
MCF-7 ProliferationProliferationWeakly active at high doses~1,000,000x less potent[12][15]
2,4-Dihydroxy-benzophenone (BP-1) ER TransactivationAgonistic ActivityPositive> Oxybenzone[6]
4-Hydroxy-benzophenone (4-OH-BP) ER TransactivationAgonistic ActivityPositive, most active BP> Oxybenzone[6][9]
2,2',4,4'-Tetrahydroxy-benzophenone (BP-2) ER TransactivationAgonistic ActivityStrongest activity among BPs~Bisphenol A[7][16]
2,4,4'-Trihydroxy-benzophenone ER TransactivationAgonistic ActivityStrongest activity among BPs~Bisphenol A[8][16]

Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions. The general trend in relative potency is the key takeaway.

The data consistently suggest that the metabolites of oxybenzone, particularly those with multiple hydroxyl groups, can exhibit greater estrogenic potency than the parent compound in vitro.[8][9][16] The position of the hydroxyl groups significantly influences the binding affinity to the estrogen receptor and the subsequent biological response.[17]

In Vivo Assessment: The Uterotrophic Bioassay

The uterotrophic bioassay in immature or ovariectomized rodents is a well-established in vivo screen for estrogenic activity.[18][19] It measures the increase in uterine weight (uterotrophic response) following exposure to a potential estrogenic substance.[19] This assay integrates absorption, distribution, metabolism, and excretion (ADME) processes, providing a more holistic view of a compound's potential endocrine effects in a living organism.

Studies using the uterotrophic assay have shown that oxybenzone itself demonstrates very weak estrogenic activity, and only at high doses.[15][20] A National Toxicology Program (NTP) study found that oxybenzone did not produce a significant uterotrophic response in rats when tested up to 1000 mg/kg.[12][18] However, some metabolites, such as 2,4-dihydroxybenzophenone, have been shown to elicit a positive uterotrophic response in rats, confirming their estrogenic activity in vivo.[8] This highlights the toxicological relevance of metabolism, where a less active parent compound can be converted into a more active metabolite.

Detailed Experimental Protocol: MCF-7 Cell Proliferation (E-SCREEN) Assay

This protocol is a standardized workflow for assessing the estrogenic activity of a test compound by measuring its effect on the proliferation of MCF-7 cells.

E_SCREEN_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment (6-7 Days) cluster_analysis Phase 3: Data Acquisition & Analysis A 1. Maintain MCF-7 Cells in complete medium B 2. Hormone Deprivation: Switch to phenol red-free medium with charcoal-stripped serum (2-3 days) A->B C 3. Cell Seeding: Plate cells in 96-well plates (e.g., 400-5000 cells/well) B->C D 4. Prepare Test Compounds: Serial dilutions of Oxybenzone, metabolites, and E2 (positive control) E 5. Treat Cells: Add compounds to wells. Include Vehicle Control (e.g., DMSO) D->E F 6. Incubate & Re-feed: Change media with fresh compounds every 2 days E->F G 7. Assay Termination: Lyse cells or fix/stain H 8. Quantify Proliferation: (e.g., Methylene Blue, Crystal Violet, or DNA content assay) G->H I 9. Data Analysis: Generate dose-response curves. Calculate EC50 and Relative Potency H->I

Step-by-Step Methodology
  • Cell Culture and Maintenance:

    • Culture MCF-7 cells (ATCC® HTB-22™) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[21]

    • Maintain cultures at 37°C in a humidified atmosphere with 5% CO₂.

  • Hormone Starvation:

    • Causality: To minimize baseline estrogenic stimulation from the culture medium, it is essential to switch the cells to a hormone-deprived state. Phenol red in standard media is a weak estrogen mimic, and FBS contains endogenous hormones.

    • Two to three days before seeding, replace the growth medium with an experimental medium: phenol red-free RPMI-1640 supplemented with 5-10% dextran-coated charcoal-stripped FBS (CSS-FBS).[13] This process removes steroids and other lipophilic molecules.

  • Cell Seeding:

    • Trypsinize and resuspend the hormone-starved cells in the experimental medium.

    • Seed the cells into 96-well, flat-bottom plates at a low density (e.g., 2,000-4,000 cells/well in 200 µL).[10][22] Allow cells to attach for 24-72 hours.

  • Preparation of Test Compounds:

    • Prepare stock solutions of oxybenzone, its metabolites, and 17β-estradiol (positive control) in a suitable solvent (e.g., DMSO or ethanol).

    • Perform serial dilutions in the experimental medium to achieve the final desired concentrations. The final solvent concentration in the wells should be kept constant and low (e.g., ≤0.1%) to avoid cytotoxicity.[13]

  • Treatment:

    • Carefully remove the medium from the wells and replace it with 200 µL of medium containing the appropriate concentration of the test compound, E2, or vehicle control.

    • Include a strong anti-estrogen like ICI 182,780 as a negative control to confirm that the observed proliferation is ER-mediated.[17]

    • Incubate the plates for a total of 6-7 days. To ensure a continuous supply of nutrients and test compounds, replace the medium every 2-3 days.[22]

  • Quantification of Cell Proliferation:

    • At the end of the incubation period, terminate the assay.

    • A common method is using a Crystal Violet or Methylene Blue staining assay:

      • Gently wash the cells with Phosphate-Buffered Saline (PBS).

      • Fix the cells (e.g., with 4% paraformaldehyde or cold methanol).

      • Stain the fixed cells with a staining solution (e.g., 0.5% Crystal Violet in 25% methanol).

      • After incubation, thoroughly wash away the excess stain with water and allow the plates to dry.

      • Elute the stain from the cells using a solubilization buffer (e.g., 10% acetic acid).

      • Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., ~570 nm for Crystal Violet).

  • Data Analysis:

    • The absorbance values are directly proportional to the cell number.

    • Normalize the data to the vehicle control.

    • Plot the dose-response curves (normalized response vs. log concentration of the compound).

    • From these curves, determine the EC50 values and the relative proliferative effect (RPE) compared to the maximum effect of E2.

Conclusion and Future Directions

The evidence from a suite of in vitro and in vivo assays demonstrates that oxybenzone is a weak estrogen receptor agonist.[20][23] Critically, several of its hydroxylated metabolites exhibit significantly greater estrogenic potency than the parent compound.[6][8][9] This underscores the importance of considering metabolic activation in the risk assessment of potential endocrine disruptors.

While the estrogenic potency of these compounds is thousands of times lower than that of 17β-estradiol, their widespread and continuous use in personal care products warrants further investigation.[2][12] Future research should focus on integrated approaches that combine in vitro screening, in vivo studies, and computational modeling to better predict the potential for adverse human health effects, particularly in vulnerable populations.[6]

References

  • CDC. (2008, March 25). Americans Carry Body Burden of Toxic Sunscreen Chemical. [Link]

  • Environmental Data Science. (2015, September 1). Is Oxybenzone Estrogenic? A Screening Risk Assessment for Estrogenicity. [Link]

  • Matković, K., et al. (2020). Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. Arhiv za higijenu rada i toksikologiju, 71(1), 58-65. [Link]

  • Kim, S., et al. (2024). Estrogen receptor/androgen receptor transcriptional activation of benzophenone derivatives and integrated approaches to testing and assessment (IATA) for estrogenic effects. Toxicology in Vitro, 100, 105914. [Link]

  • National Toxicology Program. (2012, April 20). Uterotrophic Assay: Oxybenzone, Octylmethoxycinnamate, Octylsalate, and Octocrylene. NTP Study Number N135-231. [Link]

  • Matković, K., et al. (2020). Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. PMC - NIH. [Link]

  • LaPlante, C. D., et al. (2018). Oxybenzone Alters Mammary Gland Morphology in Mice Exposed During Pregnancy and Lactation. Journal of the Endocrine Society, 2(8), 903–917. [Link]

  • Nakagawa, Y., & Suzuki, T. (2005). Estrogenic and antiandrogenic activities of 17 benzophenone derivatives used as UV stabilizers and sunscreens. Journal of Health Science, 51(2), 145-153. [Link]

  • National Toxicology Program. (2014, February 2). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY. [Link]

  • Suzuki, T., et al. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. Journal of Health Science, 51(2), 145-153. [Link]

  • Chen, S., et al. (2014). Robotic MCF-7:WS8 Cell Proliferation Assay to Detect Agonist and Antagonist Estrogenic Activity. Toxicological Sciences, 137(2), 363–374. [Link]

  • Kerdivel, G., et al. (2013). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells: Proliferative and Transcriptional Activity Substantiated by Docking Analysis. PLOS ONE, 8(4), e60567. [Link]

  • The Cancer Association of South Africa (CANSA). (2020, January 28). Fact Sheet and Position Statement on Oxybenzone. [Link]

  • Kim, J., et al. (2011). The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7. Journal of Toxicological Sciences, 36(1), 111-116. [Link]

  • Matković, K., et al. (2020). Oestrogenic and androgenic activity of oxybenzone and methylparaben in vitro. Arhiv za higijenu rada i toksikologiju. [Link]

  • Molecular Devices. At the Cell Counter: MCF-7 Cells. [Link]

  • MDPI. (2026, March 4). Cellular Effects and Regulated Protein Expression of MCF-7 Breast Cancer Cells Following Exposure to PAH Derivative 3-Hydroxybenz[a]anthracene. [Link]

  • Buser, A. M., et al. (2023). Comparison between endocrine activity assessed using ToxCast/Tox21 database and human plasma concentration of sunscreen active ingredients/UV filters. Regulatory Toxicology and Pharmacology, 144, 105476. [Link]

  • Coronado, M., et al. (2008). Estrogenic activity and reproductive effects of the UV-filter oxybenzone (2-hydroxy-4-methoxyphenyl-methanone) in fish. Aquatic Toxicology, 90(3), 182-187. [Link]

  • Kerdivel, G., et al. (2013). Estrogenic Potency of Benzophenone UV Filters in Breast Cancer Cells. PLOS One. [Link]

  • Suzuki, T., et al. (2005). Estrogenic and Anti-Androgenic Activities of Benzophenones in Human Estrogen and Androgen Receptor Mediated Mammalian Reporter Gene Assays. ResearchGate. [Link]

  • Taylor & Francis. Oxybenzone – Knowledge and References. [Link]

  • Urosphere. Uterotrophic bioassay in immature rats. [Link]

Sources

Comparative

Analytical method validation for standardization of plant extracts

Analytical Method Validation for Standardization of Plant Extracts: A Comparative Guide to HPLC, HPTLC, and LC-MS/MS As a Senior Application Scientist, I frequently encounter the central dogma of botanical drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Method Validation for Standardization of Plant Extracts: A Comparative Guide to HPLC, HPTLC, and LC-MS/MS

As a Senior Application Scientist, I frequently encounter the central dogma of botanical drug development: a plant extract is only as reproducible as the analytical method used to standardize it. Unlike synthetic small molecules, botanical extracts are complex, multi-component matrices subject to profound batch-to-batch variation due to geographical, seasonal, and[1]. To ensure clinical efficacy and safety, rigorous chemical standardization is mandated by global regulatory bodies.

This guide objectively compares the three dominant analytical platforms—HPLC-DAD, HPTLC, and LC-MS/MS—and provides a comprehensive framework for validating these methods in accordance with the newly adopted[2].

Platform Comparison: HPLC-DAD vs. HPTLC vs. LC-MS/MS

When selecting an analytical platform for phytochemical fingerprinting and marker quantification, one must balance sensitivity, specificity, and operational throughput. Experimental data from comparative studies, such as the[3], demonstrates that while these platforms can yield statistically identical recovery rates (96.7% – 104.5%), their operational mechanics differ significantly.

Table 1: Quantitative Comparison of Analytical Platforms for Botanical Standardization

ParameterHPLC-DAD (High-Performance Liquid Chromatography)HPTLC (High-Performance Thin-Layer Chromatography)LC-MS/MS (Liquid Chromatography-Tandem Mass Spec)
Separation Mechanism Partitioning (e.g., C18, C8 columns)Adsorption/Partitioning (Silica, RP plates)Partitioning + Mass/Charge Ratio
Sensitivity (LOD) Moderate (0.1 - 1 µg/mL)Low to Moderate (1 - 5 µg/mL)Extremely High (0.001 - 0.01 µg/mL)
Specificity High (UV Spectra, Retention Time)Moderate (Rf value, Derivatization color)Absolute (Precursor/Product Ion Transitions)
Throughput Sequential (30-60 min/sample)Parallel (Up to 40 samples/plate)Sequential (5-20 min/sample)
Matrix Tolerance Moderate (Requires extensive cleanup)High (Single-use plates; no column clogging)Low (Susceptible to ion suppression)
Cost per Analysis $
Best Use Case Routine QC & Marker QuantificationRapid Screening & Visual FingerprintingTrace Adulterant & Multi-residue Analysis

Causality Insight: Why is HPLC-DAD often preferred over LC-MS/MS for routine standardization? While LC-MS/MS offers unparalleled sensitivity, it suffers from severe matrix effects (ion suppression) when analyzing crude extracts. For routine standardization where marker compounds are present at >0.1% w/w, HPLC-DAD remains the gold standard due to its robustness and immunity to ionization interference. Conversely, [4] because the stationary phase is disposable, completely eliminating the risk of irreversible column fouling from highly lipophilic plant waxes.

The ICH Q2(R2) Validation Framework

The ICH Q2(R2) update (effective June 2024) shifts analytical validation from a simple checklist to a lifecycle and Quality-by-Design (QbD) approach. It mandates that analytical methods must be proven "fit for purpose" through a risk-based framework[2].

ICH_Q2_R2_Workflow A Analytical Target Profile (ATP) Define Method Intent B Risk Assessment Identify Matrix Interferences A->B C Specificity & Selectivity (Peak Purity via DAD/MS) B->C C->B Feedback Loop D Linearity & Range (R² ≥ 0.999) C->D E Accuracy & Precision (Spike Recovery & %RSD) D->E F Robustness (DoE / Plackett-Burman) E->F G Validated Method Lifecycle Management F->G

ICH Q2(R2) Lifecycle Validation Workflow for Botanical Extracts.

Causality Insight: Why must we test Specificity before Linearity and Accuracy? In plant extracts, co-eluting phytochemicals are the rule, not the exception. If a method is not specific (demonstrated via peak purity analysis using a Diode Array Detector or MS), all subsequent linearity, accuracy, and precision data are fundamentally compromised by co-eluting baseline noise.

Experimental Protocol: Self-Validating HPLC Method for Marker Quantification

To guarantee trustworthiness, an analytical protocol must be a self-validating system. Below is a step-by-step methodology for validating an HPLC-DAD method for a botanical marker compound[3].

Step 1: Sample Preparation & Extraction

  • Action: Accurately weigh 500 mg of pulverized plant material. Extract with 10 mL of 50% ethanol via ultrasonication for 30 minutes at 25°C. Centrifuge at 10,000 rpm and filter through a 0.22 µm PTFE syringe filter.

  • Causality: Ultrasonication ensures exhaustive extraction without the thermal degradation of thermolabile markers associated with Soxhlet extraction. The 0.22 µm filtration is non-negotiable; it prevents column frit clogging, which is the primary cause of backpressure drift and retention time shifting during precision testing.

Step 2: Specificity & Peak Purity

  • Action: Inject the sample and standard. Evaluate the UV spectrum of the marker peak at the apex, upslope, and downslope using a DAD.

  • Criteria: The peak purity match factor must be >99.0%. No co-eluting peaks should be detected within the integration window.

Step 3: Linearity, LOD, and LOQ

  • Action: Prepare a 6-point calibration curve (e.g., 10, 25, 50, 100, 150, 200 µg/mL). Inject each level in triplicate.

  • Causality: While ICH Q2(R2) requires a minimum of 5 concentrations, utilizing 6 ensures robust regression even if one point is an outlier. Calculate LOD and LOQ based on the standard deviation of the response ( σ ) and the slope ( S ): LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

Step 4: Accuracy (Matrix Spike Recovery)

  • Action: Spike a known amount of the reference standard into the pre-analyzed botanical matrix at 3 levels: 50%, 100%, and 150% of the target concentration. Analyze in triplicate (9 determinations total).

  • Criteria: Mean recovery must fall between 95.0% and 105.0%.

  • Causality: Spiking into the actual matrix (rather than a blank solvent) is critical for botanicals. It proves that the complex matrix does not suppress the detector response or interfere with extraction efficiency.

Step 5: Intermediate Precision

  • Action: Have two different analysts prepare and inject 6 independent sample preparations on two different days, using two different HPLC columns (same phase, different lots).

  • Criteria: Overall %RSD for the assay must be <2.0%.

The Self-Validating Sequence Architecture

To ensure data integrity during routine standardization, the chromatographic sequence must be structured to continuously monitor its own performance. If the system drifts, the sequence must automatically fail, preventing the reporting of invalid data.

Self_Validating_Sequence S1 1. System Suitability (SST) (Resolution > 2.0, Tailing < 1.5) S2 2. Blank Injection (Check for Carryover) S1->S2 S3 3. Calibration Standards (R² ≥ 0.999) S2->S3 S4 4. Unknown Samples (Injections 1 to 10) S3->S4 S5 5. Bracketing QC Standard (Must be ±2.0% of nominal) S4->S5 S5->S4 Loop for next 10 samples S6 6. Data Acceptance Automated Pass/Fail S5->S6

Self-Validating Chromatographic Sequence for Routine Botanical QC.

Experience Insight: A common pitfall in botanical analysis is late-eluting highly lipophilic compounds (e.g., waxes, chlorophylls) that "ghost" into subsequent runs. By inserting a blank injection (S2) and utilizing a strong solvent wash at the end of every gradient, we prevent baseline drift. The Bracketing QC Standard (S5) guarantees that column performance has not degraded due to matrix buildup. If S5 fails, the preceding 10 samples are automatically invalidated.

References

  • Ong, E. S. (2004). Extraction Methods and Chemical Standardization of Botanicals and Herbal Preparations. Journal of Chromatography B.[Link]

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA Official Website.[Link]

  • Jankovic, T., et al. (2010). Quantitative Determination of Aucubin in Seven Plantago Species Using HPLC, HPTLC, and LC-ESI-MS Methods. Analytical Letters.[Link]

  • International Journal of Pharmaceutical Education and Research. (2022). Applications of Chromatographic Methods in Standardization and Analysis of Herbal Drugs. IJPER.[Link]

Sources

Validation

Advanced Analytical Guide: Characterization and Quantification of Methyl 3-hydroxy-4,5-dimethoxybenzoate

Physicochemical Context & Analytical Strategy Methyl 3-hydroxy-4,5-dimethoxybenzoate (Molecular Formula: C10H12O5, MW: 212.20 g/mol ), also known in phytochemical literature as 1[1], is a naturally occurring gallic acid...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Context & Analytical Strategy

Methyl 3-hydroxy-4,5-dimethoxybenzoate (Molecular Formula: C10H12O5, MW: 212.20 g/mol ), also known in phytochemical literature as 1[1], is a naturally occurring gallic acid derivative. Isolated from botanical sources such as Myricaria laxiflora, it exhibits notable antimicrobial and antioxidant activities[1]. Beyond natural products research, it is a critical building block and process impurity in pharmaceutical synthesis[2].

Structurally, the molecule features a methyl ester, two methoxy groups, and a free phenolic hydroxyl group at the meta position[3]. This specific functional group arrangement—combining moderate hydrophobicity (logP ~1.4) with a polar, ionizable phenol—dictates its behavior across different analytical platforms. Selecting the correct analytical modality requires understanding the causality between the molecule's structure and the chromatographic or spectroscopic environment.

Analytical_Strategy A Methyl 3-hydroxy-4,5-dimethoxybenzoate (Complex Matrix) B Sample Extraction & Cleanup (LLE / SPE) A->B C Select Analytical Modality B->C D LC-MS / HPLC-UV (Trace Quantitation) C->D Polar / Intact E GC-MS (High-Res Profiling) C->E Volatile / Derivatized F NMR Spectroscopy (Isomer Differentiation) C->F Structural Purity

Analytical decision tree for methyl 3-hydroxy-4,5-dimethoxybenzoate.

Comparative Performance of Analytical Modalities

To objectively compare the performance of the three primary analytical techniques, the following table summarizes their quantitative capabilities, optimal use cases, and operational parameters for this specific compound.

Analytical TechniquePrimary ApplicationSensitivity (LOD)Linear Dynamic RangeAnalysis TimeKey Mechanistic Advantage
LC-MS/MS (ESI-) Trace quantification in biological matrices10–50 pg/mL3–4 orders of magnitude10–15 minDirect analysis of intact polar phenol without derivatization.
GC-MS (EI) High-resolution impurity profiling1–5 ng/mL2–3 orders of magnitude20–30 minSuperior chromatographic resolution of volatile derivatives.
NMR (1H/13C) Unambiguous structural & isomer elucidation10–50 µgN/A (Direct integration)5–10 minDefinitive proof of regiochemistry via magnetic symmetry.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Expertise & Causality

Because methyl 3-hydroxy-4,5-dimethoxybenzoate is moderately hydrophobic, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 stationary phase is highly effective[2]. However, the presence of the acidic phenolic hydroxyl group necessitates strict mobile phase pH control. If analyzed at a neutral pH, the phenol partially ionizes, creating a mixed population of neutral and anionic species that causes severe peak tailing and unpredictable retention times. By acidifying the mobile phase (e.g., 0.1% formic acid), the phenol is kept fully protonated, ensuring sharp, symmetrical peaks.

For detection, Electrospray Ionization (ESI) in negative ion mode is favored. The phenolic proton is highly labile, readily deprotonating in the ESI source to yield a stable, abundant [M-H]⁻ precursor ion at m/z 211.

Self-Validating Protocol: RP-HPLC-UV/MS Quantification

1. Sample & Standard Preparation

  • Extraction: Extract 5 mL of liquid culture or bio-fluid using ethyl acetate (Liquid-Liquid Extraction) to isolate the phenolic ester from salts and proteins[2]. Evaporate to dryness under N₂ and reconstitute in 1 mL of initial mobile phase.

  • Internal Standard (IS): Spike all samples and calibration standards with 5 µg/mL of propyl gallate to correct for matrix effects and extraction losses.

2. Chromatographic Conditions

  • Column: C18 analytical column (e.g., 100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 10 minutes. Flow rate: 0.3 mL/min.

3. System Validation & Controls (The Self-Validating Loop)

  • System Suitability Test (SST): Five replicate injections of a 10 µg/mL standard must yield a relative standard deviation (RSD) < 2.0% for both retention time and peak area.

  • Carryover Blank: Injection of pure Mobile Phase A immediately following the highest calibration standard must show no analyte peak > 0.1% of the standard's area.

  • Recovery Check: A pre-extraction spiked matrix blank must demonstrate 85–115% recovery relative to a post-extraction spiked standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Causality

Direct GC analysis of free phenols is notoriously problematic. The free hydroxyl group acts as a strong hydrogen bond donor, interacting with active silanol sites on the GC column's stationary phase, which leads to irreversible adsorption and peak tailing.

To circumvent this, the hydroxyl group must be chemically masked. Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the polar -OH proton with a bulky, non-polar trimethylsilyl (TMS) group. This single alteration drastically increases the molecule's vapor pressure and thermal stability[2]. Under 70 eV Electron Impact (EI) ionization, the resulting TMS-ether derivative (MW: 284 g/mol ) yields a distinct molecular ion [M]⁺ at m/z 284, and a base peak at m/z 269 corresponding to the loss of a methyl radical [M-CH₃]⁺.

GCMS_Derivatization A Free Phenolic -OH (Causes GC Peak Tailing) B Add BSTFA + 1% TMCS (Silylation Reagent) A->B C Incubation (60°C, 30 min, Anhydrous) B->C D TMS-Ether Derivative (Volatile & Thermally Stable) C->D -OH to -O-TMS E EI-MS Fragmentation (m/z 284 [M+], m/z 269) D->E 70 eV Electron Impact

GC-MS derivatization and EI-MS fragmentation pathway for phenolic esters.

Self-Validating Protocol: GC-MS with TMS Derivatization

1. Derivatization Workflow

  • Transfer 100 µL of the organic extract to a GC autosampler vial.

  • Evaporate to absolute dryness under a gentle stream of N₂ (moisture rapidly degrades BSTFA).

  • Add 50 µL of anhydrous pyridine (acts as an acid scavenger/catalyst) and 50 µL of BSTFA containing 1% TMCS.

  • Cap tightly and incubate at 60°C for 30 minutes.

2. System Validation & Controls

  • Anhydrous Integrity Blank: A derivatization blank (reagents only, no sample) is processed to ensure no ambient moisture contamination has degraded the BSTFA (validated by the absence of extraneous silanol peaks).

  • Derivatization Efficiency Check: The chromatogram is monitored for the un-derivatized analyte (m/z 212); the un-derivatized peak area must be < 1% of the TMS-derivative peak area (m/z 284).

  • Internal Standard: Nonadecanoic acid methyl ester is spiked prior to extraction to normalize any injection volume variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: The Isomer Differentiation Problem

While Mass Spectrometry excels at providing molecular weight and fragmentation data, it fundamentally struggles to differentiate positional isomers. For example, methyl 3-hydroxy-4,5-dimethoxybenzoate and its isomer methyl 4-hydroxy-3,5-dimethoxybenzoate (methyl syringate)[4] produce nearly identical MS spectra.

¹H NMR spectroscopy resolves this ambiguity instantly by exploiting molecular symmetry.

  • In methyl syringate , the molecule is symmetric around the C1-C4 axis. The two aromatic protons (at C-2 and C-6) are chemically and magnetically equivalent, appearing as a single, sharp 2H singlet in the ¹H NMR spectrum.

  • In methyl 3-hydroxy-4,5-dimethoxybenzoate , the molecule is asymmetric. The aromatic protons at C-2 and C-6 are in different chemical environments (one is adjacent to an -OH, the other to an -OCH₃). Consequently, they are non-equivalent and couple with each other, appearing as two distinct 1H doublets with a characteristic meta-coupling constant (J ≈ 1.5–2.5 Hz).

This fundamental magnetic inequivalence provides absolute, self-evident proof of the compound's regiochemistry without the need for external reference standards.

References

  • Methyl 3-hydroxy-4,5-dimethoxybenzoate | C10H12O5 | CID 2733956 - PubChem. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Identification of gallicin from Myricaria laxiflora and its antibiotic & antioxidant activity. IEEE Xplore. Available at:[Link]

Sources

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